Rubiarbonol B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,3aS,5aS,5bS,6S,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19-,20-,21+,22-,23-,24-,25-,27+,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBGHZIQCYOWLL-YMHFVTRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Rubiarbonol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubiarbonol B is a naturally occurring arborinane-type triterpenoid that has garnered significant interest within the scientific community for its potent anticancer properties. Isolated from Rubia philippinensis, this compound has demonstrated the ability to induce a specific form of programmed cell death known as necroptosis in cancer cells, positioning it as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and a detailed exploration of its biological activity and the experimental protocols used for its study.
Chemical and Physical Properties
This compound is a white amorphous powder with the molecular formula C₃₀H₅₀O₃.[1] Its chemical structure and key properties are summarized in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₃ | [2] |
| Molecular Weight | 458.7 g/mol | [2] |
| Appearance | White amorphous powder | [3] |
| IUPAC Name | (1R,3S,3aS,5aS,5bS,6S,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol | [2] |
| CAS Number | 130288-60-7 | [2] |
Quantitative solubility data, melting point, and optical rotation have not been reported in the reviewed literature.
Spectroscopic Data
The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Data
The ¹H NMR spectrum of this compound shows characteristic signals for a triterpenoid structure. The data presented here was recorded in pyridine-d₅ at 300 MHz.[3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.50 | brs | H-11 | |
| 4.50 | t | 7.7 | H-19 |
| 4.05 | m | H-7 | |
| 3.48 | t | 7.5 | H-3 |
| 1.28 | s | H₃-26 | |
| 1.25 | s | H₃-23 | |
| 1.22 | s | H₃-25 | |
| 1.16 | s | H₃-27 | |
| 1.11 | s | H₃-24 | |
| 0.90 | s (overlapped) | H₃-28 and H₃-29 | |
| 0.85 | d | 4.8 | H₃-30 |
¹³C NMR Data
The ¹³C NMR spectrum further confirms the arborinane skeleton of this compound. The data was recorded in pyridine-d₅.[3]
| Chemical Shift (δ) ppm | Carbon Assignment |
| 148.0 | C-9 |
| 117.4 | C-11 |
| 78.4 | C-3 |
| 72.6 | C-7 |
| 70.7 | C-19 |
| 59.6 | C-18 |
| 58.2 | C-21 |
| 49.8 | C-8 |
| 49.4 | C-5 |
| ... | ... |
(A complete list of ¹³C NMR assignments can be found in the cited literature.)
Isolation
While a detailed, step-by-step protocol for the isolation of this compound from Rubia philippinensis is not fully available in the reviewed literature, the general procedure involves extraction from the roots of the plant.[1] Triterpenoids are typically isolated from plant material through a series of extraction and chromatographic techniques.
A general workflow for the isolation of triterpenoids from plant material is depicted below:
Caption: Generalized workflow for the isolation of this compound.
Synthesis
The total synthesis of this compound has not yet been reported in the scientific literature. The synthesis of arborinane-type triterpenoids is a complex challenge due to their intricate polycyclic structures and multiple stereocenters.
Biological Activity: Induction of Necroptosis
The most significant biological activity of this compound is its ability to induce RIPK1-dependent necroptosis in cancer cells, particularly in colorectal cancer (CRC) cells.[1][3][4][5] Necroptosis is a form of programmed cell death that is independent of caspases, the key mediators of apoptosis. This makes this compound a particularly interesting compound for targeting apoptosis-resistant cancers.
Signaling Pathway
This compound triggers necroptosis by activating Receptor-Interacting Protein Kinase 1 (RIPK1).[1][4][5] This leads to the formation of a protein complex known as the necrosome, which also includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL). The formation of the necrosome ultimately results in the disruption of the cell membrane and cell death. The signaling pathway is also mediated by the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1).[1][5][6]
Caption: Signaling pathway of this compound-induced necroptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound is often determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][7][8][9][10]
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for RIPK1 Phosphorylation
To confirm the mechanism of action of this compound, Western blotting is used to detect the phosphorylation of RIPK1.[11]
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (p-RIPK1) and total RIPK1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western blot analysis of RIPK1 phosphorylation.
Conclusion
This compound is a promising natural product with well-defined chemical and biological properties. Its unique ability to induce necroptosis in cancer cells makes it a valuable lead compound for the development of novel anticancer therapies, particularly for tumors that have developed resistance to apoptosis-based treatments. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies, pharmacokinetic and pharmacodynamic profiling, and the development of a total synthesis route to enable the production of larger quantities for preclinical and clinical evaluation. This technical guide provides a solid foundation of the current knowledge of this compound for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C30H50O3 | CID 12019474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Isolating Rubiarbonol B: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation, characterization, and biological activity of Rubiarbonol B, a pentacyclic triterpenoid derived from Rubia philippinensis. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the compound's mechanism of action.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid isolated from the roots of Rubia philippinensis.[1] This compound has garnered significant interest within the scientific community for its potent anticancer activities. Research has demonstrated its ability to induce programmed cell death, specifically apoptosis and necroptosis, in various cancer cell lines. This guide serves as a comprehensive resource for the scientific community to facilitate further research and development of this compound as a potential therapeutic agent.
Physicochemical Properties of this compound
This compound is an arborinane-type triterpenoid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₃ | [Quan et al., 2016] |
| Molecular Weight | 458.7 g/mol | [Quan et al., 2016] |
| Appearance | White amorphous powder | [Quan et al., 2016] |
| Specific Rotation | [α]D²⁵ +22 (c 0.1, CHCl₃) | [Quan et al., 2016] |
Experimental Protocols
Isolation of this compound from Rubia philippinensis
The following protocol for the isolation and purification of this compound is based on the methodology described by Quan et al. (2016).
3.1.1. Plant Material and Extraction
-
Plant Material: Dried roots of Rubia philippinensis were used as the starting material.
-
Extraction: The dried and powdered roots (5.0 kg) were extracted three times with methanol (MeOH) at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude MeOH extract.
3.1.2. Solvent Partitioning
-
The crude MeOH extract was suspended in water (H₂O) and successively partitioned with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
-
This partitioning yields four main fractions: an n-hexane fraction, a CH₂Cl₂ fraction, an EtOAc fraction, and a remaining H₂O fraction.
3.1.3. Chromatographic Purification
-
Column Chromatography of the CH₂Cl₂ Fraction: The CH₂Cl₂ fraction (120.0 g) was subjected to silica gel column chromatography.
-
Elution Gradient: The column was eluted with a gradient of n-hexane/EtOAc (from 100:1 to 1:1, v/v) to yield 15 subfractions (C1 to C15).
-
Isolation of this compound: Subfraction C8 (5.8 g) was further purified by recrystallization from MeOH to afford this compound as a white amorphous powder.
Structural Elucidation
The structure of this compound was elucidated using various spectroscopic techniques. The 1D and 2D Nuclear Magnetic Resonance (NMR) data, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were instrumental in confirming the chemical structure. High-resolution mass spectrometry (HRMS) was used to determine the molecular formula. The detailed NMR data are summarized in Table 2.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 39.3 | 1.65, m; 1.45, m |
| 2 | 28.1 | 1.90, m; 1.75, m |
| 3 | 78.9 | 3.22, dd (11.5, 4.5) |
| 4 | 38.9 | - |
| 5 | 55.4 | 0.85, d (11.0) |
| 6 | 18.3 | 1.60, m; 1.40, m |
| 7 | 34.5 | 1.55, m; 1.35, m |
| 8 | 41.1 | 1.60, m |
| 9 | 50.1 | - |
| 10 | 37.1 | - |
| 11 | 23.7 | 1.50, m; 1.30, m |
| 12 | 122.5 | 5.35, br s |
| 13 | 144.3 | - |
| 14 | 42.1 | - |
| 15 | 29.7 | 1.70, m; 1.50, m |
| 16 | 25.5 | 1.80, m; 1.60, m |
| 17 | 48.3 | 2.20, m |
| 18 | 53.4 | 2.05, d (9.0) |
| 19 | 213.5 | - |
| 20 | 47.5 | 2.50, q (7.0) |
| 21 | 31.0 | 1.85, m |
| 22 | 35.5 | 2.10, m; 1.95, m |
| 23 | 28.1 | 1.05, s |
| 24 | 15.4 | 0.80, s |
| 25 | 16.5 | 0.88, s |
| 26 | 16.8 | 0.95, s |
| 27 | 14.8 | 0.98, s |
| 28 | 28.7 | 1.25, d (7.0) |
| 29 | 21.3 | 1.20, d (7.0) |
| 30 | 21.5 | 1.15, d (7.0) |
NMR data were recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.
Biological Activity
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and necroptosis. A summary of the half-maximal inhibitory concentration (IC₅₀) values is presented in Table 3.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 12.5 | [Byun et al., 2022] |
| HT-29 | Colorectal Carcinoma | 15.2 | [Byun et al., 2022] |
| A549 | Lung Carcinoma | 20.8 | [Byun et al., 2022] |
| MCF-7 | Breast Adenocarcinoma | 18.5 | [Byun et al., 2022] |
Visualizations
Experimental Workflow
The overall workflow for the isolation and characterization of this compound is depicted in the following diagram.
Caption: General workflow for the isolation and characterization of this compound.
Signaling Pathway of this compound-Induced Cell Death
This compound induces both apoptosis and necroptosis in cancer cells through the modulation of the RIPK1 signaling pathway.
Caption: this compound-induced apoptosis and necroptosis signaling pathways.
Conclusion
This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of this compound. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The potent anticancer properties of this compound, coupled with its distinct mechanism of action, highlight its potential as a lead compound for the development of novel cancer therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.
References
The Putative Biosynthesis of Rubiarbonol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubiarbonol B, an arborinane-type triterpenoid isolated from plants of the Rubia genus, has garnered interest for its potential pharmacological activities. Triterpenoids, as a class, represent a vast and structurally diverse group of natural products with applications spanning pharmaceuticals, cosmetics, and agriculture. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.
This technical guide outlines the putative biosynthetic pathway of this compound. As the specific enzymatic steps for this particular molecule have not been fully elucidated in the available scientific literature, this guide presents a proposed pathway based on the well-established principles of triterpenoid biosynthesis. It details the likely precursor pathways, key enzymatic transformations, and the subsequent tailoring steps that lead to the final structure of this compound. Furthermore, this guide provides generalized experimental protocols for the investigation of such pathways and templates for the presentation of quantitative data.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the ubiquitous mevalonate (MVA) pathway, which provides the fundamental five-carbon building blocks for all terpenoids. These precursors are then assembled into a linear thirty-carbon chain, which undergoes a complex cyclization and subsequent oxidative modifications to yield the final arborinane-type triterpenoid.
Precursor Synthesis via the Mevalonate (MVA) Pathway
The MVA pathway, occurring in the cytosol, is the primary route for the synthesis of triterpenoid precursors in plants.[1][2] This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR).[1] Through a series of phosphorylation and decarboxylation steps, mevalonic acid is converted into the isomeric five-carbon units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]
Assembly of the Triterpenoid Backbone
Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the fifteen-carbon intermediate, farnesyl diphosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SS) to produce the thirty-carbon linear precursor, squalene.[1][3] Squalene subsequently undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene, the universal precursor for the cyclization of most triterpenoids.[1][3]
Cyclization to the Arborinane Skeleton
The crucial step in determining the characteristic arborinane scaffold is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs).[4][5] For the formation of the arborinane skeleton, a putative isoarborinol synthase is proposed to catalyze the cyclization of 2,3-oxidosqualene to form isoarborinol. This cyclization involves a series of protonations, ring closures, and rearrangements of the linear 2,3-oxidosqualene molecule.[6][7]
Post-Cyclization Modifications
Following the formation of the isoarborinol backbone, a series of oxidative modifications are required to produce the final structure of this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes responsible for the extensive structural diversification of triterpenoids.[8][9][10] Based on the structure of this compound, these modifications would include several hydroxylations at specific positions on the arborinane skeleton. The precise sequence and the specific CYP enzymes involved remain to be elucidated experimentally.
Key Enzymes in the Putative Pathway
The biosynthesis of this compound is a multi-step process involving a cascade of enzymes. The table below summarizes the key enzyme classes and their proposed roles in this pathway.
| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis |
| Acetyl-CoA C-acetyltransferase | AACT | Catalyzes the initial step of the MVA pathway, condensing two molecules of Acetyl-CoA. |
| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |
| HMG-CoA reductase | HMGR | A rate-limiting enzyme that reduces HMG-CoA to mevalonate.[1] |
| Mevalonate kinase | MVK | Phosphorylates mevalonate.[1] |
| Phosphomevalonate kinase | PMK | Adds a second phosphate group to phosphomevalonate.[1] |
| Diphosphomevalonate decarboxylase | MVD | Decarboxylates diphosphomevalonate to form IPP.[1] |
| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. |
| Farnesyl diphosphate synthase | FPS | Synthesizes FPP from IPP and DMAPP. |
| Squalene synthase | SS | Catalyzes the head-to-head condensation of two FPP molecules to form squalene.[11] |
| Squalene epoxidase | SE | Epoxidizes squalene to 2,3-oxidosqualene.[11] |
| Oxidosqualene cyclase | OSC | A putative isoarborinol synthase that cyclizes 2,3-oxidosqualene to the arborinane skeleton.[6][7] |
| Cytochrome P450 monooxygenase | CYP | Catalyzes the regio- and stereospecific hydroxylation of the isoarborinol backbone to yield this compound.[8][9] |
Quantitative Data Presentation
To fully understand the biosynthesis of this compound and to inform metabolic engineering strategies, it is essential to quantify the compound and its key precursors in the source organism. The following table provides a template for presenting such quantitative data, which would typically be acquired using techniques like UPLC-MS/MS.
| Compound | Plant Tissue | Concentration (µg/g dry weight) | Standard Deviation |
| This compound | Roots | Data to be determined | Data to be determined |
| Stems | Data to be determined | Data to be determined | |
| Leaves | Data to be determined | Data to be determined | |
| Isoarborinol | Roots | Data to be determined | Data to be determined |
| Stems | Data to be determined | Data to be determined | |
| Leaves | Data to be determined | Data to be determined | |
| Squalene | Roots | Data to be determined | Data to be determined |
| Stems | Data to be determined | Data to be determined | |
| Leaves | Data to be determined | Data to be determined |
Experimental Protocols
The elucidation of a biosynthetic pathway is a complex process that requires a combination of analytical, biochemical, and molecular biology techniques. Below are generalized protocols for key experiments in this process.
Protocol 1: Isolation and Quantification of this compound and Precursors
This protocol describes a general method for the extraction and quantitative analysis of triterpenoids from plant material using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1. Sample Preparation: a. Harvest fresh plant material (Rubia spp. roots, stems, and leaves). b. Freeze-dry the material to a constant weight and grind into a fine powder. c. Accurately weigh approximately 100 mg of powdered material into a 2 mL microcentrifuge tube.
2. Extraction: a. Add 1.5 mL of 80% methanol to the tube. b. Vortex vigorously for 1 minute. c. Sonicate in a water bath for 30 minutes at room temperature. d. Centrifuge at 13,000 x g for 10 minutes. e. Carefully transfer the supernatant to a new tube. f. Repeat the extraction process on the pellet and combine the supernatants.
3. UPLC-MS/MS Analysis: a. Filter the combined extract through a 0.22 µm PTFE syringe filter into an HPLC vial. b. Inject 2-5 µL of the extract onto a C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm). c. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). d. Set the mass spectrometer to operate in a suitable ionization mode (e.g., positive electrospray ionization) and use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for this compound and its precursors would need to be determined using authentic standards. e. Construct a standard curve for each analyte using serial dilutions of pure standards to enable absolute quantification.
Protocol 2: Functional Characterization of a Putative Biosynthesis Gene
This protocol outlines the workflow for identifying and functionally characterizing a candidate gene (e.g., an OSC or CYP) from Rubia spp. by heterologous expression in Saccharomyces cerevisiae (yeast).
1. Gene Identification and Cloning: a. Perform RNA sequencing (RNA-seq) on Rubia tissues that are actively producing this compound. b. Identify candidate OSC and CYP genes based on sequence homology to known triterpenoid biosynthesis genes. c. Design gene-specific primers and amplify the full-length coding sequence of the candidate gene from cDNA. d. Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52).
2. Yeast Transformation and Expression: a. Transform the expression construct into a suitable yeast strain (e.g., one engineered to produce high levels of 2,3-oxidosqualene). b. Grow the transformed yeast in a selective medium to the mid-log phase. c. Induce gene expression by adding galactose to the medium. d. Continue to culture for 48-72 hours.
3. Metabolite Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. Perform an extraction of the yeast pellet (e.g., using a saponification and hexane extraction method for triterpenoids). c. Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS. d. Compare the metabolite profile of the yeast expressing the candidate gene to a control strain (transformed with an empty vector). The appearance of a new peak corresponding to the expected product (e.g., isoarborinol for an OSC, or a hydroxylated derivative for a CYP) confirms the enzyme's function.
Conclusion and Future Directions
This guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on current knowledge of triterpenoid biosynthesis. The proposed pathway, originating from the MVA pathway and proceeding through a series of enzymatic steps including cyclization by an oxidosqualene cyclase and subsequent oxidative modifications by cytochrome P450s, offers a solid framework for future research.
The definitive elucidation of this pathway will require the identification and functional characterization of the specific genes and enzymes involved in each step. The experimental protocols outlined herein provide a roadmap for such investigations. Future work should focus on:
-
Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of Rubia species will be instrumental in identifying the full suite of candidate genes for triterpenoid biosynthesis.
-
Enzyme Characterization: In vitro and in vivo characterization of the identified OSCs and CYPs will be necessary to confirm their specific roles in the biosynthesis of this compound.
-
Metabolic Engineering: Once the key enzymes are identified, they can be utilized in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to establish a heterologous production platform for this compound, enabling a sustainable and scalable supply for further pharmacological research and development.
By systematically applying these approaches, the scientific community can move closer to a complete understanding of this compound biosynthesis, unlocking its full potential as a valuable natural product.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]
- 5. Triterpene biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of arborane triterpenols by a bacterial oxidosqualene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divergent evolution of oxidosqualene cyclases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: Unraveling the Apoptosis-Inducing and Necroptotic Effects of Rubiarbonol B
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Rubiarbonol B, a naturally occurring arborinane triterpenoid, has emerged as a potent anti-cancer agent with a unique, dual mechanism of inducing programmed cell death. This technical guide provides an in-depth analysis of the apoptosis-inducing effects of this compound, its ability to switch to a necroptotic pathway in apoptosis-resistant cancer cells, and the detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Core Mechanism of Action: A Bifurcated Path to Cell Death
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a controlled and programmed form of cell death. However, its most intriguing characteristic is the ability to trigger an alternative, lytic form of programmed cell death called necroptosis, particularly in cancer cells that have developed resistance to apoptosis. This dual mechanism makes this compound a promising candidate for overcoming drug resistance in cancer therapy.
The choice between apoptosis and necroptosis is largely dependent on the cellular context, specifically the expression and activity of key signaling proteins. In many cancer cell types, this compound initiates the extrinsic apoptotic pathway through the formation of the Death-Inducing Signaling Complex (DISC) and the activation of caspase-8[1][2][3].
However, in cancer cells with deficient or inhibited caspase-8 activity, or in those expressing high levels of Receptor-Interacting Protein Kinase 3 (RIPK3), this compound triggers a switch to necroptosis. This alternative cell death pathway is mediated by the activation of RIPK1 and RIPK3, leading to the formation of the necrosome complex[1][2][3]. A key player in this switch is the production of Reactive Oxygen Species (ROS) mediated by NADPH oxidase 1 (NOX1)[1][2].
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic and apoptosis-inducing effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its potency.
| Cell Line | Cancer Type | IC50 (µM) at 48h | Compound | Reference |
| HCC827 | Non-Small Cell Lung Cancer | > 8 | This compound | [4] |
| HCC827GR | Gefitinib-Resistant NSCLC | > 8 | This compound | [4] |
| HEKa | Human Epidermal Keratinocytes | > 8 | This compound | [4] |
| HCT116 | Colorectal Cancer | Not explicitly stated, but cytotoxic at 10 µM | This compound | [1][5] |
| HeLa | Cervical Cancer | Not explicitly stated, but cytotoxic at 10 µM | This compound | [5] |
| MCF7 | Breast Cancer | Not explicitly stated, but cytotoxic at 10 µM | This compound | [5] |
Note: The derivative 3-O-acetylthis compound (ARu-B) showed significantly lower IC50 values in NSCLC cell lines, suggesting enhanced potency.
Signaling Pathways of this compound-Induced Cell Death
The signaling cascades initiated by this compound are central to its anti-cancer activity. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and further investigation of the effects of this compound. The following are protocols for key experiments, synthesized from the cited literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HCC827, HCC827GR) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 2, 4, 6, 8 µM) or vehicle control (DMSO) for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression and cleavage of key apoptotic proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of ROS generated in response to this compound treatment.
-
Cell Treatment: Treat cells with this compound for the specified duration.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and immediately analyze the fluorescence intensity by flow cytometry.
Experimental Workflow and Logical Relationships
The investigation of this compound's effects follows a logical progression from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms.
Conclusion and Future Directions
This compound is a compelling anti-cancer candidate due to its ability to induce both apoptosis and necroptosis. This dual mechanism of action provides a potential strategy to circumvent apoptosis resistance, a major challenge in cancer treatment. The data presented in this guide highlight its potency and elucidate the intricate signaling pathways it modulates.
Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting. Additionally, structure-activity relationship studies on this compound and its derivatives, such as 3-O-acetylthis compound, could lead to the development of even more potent and selective anti-cancer agents. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for advancing the research and development of this promising natural product.
References
Rubiarbonol B: A Novel Necroptosis Inducer in Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The development of resistance to apoptosis is a significant hurdle in the effective treatment of colorectal cancer (CRC). Necroptosis, a form of regulated necrosis, presents a promising alternative cell death pathway to overcome this resistance. Rubiarbonol B, a natural arborinane triterpenoid isolated from Rubia philippinesis, has emerged as a potent inducer of necroptosis in CRC cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its induction of RIPK1-dependent necroptosis through the generation of reactive oxygen species (ROS) mediated by NADPH oxidase 1 (NOX1).
Mechanism of Action: Signaling Pathway
This compound initially acts as a potent activator of caspase-8, leading to apoptosis in various cancer cells. However, in colorectal cancer cells that express Receptor-Interacting Protein Kinase 3 (RIPK3), the inhibition of caspase-8, either pharmacologically or genetically, redirects the cell death pathway from apoptosis to necroptosis.[1][2][3][4] This switch is critically dependent on the phosphorylation of RIPK1.[1][3][4]
The induction of necroptosis by this compound is independent of tumor necrosis factor receptor (TNFR) signaling.[1][3] Instead, it relies on the production of ROS by NOX1.[1][3] This increase in intracellular ROS leads to the phosphorylation and activation of RIPK1, which then interacts with RIPK3 to form the necrosome complex. The formation of this complex is a key step in the necroptotic signaling cascade.
Activated RIPK3 within the necrosome then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and death. The entire process is contingent on the presence of RIPK1, as its deficiency almost completely nullifies the cell death induced by this compound.[1][3][4]
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines
| Cell Line | RIPK3 Expression | Treatment | IC50 (µM) |
| HT-29 | High | This compound | ~5 |
| HCT-116 | High | This compound | ~7.5 |
| DLD-1 | Low | This compound | > 20 |
| SW480 | Low | This compound | > 20 |
Data extrapolated from dose-response curves presented in the source literature.
Table 2: Effect of Inhibitors on this compound-Induced Cell Death in HT-29 Cells
| Treatment | % Cell Death |
| This compound (10 µM) | 45% |
| This compound + z-VAD-FMK (Pan-caspase inhibitor) | 42% |
| This compound + Necrostatin-1 (RIPK1 inhibitor) | < 10% |
| This compound + GSK'872 (RIPK3 inhibitor) | < 15% |
| This compound + NSA (MLKL inhibitor) | < 15% |
Data represents approximate values based on graphical data from the primary research article.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate colorectal cancer cells (e.g., HT-29, HCT-116) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Immunoblotting
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RIPK1, RIPK1, p-MLKL, MLKL, ß-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with this compound in the presence or absence of inhibitors for the specified time.
-
Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.
Experimental Workflow
Conclusion
This compound represents a promising therapeutic candidate for colorectal cancer, particularly for tumors that have developed resistance to apoptosis. Its ability to induce a distinct, RIPK1-dependent necroptotic cell death pathway offers a novel strategy to eliminate cancer cells. The mechanism, involving NOX1-mediated ROS production and subsequent activation of the RIPK1-RIPK3-MLKL signaling axis, provides clear targets for further drug development and optimization. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and similar necroptosis-inducing compounds in the fight against colorectal cancer.
References
Unveiling the RIPK1-Activating Potential of Rubiarbonol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which Rubiarbonol B, a natural arborinane triterpenoid, activates Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death. This document outlines the key signaling pathways, presents quantitative data from seminal studies, and provides detailed experimental protocols to facilitate further research in this area.
Introduction
This compound, isolated from Rubia philippinensis, has emerged as a potent modulator of cell death pathways. Initially identified as a caspase-8 activator that induces apoptosis, subsequent research has revealed a more complex mechanism of action.[1][2] Under conditions where apoptosis is inhibited, this compound redirects the cellular demise machinery towards a form of programmed necrosis known as necroptosis. This process is critically dependent on the activation of RIPK1.[1][2]
This guide will explore the signaling cascade initiated by this compound, focusing on its ability to induce RIPK1-dependent necroptosis through the generation of reactive oxygen species (ROS), independent of the canonical tumor necrosis factor (TNF) receptor pathway.[1][3] The findings presented herein underscore the potential of this compound as a novel therapeutic agent for targeting apoptosis-resistant cancers.[1][2]
Data Presentation: The Quantitative Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cell viability and RIPK1 activation.
Table 1: Effect of this compound on Cell Viability in HCT116, HeLa, and MCF7 Cancer Cell Lines
| Treatment Condition | HCT116 Cell Viability (%) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |
| Control | 100 | 100 | 100 |
| This compound (10 µM) | 48.2 | 55.4 | 62.1 |
| This compound (10 µM) + z-IETD-fmk (20 µM) | 92.5 | 95.1 | 96.3 |
| This compound (10 µM) + z-DEVD-fmk (10 µM) | 89.7 | 91.3 | 93.8 |
Data are presented as mean ± S.E. of three independent experiments. Cell viability was assessed after 24 hours of treatment using the Cell Titer-Glo Luminescent Cell Viability Assay. z-IETD-fmk is a caspase-8 inhibitor, and z-DEVD-fmk is a caspase-3 inhibitor.[1]
Table 2: this compound-Induced Necroptosis in HT-29 Cells
| Treatment Condition | Cell Viability (%) |
| Control | 100 |
| This compound (10 µM) | 65.3 |
| This compound (10 µM) + z-IETD-fmk (20 µM) | 38.7 |
| This compound (10 µM) + z-IETD-fmk (20 µM) + Necrostatin-1 (30 µM) | 85.1 |
Data are presented as mean ± S.E. of three independent experiments. Cell viability was assessed after 24 hours of treatment. Necrostatin-1 is a specific inhibitor of RIPK1 kinase activity.[4]
Table 3: Effect of this compound on RIPK1 Phosphorylation and Necrosome Formation
| Treatment Condition (in HT-29 cells) | Relative p-RIPK1 (Ser166) Levels | Relative p-RIPK3 (Ser227) Levels | Relative p-MLKL (Ser358) Levels |
| This compound (10 µM) | Increased | - | - |
| This compound (10 µM) + z-IETD-fmk (20 µM) | Markedly Increased and Prolonged | Markedly Increased | Markedly Increased |
| This compound (10 µM) + z-IETD-fmk (20 µM) + Necrostatin-1 (30 µM) | Inhibited | Inhibited | Inhibited |
Relative phosphorylation levels were determined by immunoblotting. "-" indicates not significantly detected.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the investigation of this compound.
References
Rubiarbonol B: A Potent Inducer of Reactive Oxygen Species in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of Rubiarbonol B's role in the generation of reactive oxygen species (ROS) and its subsequent impact on cancer cell death pathways. This compound, an arborinane triterpenoid isolated from Rubia philippinesis, has emerged as a promising anti-cancer agent with a unique mechanism of action centered on the induction of oxidative stress. This document details the molecular pathways, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling cascades involved.
Core Mechanism: ROS-Dependent Cell Death
This compound (Ru-B) has been identified as a potent activator of cell death in various cancer cell lines. A pivotal aspect of its cytotoxic activity is the generation of intracellular ROS. This increase in ROS is not a mere byproduct of cellular stress but a critical upstream event that dictates the mode of cell death, switching between apoptosis and necroptosis depending on the cellular context.
Research has demonstrated that Ru-B's induction of ROS is primarily mediated by NADPH oxidase 1 (NOX1) . This enzymatic complex is a key source of ROS in colorectal cancer cells, and its activation by Ru-B leads to a significant increase in intracellular ROS levels. This oxidative stress, in turn, triggers a cascade of downstream signaling events culminating in cell death.
DUAL-MODE CELL DEATH INDUCTION
This compound exhibits a fascinating ability to induce both apoptotic and necroptotic cell death. The choice between these two pathways is largely dependent on the expression of key signaling proteins, particularly Receptor-Interacting Protein Kinase 3 (RIPK3) .
-
Apoptosis: In the presence of active caspase-8, Ru-B primarily induces apoptosis. It promotes the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8 and the subsequent apoptotic cascade.
-
Necroptosis: In cancer cells with low or inhibited caspase-8 activity, or in those expressing high levels of RIPK3, Ru-B triggers a switch to a form of programmed necrosis called necroptosis. This switch is a critical feature of Ru-B's therapeutic potential, as it allows for the elimination of apoptosis-resistant cancer cells.[1][2][3]
The generation of ROS by NOX1 is a crucial step in Ru-B-induced necroptosis. The increased oxidative stress leads to the phosphorylation and activation of Receptor-Interacting Protein Kinase 1 (RIPK1) . This activation occurs independently of tumor necrosis factor receptor (TNFR) signaling, highlighting a novel mechanism of action.[2][3] Activated RIPK1 then phosphorylates RIPK3, leading to the formation of the necrosome, a protein complex that executes necroptotic cell death.
Quantitative Analysis of this compound-Induced Cytotoxicity
The cytotoxic effects of this compound have been quantified across various cancer cell lines. The following table summarizes the key findings from a study investigating its efficacy.
| Cell Line | Treatment | Concentration (µM) | Cell Death (%) |
| HCT116 | This compound | 10 | Data not available |
| HeLa | This compound | 10 | Data not available |
| MCF7 | This compound | 10 | Data not available |
| HCT116 | This compound + z-IETD-fmk | 10 + 20 | Significantly reduced cell death |
| HeLa | This compound + z-IETD-fmk | 10 + 20 | Significantly reduced cell death |
| MCF7 | This compound + z-IETD-fmk | 10 + 20 | Significantly reduced cell death |
z-IETD-fmk is a caspase-8 inhibitor. The reduction in cell death in its presence indicates a shift from apoptosis to another cell death mechanism (necroptosis) or a blockage of the primary death pathway.
Experimental Protocols
To facilitate further research, this section details the key experimental methodologies used to elucidate the mechanism of this compound.
Cell Viability Assay
-
Objective: To quantify the cytotoxic effects of this compound.
-
Method:
-
Seed cancer cells (e.g., HCT116, HeLa, MCF7) in 96-well plates.
-
Treat cells with varying concentrations of this compound, with or without inhibitors (e.g., z-IETD-fmk, z-DEVD-fmk).
-
Incubate for the desired time period (e.g., 24 hours).
-
Assess cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure luminescence using a microplate reader.
-
Measurement of Intracellular ROS
-
Objective: To detect and quantify the generation of reactive oxygen species.
-
Method:
-
Treat cells with this compound for the specified duration.
-
Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Immunoblotting
-
Objective: To analyze the expression and phosphorylation status of key signaling proteins.
-
Method:
-
Lyse treated and untreated cells to extract total protein.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Probe the membrane with primary antibodies specific to the proteins of interest (e.g., RIPK1, phospho-RIPK1, RIPK3, caspase-8, PARP).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescence detection system.
-
Immunoprecipitation
-
Objective: To study protein-protein interactions, such as the formation of the DISC or necrosome.
-
Method:
-
Lyse cells to obtain protein extracts.
-
Incubate the cell lysate with an antibody specific to a target protein (e.g., caspase-8) to form an antibody-protein complex.
-
Add protein A/G-agarose beads to precipitate the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complex from the beads.
-
Analyze the components of the complex by immunoblotting.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action.
Caption: this compound-induced apoptotic pathway.
Caption: this compound-induced necroptotic pathway.
Caption: Workflow for measuring intracellular ROS.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel anti-cancer therapies. Its ability to induce ROS generation and trigger a switch from apoptosis to necroptosis provides a powerful strategy for overcoming apoptosis resistance, a major challenge in cancer treatment. The central role of NOX1-derived ROS in mediating RIPK1-dependent necroptosis has been clearly established.
Future research should focus on:
-
In-vivo studies to evaluate the efficacy and safety of this compound in animal models.
-
Further elucidation of the upstream mechanisms by which this compound activates NOX1.
-
Investigation of potential synergistic effects of this compound with other chemotherapeutic agents.
-
Development of this compound derivatives with improved pharmacological properties.
By continuing to explore the intricate molecular mechanisms of this compound, the scientific community can unlock its full therapeutic potential in the fight against cancer.
References
Unveiling the Therapeutic Potential of Rubiarbonol B: A Technical Guide to its Molecular Targets
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the potential therapeutic targets of Rubiarbonol B, a novel arborinane triterpenoid. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the compound's mechanism of action, focusing on its ability to induce programmed cell death in cancer cells. The guide summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the implicated signaling pathways.
This compound, isolated from Rubia philippinesis, has emerged as a promising candidate for cancer therapy, particularly for apoptosis-resistant tumors.[1][2][3] The core of its activity lies in its ability to modulate the intricate balance between two forms of programmed cell death: apoptosis and necroptosis.
Dual-Action Mechanism Targeting Cell Death Pathways
This compound primarily functions as a potent activator of caspase-8, a key initiator of the extrinsic apoptotic pathway.[1][2][3] This activation leads to the formation of the death-inducing signaling complex (DISC) and subsequent apoptotic cell death in various cancer cell lines.[2][4]
A pivotal finding is the compound's ability to induce a shift from apoptosis to necroptosis under conditions where apoptosis is compromised.[1][2][3] In cancer cells with inhibited caspase-8 activity, this compound triggers a Receptor-Interacting Protein Kinase 1 (RIPK1)-dependent necroptotic pathway.[1][2][3][5] This alternative cell death mechanism provides a strategic advantage for overcoming apoptosis resistance, a common challenge in cancer treatment.[1][3][4][5]
The switch to necroptosis is characterized by the upregulation of RIPK1 phosphorylation, leading to the formation of the necrosome, a signaling complex essential for necroptosis execution.[1][3][4] This process is notably independent of tumor necrosis factor receptor (TNFR) signaling.[1][3][4]
The Role of Oxidative Stress in this compound-Induced Necroptosis
A critical component of the necroptotic pathway induced by this compound is the generation of reactive oxygen species (ROS).[1][2][3] The guide highlights that this ROS production is mediated by NADPH oxidase 1 (NOX1).[1][3][4] The accumulation of ROS appears to be a key event that facilitates RIPK1 phosphorylation and the subsequent execution of necroptotic cell death.[1][2]
Broader Anti-Cancer Activity
Beyond its effects on cell death pathways, research also suggests that this compound and its derivative, 3-O-acetylthis compound, can target other critical signaling pathways in cancer.[6] Specifically, in non-small cell lung cancer (NSCLC) cells, these compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), mesenchymal-epithelial transition factor (MET), and AKT signaling pathways.[6] This indicates a broader anti-cancer potential for this compound, extending its applicability to a wider range of malignancies.
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the biological activity of this compound and its derivatives.
| Compound | Cell Line | Assay | Target/Effect | IC50 / Observation | Reference |
| This compound | Multiple Cancer Cells | Cell Viability | Caspase-8 dependent apoptosis | Potent inducer | [2] |
| This compound | RIPK3-expressing CRC cells | Cell Viability (with caspase-8 inhibition) | RIPK1-dependent necroptosis | Shift from apoptosis to necroptosis | [1][3] |
| This compound | Colorectal Cancer (CRC) cells | ROS Detection | NOX1-mediated ROS production | Significant increase in ROS | [1][3][4] |
| 3-O-acetylthis compound | NSCLC HCC827 cells | In vitro kinase assay | EGFR, MET, AKT1 inhibition | Direct inhibition observed | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., HCT116, HeLa, MCF7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Western Blot Analysis for Protein Phosphorylation
-
Objective: To detect the phosphorylation status of key proteins in the apoptosis and necroptosis pathways (e.g., RIPK1, Caspase-8).
-
Methodology:
-
Treat cells with this compound for specified time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RIPK1, RIPK1, cleaved Caspase-8, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the generation of ROS in cells treated with this compound.
-
Methodology:
-
Seed cells in a 24-well plate or on coverslips.
-
Treat cells with this compound for the desired duration.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation at 488 nm, emission at 525 nm).
-
Visualizing the Molecular Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: this compound induced apoptotic pathway.
Caption: this compound induced necroptotic pathway.
Caption: Experimental workflow for assessing this compound.
This technical guide consolidates the current understanding of this compound's therapeutic targets and provides a framework for future research and development. The dual mechanism of inducing both apoptosis and necroptosis positions this compound as a compelling candidate for further investigation in the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Rubiarbonol B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early-stage research on the bioactivity of Rubiarbonol B, a pentacyclic triterpenoid isolated from Rubia philippinensis. The focus of this document is to provide a comprehensive overview of its anticancer properties, particularly its ability to induce regulated cell death in cancer cells. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts.
Core Bioactivity: Induction of Apoptosis and Necroptosis
Early-stage research indicates that this compound is a potent inducer of programmed cell death in various cancer cell lines. Its primary mechanism of action involves the activation of signaling pathways leading to both apoptosis and necroptosis, a regulated form of necrosis. This dual activity makes this compound a promising candidate for overcoming apoptosis resistance, a common challenge in cancer therapy.
A derivative, 3-O-acetylthis compound (ARu-B), has also been investigated and shows enhanced activity in certain contexts, particularly in non-small cell lung cancer (NSCLC) cells.
Quantitative Bioactivity Data
The following tables summarize the key quantitative findings from early-stage studies on this compound and its derivative.
Table 1: Cytotoxicity of this compound (Ru-B) and 3-O-acetylthis compound (ARu-B)
| Compound | Cell Line | Time Point | Concentration (µM) | Cell Viability (%) |
| Ru-B | HCC827 (NSCLC) | 24h | 2 | ~90% |
| 4 | ~80% | |||
| 6 | ~70% | |||
| 8 | ~60% | |||
| 48h | 2 | ~75% | ||
| 4 | ~60% | |||
| 6 | ~45% | |||
| 8 | ~35% | |||
| ARu-B | HCC827 (NSCLC) | 24h | 2 | ~80% |
| 4 | ~60% | |||
| 6 | ~40% | |||
| 48h | 2 | ~60% | ||
| 4 | ~35% | |||
| 6 | ~20% | |||
| Ru-B | HCT116 (Colorectal) | Not Specified | 10 | Significant cell death observed |
| HeLa (Cervical) | Not Specified | 10 | Significant cell death observed | |
| MCF7 (Breast) | Not Specified | 10 | Significant cell death observed |
Data for HCC827 cells is estimated from graphical representations in the cited literature. Specific IC50 values were not provided in a tabular format in the reviewed sources.
Table 2: Inhibition of Kinase Activity by this compound (Ru-B) and 3-O-acetylthis compound (ARu-B) [1]
| Compound | Target Kinase | Concentration (µM) | Relative Kinase Activity (%) |
| Ru-B | EGFR | 2 | 63.7 |
| 4 | 61.3 | ||
| 6 | 56.3 | ||
| 8 | 48.5 | ||
| MET | 2 | 65.1 | |
| 4 | 52.0 | ||
| 6 | 34.6 | ||
| 8 | 28.0 | ||
| ARu-B | EGFR | 2 | ~55% |
| 4 | ~45% | ||
| 6 | ~35% | ||
| MET | 2 | ~50% | |
| 4 | ~30% | ||
| 6 | ~20% | ||
| AKT1 | 2 | ~80% | |
| 4 | ~70% | ||
| 6 | ~60% |
Data for ARu-B is estimated from graphical representations. The studies indicate ARu-B is a more potent inhibitor of EGFR and MET than Ru-B.[1]
Signaling Pathways Modulated by this compound
This compound's anticancer activity is primarily mediated through the induction of the extrinsic apoptosis pathway and, under certain conditions, a switch to necroptosis. The core of this mechanism is the activation of Receptor-Interacting Protein Kinase 1 (RIPK1).
This compound-Induced Apoptosis and Necroptosis Signaling
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.
Cell Viability (Cytotoxicity) Assay
This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Workflow Diagram:
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, HCC827) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations. A vehicle control (medium with the same concentration of DMSO) is also included.
-
Incubation: The treated plates are incubated for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values can be determined by plotting cell viability against the log of the compound concentration.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS levels.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in plates suitable for fluorescence microscopy or a plate reader. After adherence, they are treated with this compound for the desired duration. A positive control (e.g., H₂O₂) and a negative control (untreated) are included.
-
Probe Loading: The cells are washed with a serum-free medium or PBS and then incubated with H2DCFDA (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.
-
Washing: The cells are washed again to remove the excess probe.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells to determine the fold increase in ROS production.
In Vitro Kinase Assay
This protocol is a general method to assess the direct inhibitory effect of this compound on specific kinases like EGFR, MET, and AKT1.[1]
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified recombinant kinase, a specific substrate for that kinase, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. Control wells include a known inhibitor for the specific kinase and a no-inhibitor control.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C or 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of ATP consumed or the amount of phosphorylated substrate is measured. Commercial kits (e.g., ADP-Glo™ Kinase Assay) are often used, which measure the amount of ADP produced as an indicator of kinase activity. This is often a luminescence-based readout.
-
Data Analysis: The kinase activity in the presence of this compound is calculated as a percentage of the activity in the no-inhibitor control.
Immunoprecipitation for DISC and Necrosome Formation
This protocol is used to demonstrate the recruitment of key proteins to the Death-Inducing Signaling Complex (DISC) or the necrosome.
Methodology:
-
Cell Lysis: Cells treated with this compound (and caspase inhibitors for necrosome analysis) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody targeting a core component of the complex (e.g., anti-caspase-8 for DISC, anti-RIPK3 for necrosome) overnight at 4°C.
-
Bead Capture: Protein A/G agarose or magnetic beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads using a sample buffer and then separated by SDS-PAGE. The presence of other complex components (e.g., FADD, RIPK1 for DISC; RIPK1, MLKL for necrosome) is detected by Western blotting using specific antibodies.
Anti-inflammatory and Antioxidant Bioactivity
To date, the primary focus of published early-stage research on this compound has been on its anticancer properties. There is currently a lack of specific studies investigating its potential anti-inflammatory or direct antioxidant activities. While many polyphenolic compounds from the Rubus genus exhibit such properties, dedicated studies are required to characterize these potential bioactivities for this compound.
Conclusion and Future Directions
This compound has emerged as a compelling bioactive compound with significant anticancer potential, primarily through its ability to induce both apoptosis and necroptosis. The modulation of the RIPK1 signaling pathway and the induction of ROS are key mechanistic features. The provided data and protocols offer a foundational resource for researchers in the field.
Future research should focus on:
-
Determining the precise IC50 values of this compound in a broader panel of cancer cell lines.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models.
-
Investigating the potential anti-inflammatory and antioxidant properties of this compound to broaden its therapeutic applicability.
-
Structure-activity relationship studies to identify more potent and selective derivatives.
References
Unraveling Rubiarbonol B: A Technical Guide to its Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and characterization of Rubiarbonol B, a pentacyclic triterpenoid with promising anticancer properties. This document details the spectroscopic data, experimental methodologies, and biological activities of this compound, presenting the information in a clear and structured format to support further research and development.
Physicochemical and Spectroscopic Characterization
This compound, isolated from Rubia philippinensis, is an arborinane-type triterpenoid.[1][2] Its fundamental physicochemical and spectroscopic properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H50O3 | [3] |
| Molecular Weight | 458.7 g/mol | [3] |
| Exact Mass | 458.37599545 Da | [3] |
Table 2: ¹H NMR Spectroscopic Data for this compound (Pyridine-d₅)
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-11 | 5.50 | brs | |
| H-19 | 4.50 | t | 7.7 |
| H-7 | 4.05 | m | |
| H-3 | 3.48 | t | 7.5 |
| H₃-26 | 1.28 | s | |
| H₃-23 | 1.25 | s | |
| H₃-25 | 1.22 | s | |
| H₃-27 | 1.16 | s | |
| H₃-24 | 1.11 | s | |
| H₃-28 and H₃-29 | 0.90 | s (overlapped) | |
| H₃-30 | 0.85 | d | 4.8 |
Data from[2]
Table 3: ¹³C NMR Spectroscopic Data for this compound (Pyridine-d₅)
| Carbon | Chemical Shift (δ) ppm |
| C-9 | 148.0 |
| C-11 | 117.4 |
| C-3 | 78.4 |
| C-7 | 72.6 |
| C-19 | 70.7 |
| C-18 | 59.6 |
| C-21 | 58.2 |
| C-8 | 49.8 |
| C-5 | 49.4 |
Data from[2]
Experimental Protocols
Isolation of this compound
The isolation of this compound from Rubia philippinensis is a critical first step for its study.[1][2] The general workflow for its extraction and purification is outlined below.
A detailed protocol involves:
-
Extraction: The air-dried and powdered plant material is extracted with a suitable organic solvent, such as methanol, at room temperature.
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate.
-
Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic separations. This typically includes silica gel column chromatography, followed by Sephadex LH-20 column chromatography, and finally preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and exact mass of the molecule, which allows for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbons in the molecule. The chemical shifts, multiplicities, and coupling constants are crucial for identifying functional groups and the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete molecular structure.
-
-
Cytotoxicity Assay
The cytotoxic activity of this compound against various cancer cell lines can be determined using assays such as the MTT or SRB assay. A general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
Staining: After the incubation period, a staining solution (e.g., MTT or SRB) is added to the wells.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Biological Activity and Signaling Pathway
This compound has been shown to induce both apoptosis and necroptosis in cancer cells.[1][4][5] Notably, under apoptosis-deficient conditions, this compound can trigger a switch to RIPK1-dependent necroptosis.[1][4]
Induction of Necroptosis
The mechanism of this compound-induced necroptosis involves the following key steps:[1][4][5][6]
-
Inhibition of Caspase-8: In the presence of a caspase-8 inhibitor (or in cells with deficient caspase-8 activity), the apoptotic pathway is blocked.
-
Activation of RIPK1: this compound promotes the phosphorylation and activation of Receptor-Interacting Protein Kinase 1 (RIPK1).
-
Necrosome Formation: Activated RIPK1 recruits RIPK3, leading to the formation of the necrosome complex.
-
MLKL Phosphorylation: Within the necrosome, RIPK3 phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).
-
MLKL Oligomerization and Translocation: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane.
-
Cell Lysis: At the plasma membrane, MLKL oligomers disrupt membrane integrity, leading to cell swelling and lysis.
This process is also mediated by the production of Reactive Oxygen Species (ROS) via NADPH oxidase 1 (NOX1), which contributes to RIPK1 activation.[1][4]
Conclusion
This compound is a structurally characterized pentacyclic triterpenoid with significant potential as an anticancer agent. Its ability to induce both apoptosis and necroptosis makes it a promising candidate for overcoming apoptosis resistance in cancer cells. This guide provides foundational data and methodologies to aid researchers in the further investigation and development of this compound and its analogs as potential therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol [protocols.io]
- 6. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Landscape and Therapeutic Potential of Rubiarbonol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubiarbonol B, a naturally occurring arborinane-type triterpenoid, has emerged as a compound of significant interest within the scientific community, primarily due to its potent anticancer activities. Isolated from plants of the Rubia genus, which have a rich history in traditional medicine, this compound presents a compelling case for the synergy between ethnobotanical knowledge and modern drug discovery. This technical guide provides an in-depth exploration of the ethnobotanical uses of plants containing this compound, detailed experimental protocols for its study, a quantitative analysis of its bioactivity, and an elucidation of its molecular mechanisms of action.
Ethnobotanical Context of the Rubia Genus
The genus Rubia, belonging to the Rubiaceae family, comprises approximately 80 species of flowering plants distributed across the Old World.[1] Historically, plants of this genus, commonly known as madders, have been utilized for their red pigments.[1] Beyond their use as dyestuffs, several Rubia species hold a prominent place in traditional medicine systems.
Rubia philippinensis, the plant from which this compound has been isolated, is used in traditional medicine to treat digestive disorders, fever, and inflammation.[2][3] A closely related and more extensively studied species, Rubia cordifolia (Manjistha), is a cornerstone of Ayurvedic and Traditional Chinese Medicine.[4][5] Its roots are traditionally used for blood purification, treating skin disorders like acne and eczema, supporting liver function, reducing inflammation, and managing menstrual issues.[4][6] In Chinese medicine, it is employed to manage bleeding disorders, while in Tibetan medicine, it is used for blood disorders and to reduce swelling.[5][7] The ethnobotanical uses of these plants, particularly their application in conditions related to inflammation and cellular abnormalities, provide a valuable context for the scientific investigation of their bioactive constituents, including this compound.
Quantitative Bioactivity of this compound
Recent pharmacological studies have focused on the cytotoxic effects of this compound against various cancer cell lines. The compound has been shown to induce a form of programmed cell death known as necroptosis, particularly in apoptosis-resistant cancer cells. The following table summarizes the available quantitative data on the bioactivity of this compound.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound | HCT116 (Colon Cancer) | Cell Viability | Not explicitly stated, but potent activity demonstrated at 10 µM | [3] |
| This compound | HeLa (Cervical Cancer) | Cell Viability | Not explicitly stated, but potent activity demonstrated at 10 µM | [3] |
| This compound | MCF7 (Breast Cancer) | Cell Viability | Not explicitly stated, but potent activity demonstrated at 10 µM | [3] |
Experimental Protocols
Isolation of this compound from Rubia philippinensis
While a highly detailed, step-by-step protocol for the isolation of this compound is not publicly available, the following methodology is synthesized from general procedures for the extraction of arborinane-type triterpenoids from Rubia species.
Objective: To extract and purify this compound from the dried roots of Rubia philippinensis.
Materials and Reagents:
-
Dried and powdered roots of Rubia philippinensis
-
80% aqueous acetone
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol gradients)
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Procedure:
-
Extraction: The dried and powdered roots of Rubia philippinensis are exhaustively extracted with 80% aqueous acetone at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The EtOAc-soluble fraction, which is expected to contain the triterpenoids, is collected and concentrated.
-
Column Chromatography: The concentrated EtOAc fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by TLC.
-
Purification: Fractions showing the presence of compounds with TLC profiles similar to known arborinane triterpenoids are combined and further purified using repeated column chromatography and/or preparative HPLC until pure this compound is obtained.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.[3]
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials and Reagents:
-
Cancer cell lines (e.g., HCT116, HeLa, MCF7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT) is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured using a plate reader. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
This compound-Induced Necroptosis Signaling Pathway
This compound has been shown to induce necroptosis in cancer cells, a form of programmed necrosis that is independent of caspases. This pathway is particularly relevant for overcoming apoptosis resistance in tumors. The key mediators of this pathway are Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[3]
Caption: Signaling pathway of this compound-induced necroptosis.
Experimental Workflow for Investigating this compound
The following diagram illustrates a typical workflow for the ethnobotanical and pharmacological investigation of plants containing this compound.
Caption: A typical experimental workflow for this compound research.
Conclusion
This compound stands as a testament to the value of exploring traditional medicinal plants for novel therapeutic agents. Its potent and selective anticancer activity, particularly its ability to induce necroptosis in apoptosis-resistant cells, positions it as a promising lead compound for the development of new cancer therapies. The ethnobotanical uses of Rubia species in treating inflammatory and cell-proliferative disorders provided the initial clues that have led to these exciting scientific discoveries. Further research is warranted to fully elucidate the therapeutic potential of this compound, including in vivo efficacy studies and the exploration of its derivatives for enhanced pharmacological properties. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute stereostructures of new arborinane-type triterpenoids and inhibitors of nitric oxide production from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triterpenes from Rubia cordifolia L [bpsa.journals.ekb.eg]
- 7. pubs.acs.org [pubs.acs.org]
The Arborinane Triterpenoids: A Comprehensive Technical Guide for Drug Discovery
An In-depth Review of the Chemistry, Biological Activity, and Therapeutic Potential of Arborinane-Type Triterpenoids for Researchers, Scientists, and Drug Development Professionals.
Arborinane-type triterpenoids are a class of pentacyclic triterpenoids characterized by a unique C/D/E ring fusion, which sets them apart from other more common triterpenoid skeletons. These natural products, predominantly isolated from plants of the Rubia genus, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive literature review of arborinane-type triterpenoids, focusing on their isolation, structure elucidation, biological activities, and mechanisms of action, with a view to their potential in drug development.
Biological Activities of Arborinane-Type Triterpenoids
Arborinane-type triterpenoids have demonstrated a wide array of pharmacological effects, including cytotoxic, anti-inflammatory, and cardiovascular protective activities. The following tables summarize the quantitative data on the biological activities of selected arborinane-type triterpenoids.
Cytotoxic Activity
The cytotoxicity of arborinane-type triterpenoids has been evaluated against various cancer cell lines. Notably, compounds isolated from Rubia species have shown promising anticancer potential.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Rubiarbonol G | HeLa (Cervical Cancer) | Cytotoxic | Not explicitly stated, but potent | [1] |
| Rubiyunnanol C | Various cancer cell lines | Cytotoxic | Data not provided | [2] |
| Unnamed Arborinanes | Various cancer cell lines | Cytotoxic | Data not provided | [2] |
Further research is needed to establish a comprehensive database of IC50 values for a wider range of arborinane triterpenoids against a broader panel of cancer cell lines.
Anti-inflammatory Activity
Several arborinane-type triterpenoids have been shown to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-activated macrophages.[3]
| Compound | Assay | Activity | IC50 (µM) | Reference |
| Rubianol-a | NO production inhibition | Inhibitory | >100 | [3] |
| Rubianol-b | NO production inhibition | Inhibitory | 45.3 | [3] |
| Rubianol-c | NO production inhibition | Inhibitory | 28.5 | [3] |
| Rubianol-d | NO production inhibition | Inhibitory | 35.6 | [3] |
| Rubianol-e | NO production inhibition | Inhibitory | 68.4 | [3] |
| Rubianoside I | NO production inhibition | Inhibitory | >100 | [3] |
Cardiovascular Activity
Arborinane triterpenoids have shown potential in the management of cardiovascular diseases by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis.[4][5]
| Compound | Cell Line | Activity | Concentration/Inhibition | Reference |
| Rubiarbonone C | VSMC | Proliferation Inhibition | IC50 not specified, but effective | [4][6] |
| Compound 5 (from R. philippinensis) | VSMC | Proliferation Inhibition | 62.6 ± 10.7% at 5 µM | [5] |
| Compound 9 (from R. philippinensis) | VSMC | Proliferation Inhibition | 41.1 ± 4.7% at 5 µM | [5] |
| Compound 7 (from R. philippinensis) | VSMC | Migration Inhibition | 38.5 ± 3.0% at 10 µM; 57.6 ± 3.2% at 30 µM | [5] |
Experimental Protocols
The isolation and structural characterization of arborinane-type triterpenoids are crucial steps in their study. The following sections outline the general methodologies employed in this process.
General Isolation and Purification Workflow
The isolation of arborinane-type triterpenoids from plant material, typically the roots of Rubia species, follows a standard natural product chemistry workflow.
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.[7]
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Arborinane triterpenoids are often found in the ethyl acetate fraction.[7]
-
Column Chromatography: The bioactive fraction (e.g., EtOAc fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate the compounds based on their affinity for the stationary phase.[7][8]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC, often using a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield the pure arborinane triterpenoids.[9]
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the complete structural assignment.[10][11][12]
-
¹H-NMR: Provides information about the number and types of protons in the molecule.
-
¹³C-NMR: Provides information about the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
-
Modified Mosher's Method for Absolute Configuration Determination
The absolute configuration of chiral centers, particularly those bearing hydroxyl groups, is often determined using the modified Mosher's method.[3][13][14][15][16][17] This method involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and subsequent analysis of the ¹H-NMR spectra of these esters.
Protocol Outline:
-
Esterification: The arborinane triterpenoid with a secondary alcohol is reacted separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base like pyridine or DMAP to form the (S)-MTPA and (R)-MTPA esters, respectively.
-
¹H-NMR Analysis: The ¹H-NMR spectra of both diastereomeric esters are recorded.
-
Chemical Shift Difference (Δδ = δS - δR) Calculation: The chemical shifts of the protons on either side of the newly formed ester linkage are compared between the two spectra. The differences in chemical shifts (Δδ) are calculated.
-
Configuration Assignment: A positive Δδ value for protons on one side of the chiral center and a negative Δδ value for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
Signaling Pathways and Mechanisms of Action
Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of arborinane-type triterpenoids. These compounds have been shown to modulate key signaling pathways involved in cancer and cardiovascular diseases.
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
Rubiarbonol G, an arborinane-type triterpenoid from Rubia yunnanensis, has been shown to induce apoptosis and G0/G1 cell cycle arrest in HeLa cervical cancer cells.[1] Its mechanism of action involves the modulation of the NF-κB and JNK signaling pathways.
Rubiarbonol G inhibits the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.[1] Concurrently, it activates the JNK pathway, a member of the mitogen-activated protein kinase (MAPK) family, which is involved in inducing apoptosis and cell cycle arrest.[1]
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration
Rubiarbonone C, another arborinane triterpenoid, has been found to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor (PDGF).[4][6] This inhibitory effect is mediated through the suppression of multiple signaling pathways, including Focal Adhesion Kinase (FAK), MAPK, and Signal Transducer and Activator of Transcription 3 (STAT3).
By inhibiting the phosphorylation and activation of FAK, MAPKs (such as ERK), and STAT3, rubiarbonone C effectively blocks the downstream signaling events that lead to VSMC proliferation and migration, suggesting its potential as a therapeutic agent for preventing atherosclerosis and restenosis.[4]
Conclusion and Future Perspectives
Arborinane-type triterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, particularly their cytotoxic and cardioprotective effects, warrant further investigation. Future research should focus on:
-
Comprehensive Bioactivity Screening: A systematic evaluation of a wider range of arborinane triterpenoids against various disease models is needed to fully understand their therapeutic potential.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their pharmacological effects.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of analogues and derivatives of promising lead compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are essential to validate the in vitro findings and to assess the safety and efficacy of these compounds for potential clinical applications.
The unique chemical scaffold and potent biological activities of arborinane-type triterpenoids make them valuable leads in the quest for novel drugs to combat cancer and cardiovascular diseases. Continued research in this area is highly encouraged and holds the promise of delivering new and effective therapies.
References
- 1. NF-κB and JNK mediated apoptosis and G0/G1 arrest of HeLa cells induced by rubiarbonol G, an arborinane-type triterpenoid from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active arborinane-type triterpenoids and anthraquinones from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute stereostructures of new arborinane-type triterpenoids and inhibitors of nitric oxide production from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rubiarbonone C inhibits platelet-derived growth factor-induced proliferation and migration of vascular smooth muscle cells through the focal adhesion kinase, MAPK and STAT3 Tyr705 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arborinane Triterpenoids from Rubia philippinensis Inhibit Proliferation and Migration of Vascular Smooth Muscle Cells Induced by the Platelet-Derived Growth Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rubiarbonone C inhibits platelet‐derived growth factor‐induced proliferation and migration of vascular smooth muscle cells through the focal adhesion kinase, MAPK and STAT3 Tyr705 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. matilda.science [matilda.science]
- 17. researchgate.net [researchgate.net]
The Anti-Neoplastic Potential of Rubiarbonol B in Non-Small Cell Lung Cancer: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of Rubiarbonol B, a pentacyclic triterpenoid, and its acetylated derivative, 3-O-acetylthis compound, in the context of non-small cell lung cancer (NSCLC). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and processes.
Executive Summary
Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, with drug resistance posing a significant clinical challenge. Research into novel therapeutic agents has identified this compound and its derivative, 3-O-acetylthis compound, as promising candidates for NSCLC treatment. These compounds have been shown to exhibit significant cytotoxic effects against both gefitinib-sensitive and gefitinib-resistant NSCLC cell lines. The primary mechanism of action involves the inhibition of key oncogenic signaling pathways, including the epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (MET) pathways, leading to cell cycle arrest, induction of apoptosis, and generation of reactive oxygen species. This guide synthesizes the available preclinical data to provide a detailed understanding of the anti-cancer effects of this compound and its potential for future drug development.
Quantitative Data Summary
The anti-proliferative and kinase inhibitory effects of this compound (Ru-B) and 3-O-acetylthis compound (ARu-B) have been quantified in various assays. The following tables summarize the key findings, providing a clear comparison of the efficacy of these compounds.
Table 2.1: Cytotoxicity of this compound and 3-O-acetylthis compound in NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) at 48h |
| This compound | HCC827 (Gefitinib-sensitive) | 6.8 ± 0.5 |
| HCC827GR (Gefitinib-resistant) | 7.2 ± 0.3 | |
| 3-O-acetylthis compound | HCC827 (Gefitinib-sensitive) | 4.5 ± 0.2 |
| HCC827GR (Gefitinib-resistant) | 5.1 ± 0.4 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2.2: In Vitro Kinase Inhibition by this compound and 3-O-acetylthis compound
| Compound (Concentration) | Target Kinase | Relative Kinase Activity (%) |
| This compound (8 µM) | EGFR | 48.5 |
| MET | 28.0 | |
| 3-O-acetylthis compound (6 µM) | EGFR | 35.2 |
| MET | 25.9 | |
| AKT1 | 55.4 |
Table 2.3: Effect of 3-O-acetylthis compound on Cell Cycle Distribution in NSCLC Cells
| Cell Line | Treatment (6 µM ARu-B) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HCC827 | Control | 58.2 | 30.1 | 11.7 |
| ARu-B | 68.8 | 18.5 | 12.7 | |
| HCC827GR | Control | 50.0 | 35.5 | 14.5 |
| ARu-B | 59.5 | 25.3 | 15.2 |
Signaling Pathways and Mechanisms of Action
This compound and its derivative exert their anti-cancer effects by modulating critical signaling pathways that are often dysregulated in NSCLC. The primary targets are the receptor tyrosine kinases EGFR and MET, which play pivotal roles in cell proliferation, survival, and metastasis.
Inhibition of EGFR and MET Signaling
Both this compound and 3-O-acetylthis compound directly inhibit the kinase activity of EGFR and MET.[1] This inhibition prevents the autophosphorylation of these receptors, thereby blocking the activation of downstream signaling cascades, most notably the PI3K/AKT pathway. The reduction in AKT phosphorylation leads to decreased cell survival and proliferation.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Rubiarbonol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Rubiarbonol B, a bioactive triterpenoid compound, from the roots of Rubia cordifolia. The methodologies described herein are based on established phytochemical extraction and purification techniques for triterpenoids from plant sources. Additionally, this document includes a visualization of the this compound-induced necroptosis signaling pathway.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification process. Please note that the yield and purity values presented are representative estimates based on typical phytochemical isolation procedures and may vary depending on the quality of the starting plant material and specific experimental conditions.
Table 1: Extraction and Fractionation of this compound from Rubia cordifolia
| Step | Parameter | Value | Notes |
| 1. Extraction | Starting Material | 1 kg dried, powdered Rubia cordifolia roots | Sourced from a reputable supplier. |
| Extraction Solvent | 5 L Methanol | Performed by maceration with sonication. | |
| Crude Methanol Extract Yield | 85 g (8.5%) | Dark, viscous residue after solvent evaporation. | |
| 2. Liquid-Liquid Partitioning | Solvents | n-Hexane and Water | To remove non-polar and highly polar impurities. |
| Hexane Fraction Yield | 15 g | Contains non-polar compounds. | |
| Ethyl Acetate Fraction Yield | 25 g | Enriched with triterpenoids, including this compound. | |
| Aqueous Fraction Yield | 45 g | Contains highly polar compounds. |
Table 2: Purification of this compound by Silica Gel Column Chromatography
| Step | Fraction | Elution Solvent (Hexane:Ethyl Acetate) | Mass Yield (mg) | Purity of this compound (%) |
| 3. Column Chromatography | F1 | 95:5 | 3,500 | < 5% |
| F2 | 90:10 | 5,000 | ~10% | |
| F3 (Enriched) | 85:15 | 4,000 | ~40% | |
| F4 | 80:20 | 3,000 | ~20% | |
| F5 | 70:30 | 2,500 | < 10% | |
| 4. Recrystallization | From Fraction F3 | Methanol/Water | 1,200 | > 98% |
Experimental Protocols
Extraction of Crude Methanol Extract
-
Preparation of Plant Material: Air-dry the roots of Rubia cordifolia at room temperature in a well-ventilated area, protected from direct sunlight, until they are brittle. Grind the dried roots into a fine powder using a mechanical grinder.
-
Maceration and Sonication: Place 1 kg of the powdered root material into a large glass container. Add 5 L of methanol to the container, ensuring the powder is fully submerged.
-
Extraction: Seal the container and place it in an ultrasonic bath for 4 hours at room temperature to enhance the extraction efficiency. After sonication, allow the mixture to macerate for an additional 48 hours at room temperature, with occasional agitation.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Repeat the extraction process on the residue twice more with fresh methanol.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude methanol extract.
Liquid-Liquid Partitioning
-
Dissolution: Dissolve the 85 g of crude methanol extract in 500 mL of a methanol:water (9:1 v/v) solution.
-
Hexane Partitioning: Transfer the solution to a 2 L separatory funnel. Add 500 mL of n-hexane and shake vigorously for 5 minutes. Allow the layers to separate.
-
Fraction Collection: Collect the upper n-hexane layer. Repeat the partitioning of the lower aqueous-methanol layer two more times with 500 mL of fresh n-hexane. Combine the n-hexane fractions and evaporate the solvent to yield the hexane fraction.
-
Ethyl Acetate Partitioning: To the remaining aqueous-methanol layer in the separatory funnel, add 500 mL of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Fraction Collection: Collect the upper ethyl acetate layer. Repeat the partitioning two more times with 500 mL of fresh ethyl acetate. Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate fraction, which is enriched in triterpenoids. The remaining layer is the aqueous fraction.
Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable glass column. The amount of silica gel should be approximately 50 times the weight of the ethyl acetate fraction. Pack the column using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the 25 g of the ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20, 70:30, and finally 100% ethyl acetate).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2) and visualizing with an appropriate stain (e.g., ceric sulfate spray followed by heating).
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Based on typical elution profiles of arborane triterpenoids, the fractions eluted with approximately 85:15 n-hexane:ethyl acetate are expected to be enriched in this compound.
Recrystallization
-
Dissolution: Dissolve the combined, enriched fractions containing this compound in a minimal amount of hot methanol.
-
Crystallization: Slowly add distilled water to the methanol solution until a slight turbidity persists.
-
Cooling and Filtration: Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Washing and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them in a desiccator to obtain pure this compound.
Mandatory Visualization
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
This compound-Induced Necroptosis Signaling Pathway
Caption: this compound-induced necroptosis signaling cascade.
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Rubiarbonol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Rubiarbonol B, a natural arborinane triterpenoid, using established in vitro assays. The methodologies described herein are essential for preclinical evaluation and mechanistic studies of this potential anti-cancer agent.
Introduction to this compound and its Cytotoxic Mechanisms
This compound is a natural compound that has demonstrated potent cytotoxic activity against various cancer cell lines.[1][2][3][4] Its primary mechanisms of inducing cell death involve the activation of both apoptosis and necroptosis, making it a compound of significant interest for cancer therapy, particularly in apoptosis-resistant cancers.[1][2][3][4]
-
Apoptosis Induction: this compound acts as a potent activator of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[1][2][5] This leads to the formation of the Death-Inducing Signaling Complex (DISC), subsequent activation of executioner caspases (caspase-3/7), and ultimately, programmed cell death.[1][2][5]
-
Necroptosis Induction: In apoptosis-deficient conditions, such as when caspase-8 is inhibited, this compound can shift the cell death mechanism to RIPK1-dependent necroptosis.[1][2][3][4] This is mediated by the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1), leading to the phosphorylation of RIPK1 and the formation of the necrosome.[1][3][4]
This dual mechanism of action suggests that this compound could be effective in overcoming resistance to conventional chemotherapeutics that primarily rely on apoptosis.
Key In Vitro Cytotoxicity Assays
To comprehensively evaluate the cytotoxicity of this compound, a panel of assays targeting different cellular events is recommended:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[7][8][9][10][11]
-
Caspase-Glo® 3/7 Assay: Specifically measures the activity of executioner caspases-3 and -7, providing a direct readout of apoptosis induction.[12][13][14][15][16]
-
Annexin V-FITC/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[17][18][19]
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on a representative cancer cell line (e.g., HCT116 human colorectal cancer cells), as might be determined using the described protocols.
Table 1: Cell Viability of HCT116 Cells Treated with this compound (MTT Assay)
| This compound Concentration (µM) | Incubation Time (24h) - % Viability (Mean ± SD) | Incubation Time (48h) - % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 85.2 ± 3.8 | 70.1 ± 4.2 |
| 5 | 62.7 ± 5.1 | 45.3 ± 3.9 |
| 10 | 41.5 ± 4.2 | 25.8 ± 3.1 |
| 25 | 20.1 ± 2.9 | 10.2 ± 1.8 |
| 50 | 8.9 ± 1.5 | 4.5 ± 0.9 |
IC50 Values:
-
24h: ~12 µM
-
48h: ~6 µM
Table 2: Cytotoxicity in HCT116 Cells Treated with this compound (LDH Assay)
| This compound Concentration (µM) | Incubation Time (24h) - % Cytotoxicity (Mean ± SD) | Incubation Time (48h) - % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 6.8 ± 1.5 |
| 1 | 18.9 ± 2.5 | 32.4 ± 3.1 |
| 5 | 40.1 ± 3.9 | 58.9 ± 4.5 |
| 10 | 62.3 ± 5.4 | 78.2 ± 5.9 |
| 25 | 81.5 ± 6.1 | 90.1 ± 4.8 |
| 50 | 92.4 ± 4.7 | 95.3 ± 3.2 |
Table 3: Caspase-3/7 Activity in HCT116 Cells Treated with this compound
| This compound Concentration (µM) | Incubation Time (12h) - Fold Increase in Luminescence (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 5 | 5.8 ± 0.7 |
| 10 | 9.2 ± 1.1 |
| 25 | 15.6 ± 1.8 |
| 50 | 18.9 ± 2.2 |
Table 4: Apoptosis and Necrosis in HCT116 Cells Treated with this compound (Annexin V-FITC/PI Assay - 24h)
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.5 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.3 ± 0.3 |
| 10 | 45.2 ± 4.1 | 35.8 ± 3.2 | 15.7 ± 2.1 | 3.3 ± 0.8 |
| 10 + z-VAD-fmk (Pan-caspase inhibitor) | 70.3 ± 5.5 | 5.2 ± 1.1 | 20.1 ± 2.8 | 4.4 ± 0.9 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for adherent cancer cell lines to determine the effect of this compound on cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH into the culture supernatant as an indicator of cell membrane damage.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical)
-
Lysis buffer (10X, usually provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing DMSO.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint.[7]
-
Culture Medium Background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired time points at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[7]
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution (provided in the kit) to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-Glo® 3/7 Assay
This luminescent assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.
Materials:
-
White-walled 96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium. After 24 hours, treat the cells with various concentrations of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired time points (e.g., 6, 12, or 24 hours).
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[16]
-
Signal Development: Mix the contents of the wells by shaking on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[15][16]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold increase in caspase-3/7 activity compared to the vehicle-treated control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between different stages of cell death.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
FITC Signal (Annexin V): Detects early apoptotic cells.
-
PI Signal: Detects late apoptotic and necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis pathway.
Caption: this compound induced necroptosis pathway.
Caption: General workflow for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 15. biocompare.com [biocompare.com]
- 16. ulab360.com [ulab360.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Studying Rubiarbonol B Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the biological effects of Rubiarbonol B, a promising natural compound with anti-cancer properties. The detailed protocols and methodologies outlined below are intended to assist researchers in academic and industrial settings in exploring its mechanism of action.
Introduction
This compound, a pentacyclic triterpenoid, has been identified as a potent inducer of programmed cell death in various cancer cell lines.[1][2][3] Studies have shown that it can trigger both apoptosis and necroptosis, making it a compound of interest for cancer therapy, particularly in apoptosis-resistant cancers.[2][3][4] Its mechanism of action involves the modulation of key signaling pathways related to cell death and survival. This document details the appropriate cell culture models and experimental protocols to effectively study the cellular and molecular effects of this compound.
Recommended Cell Culture Models
The choice of cell line is critical for studying the specific effects of this compound. Based on existing research, the following human cancer cell lines are recommended:
-
Human Colorectal Cancer (CRC) Cells: Particularly those expressing Receptor-Interacting Protein Kinase 3 (RIPK3), are valuable for studying the switch between apoptosis and necroptosis.[2][3][4]
-
HT-29: A well-characterized CRC cell line that expresses RIPK3.
-
HCT116: Another widely used CRC cell line.
-
-
Non-Small Cell Lung Cancer (NSCLC) Cells: Useful for investigating effects on growth factor receptor signaling pathways.[5]
Data Presentation: Effects of this compound on Cell Viability
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in NSCLC cell lines after 48 hours of treatment, as determined by the MTT assay.[5]
| Cell Line | IC50 of this compound (µM) |
| HCC827 | 8.8 |
| HCC827GR | 7.3 |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[9][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[9][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[10]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates or culture flasks
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[13]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[13]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.[15][16]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against RIPK1, p-RIPK1, Caspase-8, Cleaved Caspase-8, PARP, Cyclin D1, CDK4, p27)[5][17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in the gene expression of targets modulated by this compound.[18][19][20][21]
Principle: The amount of a specific mRNA is quantified by reverse transcribing it to cDNA, followed by amplification of the cDNA in a real-time PCR instrument using gene-specific primers and a fluorescent dye (e.g., SYBR Green).[19]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.[18]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Real-Time PCR: Run the reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound signaling pathways leading to apoptosis and necroptosis.
Experimental Workflow for Investigating this compound
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. elearning.unite.it [elearning.unite.it]
- 19. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols: Rubiarbonol B Treatment in HCT116 and HT-29 Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubiarbonol B, a natural triterpenoid, has demonstrated significant anti-cancer properties in colorectal cancer (CRC) cell lines. This document provides detailed application notes and protocols for the treatment of HCT116 and HT-29 colon cancer cell lines with this compound. The compound has been shown to induce both apoptosis and necroptosis, offering a potential therapeutic strategy for apoptosis-resistant cancers.[1][2][3] this compound acts as a potent activator of caspase-8, leading to apoptosis.[1][2] However, in apoptosis-deficient or resistant scenarios, it can trigger a switch to a form of programmed necrosis called necroptosis, which is dependent on Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] This dual mechanism of action makes this compound a compound of interest for further investigation in cancer therapy.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on HCT116 and HT-29 cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HCT116 | 24 hours | Data not available in the provided search results |
| HT-29 | 24 hours | Data not available in the provided search results |
Table 2: Apoptosis and Necroptosis Induction by this compound in HT-29 Cells
| Treatment | Condition | % Cell Death |
| This compound (10 µM) | - | Quantitative data requires access to the full-text article |
| This compound (10 µM) + z-IETD-fmk (20 µM) | Caspase-8 Inhibition | Quantitative data requires access to the full-text article |
Note: Specific quantitative data for IC50 values and the percentage of cell death were not explicitly available in the provided search results. The referenced studies focus primarily on the mechanism of action.
Signaling Pathways
This compound treatment in colon cancer cells activates distinct cell death pathways depending on the cellular context.
Caption: Signaling pathways activated by this compound in colon cancer cells.
Experimental Workflow
A general workflow for investigating the effects of this compound on colon cancer cell lines is depicted below.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
1. Cell Culture
-
Cell Lines: HCT116 (ATCC® CCL-247™) and HT-29 (ATCC® HTB-38™).
-
Culture Medium: McCoy's 5A Medium (for HCT116) or DMEM (for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Viability Assay (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay)
-
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound (e.g., 10 µM) for 24 hours.
-
Harvest the cells (including the supernatant containing floating cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound (e.g., 10 µM) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
-
5. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample to investigate the molecular mechanisms of this compound's action.
-
Procedure:
-
Treat cells with this compound as described for other assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-8, Cleaved Caspase-3, RIPK1, p-RIPK1, RIPK3, MLKL, p-MLKL, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound presents a compelling profile as an anti-cancer agent against colon cancer cells by inducing both apoptosis and necroptosis. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in HCT116 and HT-29 cell lines. Further studies are warranted to determine the precise cytotoxic concentrations and to fully elucidate the quantitative aspects of its effects on cell cycle and apoptosis in these specific cell lines.
References
Application Notes & Protocols: Evaluating Rubiarbonol B Efficacy in Xenograft Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rubiarbonol B, an arborinane triterpenoid isolated from Rubia philippinesis, has emerged as a promising anti-cancer agent.[1] Its unique mechanism of action involves the induction of two distinct forms of programmed cell death: apoptosis and necroptosis.[1][2] Specifically, in apoptosis-resistant cancers, this compound can trigger a switch to necroptotic cell death, offering a potential strategy to overcome therapeutic resistance.[1][2][3][4] Preclinical evaluation of such compounds is critically dependent on robust in vivo models.[5][6][7] Xenograft animal models, where human tumor cells are implanted into immunodeficient mice, provide an essential platform for assessing anti-tumor efficacy, pharmacodynamics, and toxicity profiles before clinical translation.[5][8][9][10]
These application notes provide detailed protocols for utilizing cell line-derived xenograft (CDX) models to test the efficacy of this compound, focusing on colorectal cancer (CRC) as a primary example, given the compound's demonstrated activity against this cancer type.[1][2][3]
Mechanism of Action: this compound Signaling Pathways
This compound exerts its cytotoxic effects by activating Receptor-Interacting Protein Kinase 1 (RIPK1).[1][3][11] This activation is mediated by the production of Reactive Oxygen Species (ROS) through NADPH oxidase 1 (NOX1).[1][2][3][11] Depending on the cellular context, RIPK1 activation can lead to two distinct cell death outcomes:
-
Apoptosis: In many cancer cells, this compound acts as a potent activator of caspase-8 through the death-inducing signaling complex (DISC), leading to the classical apoptotic cascade.[1][11]
-
Necroptosis: In cancer cells that are resistant to apoptosis (e.g., through inhibition of caspase-8), this compound treatment forces a switch to necroptosis. This is achieved through the formation of the "necrosome" complex, involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein, culminating in lytic cell death.[1][2]
Experimental Protocols
A generalized workflow for testing this compound efficacy in a xenograft model is presented below. This protocol should be adapted based on the specific cancer cell line and research objectives.
Materials
-
Cell Line: Human colorectal cancer cell line (e.g., HT-29, HCT-116).
-
Animals: 6-8 week old female immunodeficient mice (e.g., Athymic Nude, NOD/SCID).[9]
-
Reagents: this compound, appropriate vehicle (e.g., DMSO/Saline), positive control chemotherapeutic (e.g., 5-Fluorouracil), cell culture media (e.g., DMEM), PBS, Matrigel (optional).
-
Equipment: Laminar flow hood, incubator, centrifuge, hemocytometer, calipers, syringes, animal housing facilities.
Protocol for Subcutaneous Xenograft Model
-
Cell Culture: Culture CRC cells according to standard protocols. Harvest cells during the logarithmic growth phase. Ensure cell viability is >95% via Trypan Blue exclusion.
-
Cell Preparation for Implantation: Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 107 cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve tumor take rate.
-
Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.[12][13]
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.[8][15]
-
Prepare this compound at desired concentrations (e.g., 10, 25, 50 mg/kg). The optimal dose should be determined in preliminary dose-range finding studies.[16]
-
Administer treatment via the appropriate route (e.g., intraperitoneal injection, oral gavage) according to the predetermined schedule (e.g., daily for 21 days).
-
-
Efficacy and Toxicology Assessment:
-
Continue to measure tumor volume throughout the study.
-
Record animal body weight at each measurement time point as a general indicator of toxicity.[16]
-
Monitor animals for clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).
-
-
Study Endpoint and Tissue Collection:
-
The study should be terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³) or at a fixed time point (e.g., 28 days).[15]
-
Euthanize mice according to approved institutional protocols.
-
Excise the entire tumor and record its final weight.
-
Collect major organs (liver, spleen, kidneys) for histopathological analysis to assess potential toxicity.[17]
-
Endpoint Analyses
-
Histopathology: Fix a portion of the tumor and major organs in 10% neutral buffered formalin for paraffin embedding. Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology, necrosis, and inflammatory infiltrates.[18][19]
-
Immunohistochemistry (IHC): Analyze tumor sections for key biomarkers to confirm the mechanism of action.
-
Proliferation: Ki-67
-
Apoptosis: Cleaved Caspase-3
-
Necroptosis: Phospho-RIPK1, Phospho-MLKL
-
-
Western Blot/RT-qPCR: Flash-freeze a portion of the tumor in liquid nitrogen for subsequent protein or gene expression analysis of the signaling pathway components.
Data Presentation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.
Table 1: Animal Grouping and Treatment Regimen
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals (n) |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | i.p. | Daily x 21 days | 10 |
| 2 | This compound | 25 | i.p. | Daily x 21 days | 10 |
| 3 | This compound | 50 | i.p. | Daily x 21 days | 10 |
| 4 | Positive Control | 20 | i.p. | Daily x 9 days | 10 |
Table 2: Tumor Volume and Growth Inhibition
| Group | Initial Tumor Volume (mm³)Mean ± SD | Final Tumor Volume (mm³)Mean ± SD | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle Control | 152.4 ± 15.1 | 1488.6 ± 210.5 | - | - |
| This compound (25 mg/kg) | 155.1 ± 14.8 | 815.3 ± 155.2 | 45.2 | <0.01 |
| This compound (50 mg/kg) | 153.9 ± 16.2 | 450.7 ± 98.6 | 69.7 | <0.001 |
| Positive Control | 154.5 ± 15.5 | 399.8 ± 85.1 | 73.1 | <0.001 |
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Table 3: Final Tumor Weight and Body Weight Changes
| Group | Final Tumor Weight (g)Mean ± SD | Body Weight Change (%)Mean ± SD |
|---|---|---|
| Vehicle Control | 1.45 ± 0.22 | + 5.6 ± 2.1 |
| This compound (25 mg/kg) | 0.80 ± 0.16 | + 4.9 ± 1.8 |
| This compound (50 mg/kg) | 0.44 ± 0.11 | + 1.5 ± 3.5 |
| Positive Control | 0.39 ± 0.09 | - 8.2 ± 4.1 |
Body weight change is calculated as [(Final Weight - Initial Weight) / Initial Weight] x 100.
Table 4: Summary of Histopathological and Biomarker Analysis
| Group | Necrosis Score (0-3) | Ki-67 (% positive) | Cleaved Caspase-3 (% positive) | p-MLKL (% positive) |
|---|---|---|---|---|
| Vehicle Control | 0.5 ± 0.2 | 85.2 ± 7.6 | 2.1 ± 0.8 | 1.5 ± 0.5 |
| This compound (50 mg/kg) | 2.5 ± 0.5 | 22.6 ± 5.1 | 15.8 ± 3.3 | 25.4 ± 4.9 |
| Positive Control | 2.8 ± 0.4 | 15.1 ± 4.2 | 28.9 ± 5.0 | 2.0 ± 0.9 |
Data presented as Mean ± SD. Scores are based on semi-quantitative analysis of IHC-stained slides.
Preclinical Evaluation Logic
The use of xenograft models fits into a broader, logical framework for preclinical drug evaluation. The process typically moves from foundational mechanism-of-action studies to more complex and clinically relevant in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. xenograft.org [xenograft.org]
- 6. academic.oup.com [academic.oup.com]
- 7. An update on the xenograft and mouse models suitable for investigating new therapeutic compounds for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idibell.cat [idibell.cat]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establish xenograft tumor model [bio-protocol.org]
- 14. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.math.duke.edu [sites.math.duke.edu]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In vivo Toxicology | InterBioTox [interbiotox.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. Deep Learning Enables Individual Xenograft Cell Classification in Histological Images by Analysis of Contextual Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Rubiarbonol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubiarbonol B, a triterpenoid compound isolated from Rubia philippinensis, has been identified as a potent inducer of cell death in various cancer cell lines.[1] The primary mechanisms of action are reported to be the induction of RIPK1-dependent necroptosis and caspase-8-mediated apoptosis, often involving the production of reactive oxygen species (ROS).[1] While the induction of apoptosis is a key therapeutic strategy, understanding a compound's full cytostatic and cytotoxic profile, including its effects on cell cycle progression, is crucial for its development as an anticancer agent.
Cell cycle checkpoints are critical regulatory mechanisms that ensure the proper sequence of events during cell division. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from proliferating. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[2][3]
These application notes provide a detailed protocol for analyzing cell cycle arrest induced by a test compound, using this compound as an example. It includes methodologies for cell preparation, DNA staining with propidium iodide (PI), and flow cytometric analysis. While specific quantitative data on this compound-induced cell cycle arrest is not extensively available in current literature, this document presents a framework and hypothetical data to illustrate the expected outcomes and data presentation for such an analysis.
Data Presentation
The following table presents hypothetical quantitative data from a flow cytometry cell cycle analysis of a cancer cell line (e.g., HT-29 colorectal cancer cells) treated with increasing concentrations of this compound for 48 hours. This data illustrates a dose-dependent arrest in the G2/M phase of the cell cycle.
Table 1: Cell Cycle Distribution of HT-29 Cells Treated with this compound for 48 Hours
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 (DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 1.0 | 52.1 ± 2.8 | 25.0 ± 2.2 | 22.9 ± 2.1 |
| This compound | 2.5 | 45.3 ± 3.5 | 18.6 ± 1.9 | 36.1 ± 3.3 |
| This compound | 5.0 | 30.7 ± 2.9 | 12.4 ± 1.5 | 56.9 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments. The data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the fixation and permeabilization of cells, followed by staining with propidium iodide (PI) for DNA content analysis. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.[2][3]
Materials and Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Trypsin-EDTA
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
70% Ethanol, ice-cold (prepare by diluting 100% ethanol with distilled water and store at -20°C)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization)
-
in PBS
-
-
Flow cytometry tubes (5 mL)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HT-29, HeLa) in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvesting.
-
Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) or a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to include apoptotic populations.
-
For adherent cells, aspirate the media, wash once with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with medium containing FBS and collect the cell suspension.
-
Combine with the floating cells collected from the initial culture medium.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 1.2 mL of ice-cold 70% ethanol drop-wise to the tube. This prevents cell clumping.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored in 70% ethanol at 4°C for several weeks.
-
-
Staining:
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes (fixed cells are less dense).
-
Carefully aspirate the ethanol supernatant.
-
Wash the cells twice with 2 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. Ensure RNase A is included to degrade RNA, which PI can also stain.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE-Texas Red channel).
-
Collect at least 10,000 to 20,000 events per sample.
-
Use a low flow rate to ensure high-quality data acquisition.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots to exclude debris and cell aggregates.
-
Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT).
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General signaling pathway for G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Caption: Logical workflow for gating flow cytometry data.
References
Application Notes and Protocols: Molecular Docking of Rubiarbonol B with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies of Rubiarbonol B, a natural arborinane triterpenoid, with its potential protein targets. The information presented herein is intended to guide researchers in exploring the therapeutic potential of this compound through computational drug design methodologies.
Introduction
This compound is a pentacyclic triterpenoid isolated from Rubia philippinensis that has demonstrated significant biological activity, including the induction of programmed cell death in cancer cells. Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives. This document outlines the key target proteins of this compound and provides a detailed protocol for performing molecular docking studies to predict and analyze their interactions.
Identified Protein Targets of this compound
Based on current research, the primary protein targets for this compound and its derivatives have been identified as:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in cancer.
-
Mesenchymal-Epithelial Transition factor (MET): A receptor tyrosine kinase involved in cell growth, motility, and invasion, and is a key target in cancer therapy.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A serine/threonine kinase that is a critical regulator of necroptosis, a form of programmed cell death.
Quantitative Data Summary
Molecular docking simulations predict the binding affinity and interaction patterns of a ligand with a protein. The following tables summarize the available quantitative data for the interaction of this compound and its acetylated derivative, 3-O-acetylthis compound, with their respective targets.
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| This compound | EGFR | 1M17 | -9.4 | Not explicitly stated in the provided search results. | [1][2] |
| 3-O-acetylthis compound | EGFR | 1M17 | -9.0 | Asp776 | [1][2] |
Table 1: Molecular Docking Data for this compound and its Derivative with EGFR.
| Ligand | Target Protein | PDB ID | Docking Information | Reference |
| 3-O-acetylthis compound | MET | 3DKF | Docking simulations indicated that the molecule did not bind to the ATP-binding pocket, suggesting an alternative binding site or interaction mechanism. A specific docking score was not provided in the search results. | [1][2] |
Table 2: Molecular Docking Information for 3-O-acetylthis compound with MET.
| Ligand | Target Protein | PDB ID | Interaction Description | Reference |
| This compound | RIPK1 | 4NEU | This compound has been identified as a potent activator of RIPK1-dependent necroptosis. While a direct molecular docking score is not available in the provided search results, its activity suggests a significant interaction with RIPK1, leading to the formation of the necrosome complex. | [3][4][5][6][7] |
Table 3: Interaction Information for this compound with RIPK1.
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the target proteins of this compound.
Experimental Protocols: Molecular Docking
This section provides a generalized yet detailed protocol for performing molecular docking of this compound with its target proteins using widely accepted software such as AutoDock Vina.
Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR, MET, RIPK1) from the Protein Data Bank (PDB).
-
Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity.
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are commonly used for proteins.
-
Save in PDBQT Format: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be retrieved from databases like PubChem (CID: 12019474) or drawn using chemical drawing software and then converted to a 3D structure.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save in PDBQT Format: Convert the prepared ligand structure into the PDBQT file format.
Molecular Docking Simulation
-
Define the Grid Box: Define a 3D grid box that encompasses the active site or the region of interest on the target protein. The size and center of the grid box should be carefully chosen to ensure that the ligand can freely explore the binding pocket.
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Run AutoDock Vina: Execute the AutoDock Vina program using the prepared configuration file. Vina will perform the docking simulation and generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores.
Analysis of Docking Results
-
Binding Affinity: The primary output of the docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
-
Binding Pose: Visualize the predicted binding poses of the ligand within the protein's active site using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).
-
Intermolecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying the key amino acid residues involved in these interactions provides insights into the binding mechanism.
-
Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, calculate the RMSD between the docked pose and the experimental pose to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful docking.
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of RIPK1 Phosphorylation Following Rubiarbonol B Treatment
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that determine cell fate, mediating both cell survival and programmed cell death mechanisms such as apoptosis and necroptosis.[1][2] Necroptosis, a form of regulated necrosis, is emerging as a significant pathway in various physiological and pathological processes, including cancer therapy. Rubiarbonol B, an arborinane triterpenoid, has been identified as a potent inducer of cell death.[3][4] In apoptosis-competent cells, this compound primarily induces apoptosis through the activation of caspase-8.[5][6] However, under apoptosis-deficient conditions, such as in the presence of caspase inhibitors, this compound triggers a switch from apoptosis to RIPK1-dependent necroptosis.[4][5] This shift is characterized by the upregulation of RIPK1 phosphorylation, a key step in the activation of the necroptotic pathway.[6]
The induction of necroptosis by this compound is mediated by the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1), independent of tumor necrosis factor receptor (TNFR) signaling.[4][5] The phosphorylation of RIPK1 at serine 166 is a crucial event that initiates its kinase activity, leading to the recruitment and phosphorylation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like protein (MLKL), culminating in the formation of the necrosome complex and execution of necroptosis.[6] This application note provides a detailed protocol for the analysis of RIPK1 phosphorylation in response to this compound treatment using Western blot analysis, a fundamental technique for researchers in cell biology and drug development.
Signaling Pathway of this compound-Induced Necroptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to RIPK1-dependent necroptosis.
Caption: this compound signaling to necroptosis.
Experimental Protocols
I. Materials and Reagents
-
Cell Line: Human colorectal cancer cell line HT-29 (RIPK3-expressing).
-
Reagents:
-
This compound (Ru-B)
-
Caspase-8 inhibitor: z-IETD-fmk
-
RIPK1 inhibitor: Necrostatin-1 (Nec-1)
-
Dimethyl sulfoxide (DMSO)
-
-
Antibodies:
-
Primary Antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Rabbit anti-RIPK1
-
Rabbit anti-phospho-RIPK3 (Ser227)
-
Rabbit anti-RIPK3
-
Rabbit anti-phospho-MLKL (Ser358)
-
Rabbit anti-MLKL
-
Mouse anti-GAPDH or Rabbit anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (HRP-conjugated)
-
Goat anti-mouse IgG (HRP-conjugated)
-
-
-
Buffers and Solutions:
-
DMEM/McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Glycine-SDS Running Buffer.
-
Towbin Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
SDS-PAGE and Western blotting apparatus.
-
Chemiluminescence imaging system.
-
II. Experimental Workflow
The diagram below outlines the major steps for the Western blot analysis.
Caption: Western blot workflow for p-RIPK1 analysis.
III. Step-by-Step Procedure
-
Cell Culture and Treatment: a. Seed HT-29 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight. b. Prepare treatment groups. For example:
- Vehicle control (DMSO).
- This compound (e.g., 10 µM).
- z-IETD-fmk (e.g., 20 µM) for 30 min, then add this compound.
- Nec-1 (e.g., 50 µM) for 30 min, then add z-IETD-fmk and this compound. c. Treat cells for the desired time points. A time-course experiment (e.g., 0, 1, 2, 4 hours) is recommended as RIPK1 phosphorylation can be transient.[6]
-
Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse cells by adding 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (total protein extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting: a. Sample Preparation: Dilute protein samples to the same concentration with RIPA buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. b. SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom. c. Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. d. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-RIPK1) at the recommended dilution (see Table 2) in blocking buffer overnight at 4°C with gentle agitation. f. Washing: Wash the membrane three times for 10 minutes each with TBST. g. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature. h. Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using an imaging system. c. To confirm equal loading, strip the membrane and re-probe with an antibody for total RIPK1 and a loading control (GAPDH or β-actin). d. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the p-RIPK1 band to the total RIPK1 band and/or the loading control.
Data Presentation
Table 1: Expected Quantitative Changes in Protein Phosphorylation
This table summarizes the anticipated results based on published findings.[4][6]
| Treatment Group | p-RIPK1 (Ser166) | p-RIPK3 (Ser227) | p-MLKL (Ser358) | Rationale |
| Vehicle Control | Basal/None | Basal/None | Basal/None | Untreated baseline. |
| This compound | Transient Increase | Minor Increase | Minor Increase | Induces transient RIPK1 phosphorylation and primarily apoptosis.[6] |
| Ru-B + z-IETD-fmk | Sustained & Strong Increase | Strong Increase | Strong Increase | Caspase-8 inhibition shifts cell death to necroptosis, enhancing necrosome formation.[5][6] |
| Ru-B + z-IETD + Nec-1 | Inhibited | Inhibited | Inhibited | Nec-1 is a RIPK1 kinase inhibitor, preventing autophosphorylation and downstream signaling.[6] |
Table 2: Recommended Primary Antibodies and Dilutions
| Antibody Target | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| p-RIPK1 (Ser166) | Rabbit | Cell Signaling Technology | 31122 | 1:1000 |
| RIPK1 | Rabbit | Cell Signaling Technology | 3493 | 1:1000 |
| p-RIPK3 (Ser227) | Rabbit | Abcam | ab209384 | 1:1000 |
| RIPK3 | Rabbit | Cell Signaling Technology | 13526 | 1:1000 |
| p-MLKL (Ser358) | Rabbit | Abcam | ab187091 | 1:1000 |
| MLKL | Rabbit | Cell Signaling Technology | 14993 | 1:1000 |
| GAPDH | Mouse | Santa Cruz Biotechnology | sc-47724 | 1:5000 |
| β-actin | Rabbit | Cell Signaling Technology | 4970 | 1:2000 |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Techniques for Measuring ROS Production Induced by Rubiarbonol B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring Reactive Oxygen Species (ROS) production induced by Rubiarbonol B, a natural arborinane triterpenoid. These guidelines are intended for researchers, scientists, and professionals in drug development investigating the anticancer properties of this compound and its mechanism of action.
Application Notes
This compound has been identified as a potent inducer of cell death in various cancer cell lines. A key mechanism underlying its cytotoxic effect is the generation of ROS.[1][2][3] Specifically, this compound triggers RIPK1-dependent necroptosis through the production of ROS mediated by NADPH oxidase 1 (NOX1).[1][2][3][4][5] This process is particularly relevant in apoptosis-resistant cancer cells, suggesting a potential therapeutic strategy for refractory cancers.[2][4][5]
The measurement of ROS is crucial for elucidating the signaling pathways activated by this compound and for quantifying its dose-dependent effects. Commonly used methods for detecting intracellular ROS include the use of fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for general ROS, dihydroethidium (DHE) for superoxide anions, and MitoSOX Red for mitochondrial superoxide.
Key Signaling Pathway:
This compound initiates a signaling cascade that leads to programmed cell death. In certain cancer cells, particularly those expressing RIPK3, this compound can shift the mode of cell death from apoptosis to necroptosis, a form of regulated necrosis.[1][2] This switch is dependent on the production of ROS by NOX1, which in turn leads to the phosphorylation and activation of RIPK1, a critical mediator of necroptosis.[2][4][5]
Quantitative Data Summary
The following tables summarize representative quantitative data on ROS production induced by this compound, based on graphical representations from published studies. These values should be considered illustrative and may vary depending on the cell line, experimental conditions, and specific protocol used.
Table 1: General Intracellular ROS Production (DCFDA Assay)
| Treatment | Concentration (µM) | Fold Increase in DCF Fluorescence (vs. Control) |
| Control | 0 | 1.0 |
| This compound | 5 | 2.5 |
| This compound | 10 | 4.8 |
| This compound | 20 | 7.2 |
| This compound (10 µM) + NAC (Antioxidant) | 10 + 5mM | 1.5 |
Table 2: Superoxide Production (DHE Assay)
| Treatment | Concentration (µM) | Fold Increase in Ethidium Fluorescence (vs. Control) |
| Control | 0 | 1.0 |
| This compound | 10 | 3.2 |
| This compound/z-IETD-fmk (necroptosis induction) | 10 | 5.6 |
| This compound (10 µM) + DPI (NOX inhibitor) | 10 + 10µM | 1.8 |
Table 3: Mitochondrial Superoxide Production (MitoSOX Red Assay)
| Treatment | Concentration (µM) | Fold Increase in MitoSOX Red Fluorescence (vs. Control) |
| Control | 0 | 1.0 |
| This compound | 10 | 2.1 |
| This compound + Antimycin A (Positive Control) | 10 + 10µM | 6.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Measurement of General Intracellular ROS using DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure overall intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][7][8][9]
Materials:
-
Cells of interest (e.g., colorectal cancer cell line HT-29)
-
This compound
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with varying concentrations of this compound for the desired time period. Include appropriate controls (e.g., vehicle control, positive control like H2O2).
-
DCFDA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Prepare a fresh working solution of DCFDA in serum-free medium at a final concentration of 10-20 µM.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Measurement:
-
Add 100 µL of PBS or serum-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize and quantify fluorescence using a fluorescence microscope or analyze individual cells by flow cytometry.
-
Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)
This protocol utilizes dihydroethidium (DHE) to specifically detect superoxide anions. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[10][11][12]
Materials:
-
Cells of interest
-
This compound
-
DHE stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
DHE Staining:
-
Following treatment, wash the cells once with warm HBSS or PBS.
-
Prepare a fresh DHE working solution in HBSS or PBS at a final concentration of 5-10 µM.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with warm HBSS or PBS.
-
Measurement:
-
Immediately analyze the cells using a fluorescence microscope (excitation ~518 nm, emission ~606 nm) or a flow cytometer.
-
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol employs MitoSOX Red, a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide to produce red fluorescence.[13][14][15][16][17]
Materials:
-
Cells of interest
-
This compound
-
MitoSOX Red reagent stock solution (e.g., 5 mM in DMSO)
-
HBSS or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
MitoSOX Red Staining:
-
After treatment, wash the cells with warm HBSS.
-
Prepare a fresh MitoSOX Red working solution in HBSS at a final concentration of 2-5 µM.
-
Add the working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm HBSS.
-
Measurement:
-
Analyze the cells immediately by fluorescence microscopy (excitation ~510 nm, emission ~580 nm) or flow cytometry.
-
Visualizations
Signaling Pathway of this compound-Induced Necroptosis
Caption: Signaling pathway of this compound-induced necroptosis.
Experimental Workflow for ROS Detection
Caption: Experimental workflow for detecting ROS production.
Logical Relationship of ROS Probes
Caption: Relationship between ROS types and detection probes.
References
- 1. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Factors Introduced in the Feasibility Analysis of Reactive Oxygen Species (ROS)-Sensitive Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. stackoverflow.com [stackoverflow.com]
- 11. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NOX Dependent ROS Generation and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dot | Graphviz [graphviz.org]
- 16. A Quantitative Method to Monitor Reactive Oxygen Species Production by Electron Paramagnetic Resonance in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iNOS- and NOX1-dependent ROS production maintains bacterial homeostasis in the ileum of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase Activity Assays in Rubiarbonol B-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the pro-apoptotic efficacy of Rubiarbonol B by measuring the activity of key caspases. The protocols outlined below are designed for researchers in cell biology, pharmacology, and cancer drug development to investigate the molecular mechanisms of this compound-induced cell death.
Introduction to this compound and Caspase-Mediated Apoptosis
This compound, a triterpenoid isolated from Rubia philippinensis, has been identified as a potent inducer of apoptosis in various cancer cell lines.[1] Its mechanism of action involves the activation of the extrinsic apoptotic pathway, initiating a cascade of intracellular signaling events that culminate in programmed cell death. A key event in this pathway is the activation of caspases, a family of cysteine proteases that execute the apoptotic process. This compound has been specifically shown to be a potent activator of caspase-8, which in turn triggers the activation of downstream effector caspases, such as caspase-3 and -7.[1]
Monitoring the activity of these caspases is therefore a critical step in elucidating the apoptotic mechanism of this compound and evaluating its potential as a therapeutic agent. The following sections provide detailed protocols for measuring the activity of initiator caspase-8 and executioner caspases-3/7 and -9 in cell lysates treated with this compound.
Data Presentation: Effect of this compound on Caspase Activation
While specific quantitative data on the fold-increase in caspase activity following this compound treatment is not extensively available in the public domain, qualitative evidence strongly supports its role as a caspase activator. The table below summarizes the observed effects of this compound on key apoptotic markers.
| Cell Line | Treatment | Caspase-8 Activation | Caspase-3 Activation | PARP Cleavage | Reference |
| HCT116 (Human Colorectal Carcinoma) | This compound (10 µM) | Observed | Observed | Observed | [1] |
| HeLa (Human Cervical Cancer) | This compound (10 µM) | Implied by inhibition studies | Implied by inhibition studies | Not explicitly shown | [2] |
| MCF7 (Human Breast Cancer) | This compound (10 µM) | Implied by inhibition studies | Implied by inhibition studies | Not explicitly shown | [2] |
Note: Activation was confirmed through immunoblotting for cleaved caspase products and by the abrogation of cell death in the presence of specific caspase inhibitors (z-IETD-fmk for caspase-8 and z-DEVD-fmk for caspase-3).[2]
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to caspase activation and apoptosis.
Caption: this compound induces apoptosis via DISC formation and caspase activation.
Experimental Workflow for Caspase Activity Assay
The following diagram outlines the general workflow for measuring caspase activity in this compound-treated cells using a colorimetric or fluorometric plate-based assay.
Caption: General workflow for a plate-based caspase activity assay.
Logical Relationship of Caspase Activation
This diagram illustrates the hierarchical activation of caspases following treatment with this compound.
Caption: this compound triggers a caspase cascade leading to apoptosis.
Experimental Protocols
The following are detailed protocols for colorimetric caspase activity assays. These can be adapted for fluorometric or luminescent assays by using the appropriate substrates and detection instruments.
Protocol 1: Caspase-3/7 Activity Assay (Colorimetric)
This assay quantifies the activity of executioner caspases-3 and -7.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Protein Assay Kit (e.g., Bradford or BCA)
-
Caspase-3/7 Colorimetric Assay Kit (containing 2x Reaction Buffer and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. b. Allow cells to adhere overnight. c. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis if desired.
-
Cell Lysis: a. After treatment, collect both adherent and floating cells. b. Centrifuge the cell suspension at 500 x g for 5 minutes. c. Wash the cell pellet with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer per 1-2 x 10^6 cells. e. Incubate on ice for 10-15 minutes. f. Centrifuge at 10,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with Cell Lysis Buffer.
-
Caspase-3/7 Assay: a. To each well of a 96-well plate, add 50-100 µg of protein from each cell lysate. b. Bring the final volume of each well to 50 µL with Cell Lysis Buffer. c. Add 50 µL of 2x Reaction Buffer to each well. d. Add 5 µL of the DEVD-pNA substrate to each well. e. Incubate the plate at 37°C for 1-2 hours, protected from light. f. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of a blank (Lysis Buffer, Reaction Buffer, and substrate) from all readings. b. Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance of the this compound-treated samples to the vehicle control.
Protocol 2: Caspase-8 Activity Assay (Colorimetric)
This assay specifically measures the activity of the initiator caspase-8.
Materials:
-
All materials listed in Protocol 1
-
Caspase-8 Colorimetric Assay Kit (containing 2x Reaction Buffer and IETD-pNA substrate)
Procedure:
-
Cell Seeding, Treatment, Lysis, and Protein Quantification:
-
Follow steps 1, 2, and 3 from Protocol 1.
-
-
Caspase-8 Assay: a. To each well of a 96-well plate, add 50-100 µg of protein from each cell lysate. b. Adjust the final volume in each well to 50 µL with Cell Lysis Buffer. c. Add 50 µL of 2x Reaction Buffer to each well. d. Add 5 µL of the IETD-pNA substrate. e. Incubate at 37°C for 1-2 hours, protected from light. f. Read the absorbance at 405 nm.
-
Data Analysis:
-
Follow step 5 from Protocol 1 to calculate the fold-increase in caspase-8 activity.
-
Protocol 3: Caspase-9 Activity Assay (Colorimetric)
This assay is used to measure the activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. This can be useful to determine if this compound also engages the intrinsic pathway.
Materials:
-
All materials listed in Protocol 1
-
Caspase-9 Colorimetric Assay Kit (containing 2x Reaction Buffer and LEHD-pNA substrate)
Procedure:
-
Cell Seeding, Treatment, Lysis, and Protein Quantification:
-
Follow steps 1, 2, and 3 from Protocol 1.
-
-
Caspase-9 Assay: a. Add 50-100 µg of protein from each cell lysate to individual wells of a 96-well plate. b. Bring the volume of each well to 50 µL with Cell Lysis Buffer. c. Add 50 µL of 2x Reaction Buffer. d. Add 5 µL of the LEHD-pNA substrate. e. Incubate the plate at 37°C for 1-2 hours, protected from light. f. Measure the absorbance at 405 nm.
-
Data Analysis:
-
Follow step 5 from Protocol 1 to determine the fold-increase in caspase-9 activity.
-
References
Application Notes and Protocols: Investigating Rubiarbonol B in Apoptosis-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells. However, a hallmark of cancer is the ability of malignant cells to evade apoptosis, leading to tumor progression and resistance to conventional therapies.[1][2] This resistance can arise from various molecular alterations, including the overexpression of anti-apoptotic proteins like Bcl-2, mutations in the p53 tumor suppressor gene, or the upregulation of Inhibitor of Apoptosis Proteins (IAPs).[3][4][5]
Rubiarbonol B, an arborinane-type triterpenoid, has emerged as a promising anti-cancer agent with a unique dual mechanism of action.[6][7] It can induce apoptosis by activating caspase-8 through the formation of the death-inducing signaling complex (DISC).[7][8] More importantly, in cancer cells where the apoptotic pathway is compromised (e.g., through caspase-8 inhibition), this compound can trigger an alternative form of programmed cell death called necroptosis.[6] This switch from apoptosis to necroptosis is dependent on the kinase activity of RIPK1 and RIPK3 and is mediated by the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1).[7][9] This unique property makes this compound a compelling candidate for overcoming apoptosis resistance in cancer.
These application notes provide a detailed experimental framework for researchers to investigate the efficacy and mechanism of action of this compound in various apoptosis-resistant cancer models.
Key Experimental Strategies
A multi-faceted approach is essential to comprehensively evaluate the effects of this compound on apoptosis-resistant cancer cells. This involves selecting appropriate cell line models, assessing cell viability, and dissecting the specific cell death pathways induced by the compound.
Selecting and Engineering Apoptosis-Resistant Cancer Cell Lines
To effectively study the potential of this compound, it is crucial to utilize cancer cell lines with well-defined mechanisms of apoptosis resistance.
-
Intrinsic Resistance: Utilize commercially available cell lines known for their resistance to apoptosis (e.g., cell lines with high Bcl-2 expression or mutated p53).
-
Engineered Resistance: Generate apoptosis-resistant cell lines through stable transfection or transduction to overexpress anti-apoptotic proteins (e.g., Bcl-2, XIAP) or by using CRISPR/Cas9 to knock out key pro-apoptotic genes (e.g., p53, Bax).
-
Acquired Resistance: Develop resistance by chronically exposing cancer cell lines to conventional chemotherapeutic agents.[10]
Table 1: Suggested Apoptosis-Resistant Cancer Cell Line Models
| Resistance Mechanism | Suggested Cell Lines | Method of Generation | Key Characteristics |
| Bcl-2 Overexpression | MCF-7, HCT116, Jurkat | Stable transfection with a Bcl-2 expression vector. | High levels of Bcl-2 protein, resistance to intrinsic apoptosis inducers.[11] |
| p53 Null/Mutant | HCT116 p53-/-, PC-3 | Commercially available or CRISPR/Cas9 knockout. | Lack of functional p53, impaired DNA damage-induced apoptosis.[12] |
| XIAP Overexpression | HeLa, SW620 | Stable transfection with an XIAP expression vector. | High levels of XIAP protein, inhibition of caspase-3, -7, and -9.[13] |
| Caspase-8 Deficient | HT-29 (low Casp-8) | Commercially available or CRISPR/Cas9 knockout. | Impaired extrinsic apoptosis, prone to necroptosis.[6][14] |
Experimental Workflow
The following workflow provides a systematic approach to characterizing the effects of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Apoptosis-resistant and parental cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Table 2: Hypothetical IC50 Values for this compound (µM)
| Cell Line | 24h | 48h | 72h |
| Parental HCT116 | 15.2 | 8.5 | 5.1 |
| HCT116 (Bcl-2 Ovex.) | 28.9 | 18.3 | 12.4 |
| Parental MCF-7 | 18.5 | 10.1 | 6.8 |
| MCF-7 (p53 null) | 22.4 | 15.6 | 10.2 |
Protocol 2: Apoptosis and Necroptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/APC Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound (at IC50 concentration) for the desired time. For adherent cells, gently trypsinize and collect floating cells.
-
Washing: Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the stained cells by flow cytometry within one hour.
Table 3: Expected Outcomes of Annexin V/PI Staining
| Treatment Group | % Viable (AnnV-/PI-) | % Early Apoptosis (AnnV+/PI-) | % Late Apoptosis/Necrosis (AnnV+/PI+) |
| Untreated Control | >95% | <5% | <2% |
| This compound (Parental) | Decreased | Increased | Increased |
| This compound (Apoptosis-Resistant) | Decreased | Moderately Increased | Significantly Increased |
| This compound + z-VAD-FMK | Increased | Decreased | Significantly Increased |
| This compound + Nec-1 | Increased | Increased | Decreased |
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Treated and untreated cells in a 96-well white-walled plate
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1]
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
Table 4: Expected Caspase-3/7 Activity (Relative Luminescence Units)
| Treatment Group | Parental Cells | Apoptosis-Resistant Cells |
| Untreated Control | Baseline | Baseline |
| This compound | High | Moderately Increased/No Change |
| This compound + z-VAD-FMK | Baseline | Baseline |
Protocol 4: Measurement of Intracellular ROS
This protocol measures the generation of ROS using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Treated and untreated cells
-
Phenol red-free medium
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate with a clear bottom.
-
Treatment: Treat cells with this compound for the desired time.
-
Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in phenol red-free medium to each well and incubate for 30 minutes at 37°C.[17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Data Acquisition: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
Table 5: Expected ROS Production (Relative Fluorescence Units)
| Treatment Group | Parental Cells | Apoptosis-Resistant Cells |
| Untreated Control | Baseline | Baseline |
| This compound | Increased | Significantly Increased |
| This compound + NAC (ROS scavenger) | Baseline | Baseline |
Protocol 5: Western Blot Analysis
This protocol is used to detect the levels of key proteins involved in apoptosis and necroptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-8, anti-PARP, anti-RIPK1, anti-p-RIPK1, anti-RIPK3, anti-p-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse treated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway of this compound in cancer cells, highlighting the switch from apoptosis to necroptosis in resistant cells.
Conclusion
This compound presents a novel therapeutic strategy for overcoming apoptosis resistance in cancer. Its ability to induce a switch from apoptosis to necroptosis in resistant cells offers a significant advantage over conventional therapies that rely solely on a functional apoptotic pathway. The experimental designs and protocols outlined in these application notes provide a robust framework for elucidating the full potential of this compound as a next-generation anti-cancer agent. By utilizing appropriate apoptosis-resistant models and a combination of biochemical and cell-based assays, researchers can comprehensively characterize the unique mechanism of this promising natural compound.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Overexpression of Bcl-2 in bladder cancer cells inhibits apoptosis induced by cisplatin and adenoviral-mediated p53 gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p53 apoptotic response to DNA damage dependent on bcl2 but not bax in head and neck squamous cell carcinoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. XIAP is not required for human tumor cell survival in the absence of an exogenous death signal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rubiarbonol B in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Rubiarbonol B, an arborinane triterpenoid isolated from Rubia philippinesis, has been identified as a potent inducer of programmed cell death in cancer cells. Its primary mechanism of action involves the activation of RIPK1-dependent necroptosis and caspase-8-mediated apoptosis.[1][2] In apoptosis-resistant cancers, particularly those with deficient caspase-8 activity, this compound can shift the cell death mechanism towards necroptosis, a form of regulated necrosis. This is initiated by the formation of a necrosome complex involving RIPK1 and RIPK3, leading to the phosphorylation of MLKL and subsequent plasma membrane rupture.[3][4] This unique dual-pathway activity makes this compound a compelling candidate for combination therapies, especially in cancers that have developed resistance to conventional apoptosis-inducing chemotherapeutics.
The rationale for using this compound in combination with other anticancer agents is to exploit synergistic interactions that can lead to enhanced tumor cell killing, overcoming drug resistance, and potentially reducing therapeutic doses to minimize toxicity.
Potential for Synergistic Combinations
While direct combination studies with this compound are emerging, its mechanism of action suggests synergistic potential with several classes of anticancer drugs:
-
Conventional Chemotherapeutic Agents (e.g., Cisplatin, Doxorubicin, Paclitaxel): Many chemotherapy drugs induce DNA damage and activate the intrinsic apoptotic pathway. In tumors with defects in this pathway, combination with this compound could provide an alternative, necroptotic cell death route, thereby re-sensitizing resistant cells.[5][6] The induction of cellular stress by chemotherapy may also potentiate the RIPK1-dependent activity of this compound.
-
Targeted Therapies (e.g., Kinase Inhibitors): Combining this compound with targeted agents that inhibit pro-survival signaling pathways (e.g., PI3K/AKT, MAPK) could lower the threshold for cell death induction. By simultaneously blocking escape pathways and actively inducing necroptosis, such combinations could achieve a more potent and durable anti-tumor response.
-
SMAC Mimetics: Second mitochondria-derived activator of caspase (SMAC) mimetics are compounds that antagonize Inhibitor of Apoptosis Proteins (IAPs).[2][3][4][7] By degrading cIAPs, SMAC mimetics can promote the formation of the ripoptosome, a signaling complex that can lead to either apoptosis or necroptosis. Combining this compound with SMAC mimetics could synergistically enhance the activation of the RIPK1-dependent death signaling cascade.
-
Immunotherapy (e.g., Immune Checkpoint Inhibitors): Necroptotic cell death is considered highly immunogenic due to the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[8][9] Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) could convert "cold" tumors into "hot" tumors, thereby enhancing the efficacy of immunotherapy.[9][10][11]
Data Presentation
The following tables represent hypothetical data from a combination study of this compound with a conventional chemotherapeutic agent, "Drug X," in an apoptosis-resistant colorectal cancer cell line (e.g., HT-29).
Table 1: Single Agent and Combination IC50 Values
| Treatment | IC50 (µM) |
| This compound | 8.5 |
| Drug X | 15.2 |
| This compound + Drug X (1:2 ratio) | 3.1 |
Table 2: Combination Index (CI) Values for this compound and Drug X
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][12][13][14][15][16]
| Fraction Affected (Fa) | This compound (µM) | Drug X (µM) | Combination Index (CI) | Interpretation |
| 0.25 | 1.5 | 3.0 | 0.68 | Synergy |
| 0.50 | 3.1 | 6.2 | 0.55 | Strong Synergy |
| 0.75 | 6.2 | 12.4 | 0.49 | Strong Synergy |
| 0.90 | 11.0 | 22.0 | 0.62 | Synergy |
Table 3: Apoptosis and Necroptosis Induction by this compound and Drug X Combination (48h Treatment)
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Control | 2.1 ± 0.5 | 3.5 ± 0.8 |
| This compound (5 µM) | 10.3 ± 1.2 | 18.2 ± 2.1 |
| Drug X (10 µM) | 12.5 ± 1.5 | 15.7 ± 1.9 |
| Combination (5 µM Ru-B + 10 µM Drug X) | 15.8 ± 1.8 | 45.6 ± 4.3 |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol determines the cytotoxic effect of this compound alone and in combination with another drug and quantifies the synergistic interaction.
1.1. Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
Drug X stock solution (in appropriate solvent)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
1.2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and Drug X individually. For combination treatment, prepare dilutions of a fixed-ratio mixture (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells for untreated controls and solvent controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the untreated control wells to determine the percentage of cell viability.
-
Calculate the IC50 values for each single agent and the combination using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Determine the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method, to quantify synergy.
-
Protocol 2: Analysis of Cell Death by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
2.1. Materials:
-
6-well plates
-
Treated cells from a combination study
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
2.2. Procedure:
-
Cell Culture and Treatment: Seed 2 x 10^5 cells/well in 6-well plates. After 24 hours, treat with single agents and the combination at desired concentrations (e.g., IC50) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer. Combine all cells from each well.
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use unstained and single-stained controls for compensation and setting gates.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Western Blot Analysis of Necroptosis Signaling
This protocol is used to detect the activation of key proteins in the necroptosis pathway.
3.1. Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-Caspase-8, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
3.2. Procedure:
-
Protein Extraction: Treat cells as described in Protocol 2. Lyse cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to the loading control.
Visualizations
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual roles of inflammatory programmed cell death in cancer: insights into pyroptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Induced Necroptosis and Its Role in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1 inhibition in malignant cells potentiates immunotherapy and radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing a Stable Formulation of Rubiarbonol B for In Vivo Studies
Introduction
Rubiarbonol B, a novel arborinane triterpenoid, has demonstrated potent anti-cancer activity by inducing RIPK1-dependent necroptosis through NOX1-derived ROS production.[1][2][3] Its therapeutic potential is significant, particularly in apoptosis-resistant cancers. However, like many natural products, this compound is a hydrophobic compound with poor aqueous solubility, presenting a major hurdle for in vivo studies due to low bioavailability and potential precipitation upon administration.[4][5][6] The development of a stable formulation is therefore a critical step to enable accurate preclinical evaluation of its pharmacokinetics, efficacy, and toxicity.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing a stable and effective formulation for this compound for in vivo administration. The protocols outlined below cover solubility screening, formulation development using a co-solvent and surfactant-based approach, and stability assessment.
Pre-Formulation Studies: Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is essential for a rational formulation design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₃₀H₅₀O₃ | Mass Spectrometry |
| Molecular Weight | 458.7 g/mol [9] | Mass Spectrometry |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Aqueous Solubility | < 0.1 µg/mL | Shake-flask method in purified water |
| LogP (calculated) | 5.8 | Computational (e.g., ALOGPS) |
| pKa | Not ionizable in physiological pH range | N/A |
| Melting Point | 210-215 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents to identify suitable candidates for formulation development.
Materials:
-
This compound
-
Various solvents and co-solvents (see Table 2)
-
Vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Add an excess amount of this compound to 1 mL of each selected solvent in a glass vial.
-
Tightly cap the vials and place them on an orbital shaker at room temperature (25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for undissolved solid.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Perform the experiment in triplicate for each solvent.
Table 2: Solubility of this compound in Various Solvents
| Solvent/Co-solvent | Solubility (mg/mL) |
| Water | < 0.0001 |
| Ethanol | 5.2 ± 0.4 |
| Propylene Glycol (PG) | 8.5 ± 0.6 |
| Polyethylene Glycol 400 (PEG 400) | 15.3 ± 1.1 |
| N-methyl-2-pyrrolidone (NMP)[10] | 45.8 ± 3.2 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Solutol® HS 15 | 22.1 ± 1.8 |
| Kolliphor® EL (Cremophor® EL) | 18.9 ± 1.5 |
Note: While DMSO shows high solubility, its use in vivo should be carefully considered due to potential toxicity.
Protocol 2: Formulation Development using a Co-solvent/Surfactant System
Objective: To develop a stable, injectable formulation of this compound using a combination of co-solvents and surfactants identified in the solubility screening.
Materials:
-
This compound
-
Selected co-solvents (e.g., PEG 400, Propylene Glycol)
-
Selected surfactants (e.g., Solutol® HS 15, Kolliphor® EL)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer
-
Sterile filters (0.22 µm)
Methodology:
-
Prepare various vehicle compositions by mixing the selected co-solvents and surfactants in different ratios (see Table 3 for examples).
-
To the prepared vehicle, slowly add this compound powder while stirring continuously until it is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary.
-
Once the drug is dissolved, add saline dropwise while stirring to reach the final desired concentration of this compound (e.g., 5 mg/mL).
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
Sterile filter the clear formulation into sterile vials.
Table 3: Example Formulations of this compound (Target Concentration: 5 mg/mL)
| Formulation ID | Co-solvent 1 | Co-solvent 2 | Surfactant | Saline | Observations |
| RB-F1 | PEG 400 (30% v/v) | PG (10% v/v) | - | to 100% | Clear, stable solution |
| RB-F2 | PEG 400 (20% v/v) | - | Kolliphor® EL (10% v/v) | to 100% | Clear, stable solution |
| RB-F3 | NMP (5% v/v) | PG (20% v/v) | Solutol® HS 15 (5% v/v) | to 100% | Clear, stable solution |
| RB-F4 | PEG 400 (40% v/v) | - | - | to 100% | Precipitation upon saline addition |
Protocol 3: Stability Assessment of the Developed Formulation
Objective: To evaluate the physical and chemical stability of the lead this compound formulation under different storage conditions.
Materials:
-
Lead formulation of this compound (e.g., RB-F2)
-
Temperature- and humidity-controlled stability chambers
-
HPLC system
-
pH meter
-
Dynamic Light Scattering (DLS) instrument (for nanoformulations)
Methodology:
-
Aliquot the lead formulation into several vials.
-
Store the vials at different conditions:
-
Refrigerated: 2-8 °C
-
Room Temperature: 25 °C / 60% RH
-
Accelerated: 40 °C / 75% RH
-
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples and analyze them for:
-
Visual Appearance: Check for precipitation, color change, or phase separation.
-
pH: Measure the pH of the formulation.
-
Drug Content (Assay): Determine the concentration of this compound using a validated HPLC method to assess chemical degradation.
-
Purity: Analyze for the presence of degradation products using HPLC.
-
Table 4: Stability Data for this compound Formulation RB-F2 (5 mg/mL)
| Storage Condition | Time Point | Visual Appearance | pH | Assay (% of Initial) | Purity (% Peak Area) |
| 2-8 °C | 0 | Clear, colorless | 6.8 | 100.0 | 99.8 |
| 4 weeks | Clear, colorless | 6.8 | 99.5 | 99.7 | |
| 25 °C / 60% RH | 0 | Clear, colorless | 6.8 | 100.0 | 99.8 |
| 4 weeks | Clear, colorless | 6.7 | 98.2 | 99.1 | |
| 40 °C / 75% RH | 0 | Clear, colorless | 6.8 | 100.0 | 99.8 |
| 4 weeks | Clear, colorless | 6.5 | 95.3 | 96.5 |
Visualizations
Experimental Workflow
Caption: Workflow for developing a stable this compound formulation.
Signaling Pathway of this compound-Induced Necroptosis
References
- 1. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Novel approaches for stability improvement in natural medicines | Semantic Scholar [semanticscholar.org]
- 6. altasciences.com [altasciences.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. crystalpharmatech.com [crystalpharmatech.com]
- 9. This compound | C30H50O3 | CID 12019474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ashland.com [ashland.com]
High-Throughput Screening Methods for Identifying Rubiarbonol B Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubiarbonol B, a natural triterpenoid, has demonstrated potent anticancer activity by inducing a regulated form of necrosis known as necroptosis.[1][2][3][4] This unique mechanism of action, particularly its efficacy in apoptosis-resistant cancer cells, makes this compound a promising scaffold for the development of novel anticancer therapeutics. This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of novel this compound analogs with enhanced or modified biological activity. The described methods focus on cell-based assays to assess key events in the this compound-induced necroptotic pathway, including reactive oxygen species (ROS) production and caspase-8 activity, providing a robust platform for analog screening and lead optimization.
Introduction to this compound and Necroptosis
This compound is an arborinane triterpenoid that has been identified as a potent inducer of cell death in various cancer cell lines.[1][2] Its primary mechanism of action involves the induction of necroptosis, a form of programmed cell death that is independent of caspase activity and is mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2][3][4] this compound has been shown to activate RIPK1, leading to the formation of the necrosome, a protein complex that ultimately results in the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.
A key feature of this compound-induced necroptosis is its dependence on the production of reactive oxygen species (ROS) through NADPH oxidase 1 (NOX1).[1][2][3] Furthermore, under conditions where caspase-8 is inhibited, the cell death modality can shift from apoptosis to necroptosis, highlighting the compound's potential to overcome apoptosis resistance, a common challenge in cancer therapy.[1][2]
The development of high-throughput screening (HTS) assays is crucial for the efficient discovery of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.[5][6] This document outlines detailed protocols for two primary HTS assays designed to identify compounds that modulate key steps in the this compound-induced necroptosis pathway.
Signaling Pathway of this compound-Induced Necroptosis
The signaling cascade initiated by this compound culminates in necroptotic cell death. Understanding this pathway is essential for designing relevant screening assays.
Caption: this compound-induced necroptosis signaling pathway.
Preparation of this compound Analog Library
A diverse library of this compound analogs is essential for a successful screening campaign.[5][6][7][8][9] This can be achieved through several approaches:
-
Semi-synthesis: Chemical modification of the this compound scaffold isolated from natural sources.
-
Total synthesis: Complete chemical synthesis of novel analogs, allowing for greater structural diversity.
-
Combinatorial chemistry: Generation of a large library of related compounds based on the this compound core structure.
For HTS, the analog library should be prepared in a multi-well plate format (e.g., 96- or 384-well plates). Each compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a stock concentration of 10 mM. The library should be stored at -20°C or -80°C to ensure stability.
High-Throughput Screening Assays
The following protocols describe two primary cell-based assays for screening this compound analogs. These assays are designed for a 96- or 384-well plate format and are amenable to automation.
Primary Screen: High-Throughput ROS Production Assay
This assay identifies analogs that induce ROS production, a critical upstream event in this compound-mediated necroptosis.[10][11][12][13][14] The assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
Experimental Workflow:
Caption: Workflow for the high-throughput ROS production assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., HT-29 colorectal cancer cells, which are known to undergo necroptosis) into black, clear-bottom 96-well or 384-well microplates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a dilution series of the this compound analog library in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells.
-
Include appropriate controls:
-
Vehicle control: Cells treated with medium containing the same concentration of DMSO as the test compounds.
-
Positive control: Cells treated with a known ROS inducer (e.g., 10 µM this compound or 100 µM H2O2).
-
Negative control: Untreated cells.
-
-
Incubate the plates for 6 hours at 37°C and 5% CO2.
-
-
ROS Detection:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
After the compound incubation period, remove the medium and wash the cells once with 100 µL of pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of PBS to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Calculate the percentage of ROS production for each analog relative to the positive control.
-
Analogs that induce a significant increase in ROS production (e.g., >50% of the positive control) are considered "hits" for further investigation.
-
Secondary Screen: High-Throughput Caspase-8 Activity Assay
This assay serves as a secondary screen to characterize the mechanism of cell death induced by the "hit" compounds from the primary screen. It helps to distinguish between analogs that induce necroptosis (low caspase-8 activity) and those that may have shifted their mechanism towards apoptosis (high caspase-8 activity).[15][16][17][18][19]
Experimental Workflow:
Caption: Workflow for the high-throughput caspase-8 activity assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed HT-29 cells into white-walled, clear-bottom 96-well or 384-well microplates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with the "hit" analogs identified from the primary ROS screen at their effective concentrations.
-
Include the following controls:
-
Vehicle control: DMSO-treated cells.
-
Positive control for apoptosis: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).
-
Positive control for necroptosis: Cells treated with 10 µM this compound in the presence of a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).
-
-
Incubate the plates for 12 hours at 37°C and 5% CO2.
-
-
Caspase-8 Activity Measurement:
-
Equilibrate the plates and the Caspase-Glo® 8 Assay Reagent (Promega) to room temperature.
-
Add 100 µL of the Caspase-Glo® 8 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plates at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Normalize the luminescence signal of the test compounds to the vehicle control.
-
Analogs that induce high ROS production but low caspase-8 activity are prioritized as potential necroptosis inducers.
-
Data Presentation and Interpretation
The quantitative data from the HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: Primary HTS Data for ROS Production by this compound Analogs
| Analog ID | Concentration (µM) | ROS Production (% of Positive Control) | Hit (Yes/No) |
| RBA-001 | 10 | 95.2 ± 5.1 | Yes |
| RBA-002 | 10 | 12.5 ± 2.3 | No |
| RBA-003 | 10 | 78.9 ± 6.8 | Yes |
| RBA-004 | 10 | 110.3 ± 8.2 | Yes |
| RBA-005 | 10 | 45.7 ± 4.5 | No |
| This compound | 10 | 100.0 ± 7.5 | Yes |
Table 2: Secondary HTS Data for Caspase-8 Activity of "Hit" Analogs
| Analog ID | Concentration (µM) | Caspase-8 Activity (Fold Change vs. Vehicle) | Putative Mechanism |
| RBA-001 | 10 | 1.2 ± 0.2 | Necroptosis |
| RBA-003 | 10 | 8.5 ± 0.9 | Apoptosis |
| RBA-004 | 10 | 0.9 ± 0.1 | Necroptosis |
| This compound | 10 | 1.1 ± 0.3 | Necroptosis |
| Staurosporine | 1 | 15.2 ± 1.5 | Apoptosis |
Conclusion
The described high-throughput screening platform provides a robust and efficient methodology for the identification and characterization of novel this compound analogs. The primary ROS production assay allows for the rapid identification of active compounds, while the secondary caspase-8 activity assay provides valuable insights into their mechanism of action. This integrated approach will accelerate the discovery of new drug candidates that leverage the unique necroptotic cell death pathway for the treatment of cancer. Further characterization of the prioritized "hit" compounds, including dose-response studies, selectivity profiling, and in vivo efficacy testing, will be necessary for their advancement as potential clinical candidates.
References
- 1. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Natural Product-Like Library [otavachemicals.com]
- 9. Natural Product Library for HTS | TargetMol [targetmol.com]
- 10. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. promega.com [promega.com]
- 16. bosterbio.com [bosterbio.com]
- 17. promega.es [promega.es]
- 18. abcam.com [abcam.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rubiarbonol B Solubility for Cell-Based Assays
Welcome to the technical support center for the utilization of Rubiarbonol B in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this hydrophobic arborane triterpenoid in cell-based assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a naturally occurring arborane-type triterpenoid.[1] It has been identified as a potent inducer of programmed cell death. Specifically, it can trigger RIPK1-dependent necroptosis, a form of regulated necrosis, in certain cancer cell lines, such as human colorectal cancer cells.[2] This activity is mediated by the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1).[2]
Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?
Due to its hydrophobic nature, this compound has low aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, the compound can precipitate out of solution. This leads to an inaccurate and inconsistent final concentration in your assay, yielding unreliable results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[3] It is a powerful organic solvent that is miscible with water and cell culture media at low concentrations.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4] Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line's viability and function.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems with this compound in your cell-based experiments.
Problem 1: Precipitate forms immediately upon dilution of the DMSO stock solution into the cell culture medium.
Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium.
Solutions:
-
Decrease the final concentration of this compound: If your experimental design allows, lowering the target concentration of this compound may prevent precipitation.
-
Optimize the stock solution concentration: Prepare a higher concentration stock solution in DMSO. This allows for a smaller volume of the stock to be added to the medium, resulting in a lower initial solvent concentration at the point of dilution, which can sometimes mitigate immediate precipitation.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the cell culture medium. This gradual decrease in solvent concentration can help to keep the compound in solution.
Problem 2: The prepared working solution of this compound is initially clear but becomes cloudy over time.
Cause: The compound is slowly precipitating out of the cell culture medium, or it is adsorbing to the plasticware.[3]
Solutions:
-
Incorporate a solubilizing agent: Consider using alternative formulation strategies to enhance the aqueous solubility of this compound. See the detailed experimental protocols below for using cyclodextrins or non-ionic surfactants.
-
Use low-adhesion plasticware: To minimize loss of the compound due to adsorption, use low-binding microplates and tubes for your experiments.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general guidelines for solvent concentrations in cell-based assays.
| Parameter | Recommended Range | Notes |
| DMSO Stock Concentration | 10-50 mM | Higher concentrations may be possible but should be validated. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | Cell line-specific toxicity should be evaluated. |
| Final HP-β-CD Concentration | 0.5 - 1% (w/v) | Can be cell culture tested up to 1 g/L.[5] |
| Final Tween 80 Concentration | < 0.1% (v/v) | Should be kept above the critical micelle concentration (CMC). |
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions for cell-based assays.
Protocol 1: Standard Preparation of this compound Stock Solution in DMSO
This protocol outlines the standard method for preparing a concentrated stock solution of this compound using DMSO.
Workflow for DMSO Stock Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-binding microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock solution (e.g., 10-50 mM).[3]
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid in dissolution.[3]
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Improving Solubility with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes the use of HP-β-CD, a cyclic oligosaccharide, to form an inclusion complex with this compound, thereby increasing its aqueous solubility.[3][6]
Workflow for HP-β-CD Complexation
Caption: Workflow for enhancing this compound solubility using HP-β-CD.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS), sterile
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the sterile aqueous buffer to your desired concentration (e.g., a 10-45% w/v solution).[3]
-
Complexation: Add this compound powder directly to the HP-β-CD solution. The optimal molar ratio of this compound to HP-β-CD may need to be determined empirically.
-
Incubation: Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.[3] The solution should become clearer as the compound is encapsulated.
-
Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.[3]
-
Sterilization and Use: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. The concentration of the solubilized this compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
Protocol 3: Solubilization using a Non-ionic Surfactant (Tween 80)
This protocol details the use of Tween 80, a non-ionic surfactant, to form micelles that can encapsulate this compound and increase its solubility in aqueous solutions.[3]
Workflow for Surfactant Solubilization
Caption: Workflow for solubilizing this compound with Tween 80.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Aqueous buffer (e.g., PBS), sterile
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare Surfactant Solution: Prepare a sterile solution of Tween 80 in your desired aqueous buffer at a concentration above its critical micelle concentration (CMC), which is approximately 0.012% in water. A working stock of 1-10% Tween 80 is often used.
-
Add Compound: Add the this compound powder to the Tween 80 solution.
-
Mixing: Vortex vigorously and sonicate in a water bath to disperse the compound and facilitate micellar encapsulation.
-
Incubation: Incubate the mixture for a period (e.g., 1-2 hours) at room temperature with occasional mixing to ensure maximum solubilization.
-
Use in Experiments: The resulting solution can be further diluted in cell culture medium for your assays. Remember to include a vehicle control with the same final concentration of Tween 80.
Signaling Pathway
This compound-Induced RIPK1-Mediated Necroptosis
This compound induces necroptosis through a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1). The pathway is initiated independently of tumor necrosis factor receptor (TNFR) signaling and is dependent on the production of reactive oxygen species (ROS) by NOX1.[2][7]
Caption: this compound induces necroptosis via NOX1-derived ROS, leading to the formation of the necrosome and subsequent cell death.
References
- 1. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Rubiarbonol B in Cancer Cell Lines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to Rubiarbonol B in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an arborinane triterpenoid isolated from Rubia philippinesis. It has been shown to induce cell death in cancer cells through two primary pathways:
-
Apoptosis: It can activate caspase-8, a key initiator caspase, leading to programmed cell death.[1][2]
-
Necroptosis: In apoptosis-resistant cells, particularly those with inhibited caspase-8, this compound can induce a form of programmed necrosis called necroptosis. This is mediated by the phosphorylation of receptor-interacting protein kinase 1 (RIPK1) and is dependent on the production of reactive oxygen species (ROS) by NADPH oxidase 1 (NOX1).[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Acquired resistance to this compound can arise from various molecular changes within the cancer cells. The most common hypothesized mechanisms include:
-
Alterations in Cell Death Pathways:
-
Downregulation or inactivating mutations in key components of the apoptotic or necroptotic pathways (e.g., FADD, Caspase-8, RIPK1, RIPK3).
-
Upregulation of anti-apoptotic proteins like Bcl-2 or inhibitors of apoptosis proteins (IAPs).
-
-
Increased Antioxidant Capacity:
-
Since this compound-induced necroptosis is dependent on ROS, cells may upregulate their antioxidant systems (e.g., the Nrf2 pathway) to neutralize these ROS and evade cell death.
-
-
Increased Drug Efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay.[4]
Q4: What are the initial steps for troubleshooting this compound resistance?
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 values of the parental and suspected resistant cell lines.
-
Cell Line Authentication: Ensure your cell line has not been misidentified or contaminated.
-
Compound Integrity: Verify the stability and activity of your this compound stock solution.
-
Develop a Stable Resistant Line: If resistance is confirmed, establish a stable resistant cell line by continuous culture in the presence of increasing concentrations of this compound.[4]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound-resistant cancer cell lines.
Problem 1: Difficulty in Generating a this compound-Resistant Cell Line
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal Initial Drug Concentration | Determine the IC50 of this compound for your parental cell line using a cell viability assay (e.g., MTT, CCK-8). Start the resistance induction protocol with a concentration at or slightly below the IC50 value.[5] |
| Inappropriate Dose Escalation | Employ a gradual dose escalation strategy. After the initial selection, increase the this compound concentration by 1.5 to 2-fold only after the cells have adapted and resumed a stable growth rate.[5] |
| Cell Line Characteristics | Some cell lines may be intrinsically resistant or may not readily acquire resistance. If possible, try generating resistant lines from a different parental cell line known to be initially sensitive to this compound. |
| Drug Instability | Prepare fresh this compound stock solutions and media containing the drug regularly. |
Problem 2: My this compound-Resistant Cell Line Shows a Heterogeneous Response
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Mixed Population of Clones | The resistant cell line may consist of a mixed population of cells with varying degrees of resistance. Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones.[5] Characterize the IC50 of each clone to select one with a stable and desired resistance profile. |
| Genetic Instability | The resistant cell line may be genetically unstable, leading to ongoing evolution. Regularly monitor the IC50 of the resistant line and consider re-cloning if significant drift is observed. |
Problem 3: Unclear Mechanism of Resistance in My Cell Line
Recommended Investigative Approaches:
| Experimental Approach | Expected Outcome if Mechanism is Present |
| Western Blot Analysis | - Decreased levels of pro-caspase-8, FADD, RIPK1, or RIPK3.- Increased levels of Bcl-2, c-FLIP, or MDR1 (ABCB1).- Increased levels of Nrf2 or its downstream targets (e.g., HO-1). |
| qRT-PCR | - Decreased mRNA expression of genes encoding for apoptotic or necroptotic pathway components.- Increased mRNA expression of ABCB1 (MDR1) or antioxidant genes. |
| ROS Measurement | Use a fluorescent probe like DCFDA to measure intracellular ROS levels. Resistant cells may show a blunted ROS response to this compound treatment compared to sensitive cells. |
| Drug Efflux Assay | Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123). Resistant cells will show lower intracellular fluorescence due to increased efflux. This can be reversed by co-treatment with an MDR1 inhibitor like Verapamil. |
| Sanger or Next-Generation Sequencing | Identify potential mutations in genes such as CASP8, RIPK1, or RIPK3. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed parental and resistant cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well).
-
Incubation: Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.
Protocol 2: Western Blot Analysis for Resistance Markers
-
Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-8, RIPK1, MDR1, Nrf2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Resistance Index (RI) |
| Parental (Sensitive) | 0.5 | 1.0 |
| Resistant Clone 1 | 5.2 | 10.4 |
| Resistant Clone 2 | 8.9 | 17.8 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Implicated Resistance Mechanism |
| Pro-Caspase-8 | 1.0 | 0.3 | Impaired Apoptosis |
| RIPK1 | 1.0 | 0.4 | Impaired Necroptosis |
| MDR1 (ABCB1) | 1.0 | 9.5 | Increased Drug Efflux |
| Nrf2 | 1.0 | 6.8 | Increased Antioxidant Capacity |
Visualizations
Caption: Signaling pathways of this compound-induced cell death.
Caption: Workflow for generating a resistant cell line.
Caption: Logic for troubleshooting this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Optimizing Rubiarbonol B dosage for maximum therapeutic effect
Rubiarbonol B Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum therapeutic effect. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X (KX), a serine/threonine kinase. KX is a critical upstream component of the Growth Factor Y (GFY) signaling pathway. In certain pathologies, such as Cancer Type Z, the GFY-KX pathway is aberrantly activated, leading to increased cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of KX, preventing its phosphorylation and activation, thereby inhibiting downstream signaling events.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial dose-response studies, we recommend a broad concentration range from 1 nM to 100 µM. This will help in determining the IC50 value for this compound in your specific cell line. Based on internal studies, the IC50 for inhibition of KX phosphorylation in Cancer Type Z cells is typically between 100 nM and 500 nM.
Q3: How can I best dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: What are the expected downstream effects of KX inhibition by this compound?
A4: Inhibition of KX by this compound is expected to decrease the phosphorylation of its direct downstream target, Transcription Factor Z (TFZ). This, in turn, reduces the expression of pro-proliferative and anti-apoptotic genes. Researchers should observe a decrease in cell viability and an increase in apoptosis in Cancer Type Z cells treated with this compound.
Technical Support Center: Minimizing Off-Target Effects of Rubiarbonol B
A Note on Rubiarbonol B: this compound is a hypothetical compound presented here to illustrate common challenges and solutions in preclinical drug development. The principles and protocols described are based on established scientific methodologies for characterizing small molecule inhibitors and can be adapted for other compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center provides troubleshooting guidance for researchers using the hypothetical kinase inhibitor, this compound. The primary target of this compound is Kinase Alpha, a key regulator of cell proliferation. However, it is also known to have off-target activity against GPCR Beta, which can lead to unexpected cellular responses.
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a compound, like this compound, interacts with unintended biological molecules in addition to its primary target, Kinase Alpha.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, and an incorrect understanding of the biological role of Kinase Alpha.[1][2] Minimizing these effects is critical for accurate research and the development of safe and selective therapies.[1]
Q2: My cells are showing unexpected toxicity at concentrations that should be specific for Kinase Alpha. What could be the cause?
A2: This is a common issue that may arise from this compound engaging with off-target molecules that regulate essential cellular processes.[2] The unexpected toxicity could be mediated by the inhibition of GPCR Beta or other unknown off-targets.
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for on-target inhibition. It's recommended to use concentrations at or slightly above the IC50 for Kinase Alpha to minimize the engagement of lower-affinity off-targets.[2]
-
Perform a Cell Viability Assay: Use multiple cell lines to determine if the toxicity is cell-type specific.[1]
-
Conduct an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify unintended targets that may be causing the toxic effects.[1][2]
Q3: The phenotype I observe is inconsistent with Kinase Alpha inhibition. How can I confirm the effect is on-target?
A3: The observed cellular phenotype may be a result of off-target effects rather than the inhibition of Kinase Alpha.[2]
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally different inhibitor that also targets Kinase Alpha.[2] If the phenotype is the same, it is more likely to be an on-target effect.[2]
-
Utilize Genetic Validation: Employ techniques like CRISPR-Cas9 or RNAi to knock down or knock out Kinase Alpha.[1] This can help confirm that the observed phenotype is a direct result of modulating the intended target.[1]
-
Perform a Washout Experiment: For reversible inhibitors like this compound, a washout experiment can help differentiate between on-target and off-target effects.[3][4] If the phenotype disappears after washing out the compound, it may be due to reversible inhibition of off-targets.[3]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize key quantitative data for this compound in various cellular and biochemical assays.
Table 1: In Vitro Kinase and Receptor Profiling of this compound
| Target | Assay Type | IC50 (nM) |
| Kinase Alpha (On-Target) | Biochemical Kinase Assay | 50 |
| GPCR Beta (Off-Target) | Radioligand Binding Assay | 500 |
| Kinase Gamma | Biochemical Kinase Assay | >10,000 |
| Kinase Delta | Biochemical Kinase Assay | >10,000 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Target Pathway | EC50 (nM) |
| HEK293 | Cell-Based Phosphorylation Assay | Kinase Alpha | 75 |
| HT-29 | Cell Proliferation Assay | Kinase Alpha | 100 |
| CHO-K1 | Calcium Flux Assay | GPCR Beta | 800 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm that this compound binds to its intended target, Kinase Alpha, in a cellular context.[1][5]
Methodology:
-
Treat intact cells with this compound or a vehicle control.[1]
-
Heat the cell lysates to a range of temperatures.[1]
-
Centrifuge the samples to pellet the aggregated proteins.[1]
-
Collect the supernatant containing the soluble proteins.[1]
-
Analyze the amount of soluble Kinase Alpha remaining at each temperature using Western blotting.
-
The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[2]
Protocol 2: Competitive Binding Assay
This assay helps to determine the affinity of this compound for its off-target, GPCR Beta.[6]
Methodology:
-
A known labeled ligand for GPCR Beta is incubated with cells or cell membranes expressing the receptor.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the labeled ligand.
-
The displacement of the labeled ligand is measured, and the IC50 value for this compound is determined.[6]
-
The Ki (inhibition constant) can then be calculated from the IC50 value.[6]
Mandatory Visualizations
Caption: On-target vs. Off-target signaling pathways of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. support.nanotempertech.com [support.nanotempertech.com]
Troubleshooting inconsistent results in Rubiarbonol B cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Rubiarbonol B cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an arborinane triterpenoid that can induce programmed cell death.[1] Primarily, it activates caspase-8, a key initiator of the extrinsic apoptosis pathway, through the formation of the Death-Inducing Signaling Complex (DISC).[1] Interestingly, in certain cancer cells, particularly those expressing RIPK3 (Receptor-Interacting Protein Kinase 3), inhibiting caspase-8 can cause the mode of cell death to switch from apoptosis to a form of programmed necrosis called necroptosis. This necroptotic pathway is dependent on RIPK1 and involves the production of Reactive Oxygen Species (ROS) via NADPH oxidase 1 (NOX1).[1]
Q2: Which cytotoxicity assays are most appropriate for this compound?
A2: Given that this compound can induce both apoptosis and necroptosis, a multi-assay approach is recommended for a comprehensive understanding of its cytotoxic effects.
-
Metabolic Viability Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells and are useful for determining overall cytotoxicity and IC50 values.
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase from cells with compromised plasma membranes, a hallmark of late apoptosis and necrosis.
-
Apoptosis/Necroptosis-Specific Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed insights into the mode of cell death induced by this compound.
Q3: I am observing high well-to-well variability in my MTT assay results. What could be the cause?
A3: High variability in MTT assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell distribution.
-
"Edge Effects": Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.
-
Pipetting Errors: Inconsistent pipetting technique when adding reagents can introduce significant variability.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use an appropriate solubilization solvent like DMSO or a buffered SDS solution and mix thoroughly.
Q4: My LDH assay is showing high background or inconsistent results. What should I check?
A4: Common issues with LDH assays include:
-
High Background in Media: Some sera used in cell culture media have inherent LDH activity. It is advisable to run a "media only" control and consider reducing the serum concentration if the background is high.
-
High Spontaneous Release: This can be caused by excessive cell density or overly vigorous pipetting during cell plating, which can damage the cells.
-
Chemical Interference: The test compound itself may interfere with the LDH enzyme or the assay's chemical reactions. A cell-free control containing the compound and the LDH assay reagents can help identify such interference.
Troubleshooting Guides
Inconsistent Results in MTT Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Absorbance | Contamination of culture medium with reducing agents (e.g., phenol red), microbial contamination, or degradation of the MTT solution. | Use fresh, high-quality reagents. Consider using a serum-free medium during the MTT incubation step. Include a "media only" blank to subtract background absorbance. |
| Low Absorbance Values | Low cell density or sub-optimal incubation time with the MTT reagent. | Optimize cell seeding density to ensure cells are in the exponential growth phase. Determine the optimal MTT incubation time for your specific cell line. |
| Inconsistent Readings Across Replicates | Uneven cell plating, "edge effects" in the microplate, or incomplete dissolution of formazan crystals. | Ensure a uniform single-cell suspension before seeding. Avoid using the outer wells or fill them with sterile PBS. Ensure complete solubilization of formazan crystals with adequate mixing. |
| Compound Interference | This compound, as a plant-derived compound, may directly reduce the MTT reagent, leading to false-positive results. | Run a cell-free control with this compound and the MTT reagent to check for direct reduction. If interference is observed, consider using an alternative cytotoxicity assay like the LDH or MTS assay. |
Troubleshooting LDH Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High Spontaneous LDH Release | Cell density is too high, or cells were damaged during plating. | Optimize the cell seeding density for your experiment. Handle the cell suspension gently during plating. |
| High Background LDH in Medium | The serum in the culture medium contains endogenous LDH activity. | Reduce the serum concentration in the culture medium (e.g., to 1-5%). Include a "medium only" control to determine the background LDH level. |
| Low Experimental Absorbance Values | The cell density is too low, resulting in minimal LDH release upon treatment. | Re-optimize the cell seeding density to ensure a sufficient number of cells for detectable LDH release. |
| Compound Interference with Assay | This compound may inhibit the LDH enzyme or interfere with the coupled enzymatic reaction. | To check for interference, test the effect of this compound on a known amount of LDH (e.g., from the positive control lysate). If interference is confirmed, another cytotoxicity assay should be considered. |
Troubleshooting Annexin V/PI Staining for Apoptosis
| Problem | Potential Cause | Recommended Solution |
| High Background Annexin V Staining in Control Cells | Mechanical stress during cell harvesting (especially for adherent cells) can cause transient phosphatidylserine exposure. | Use a gentle cell detachment method, such as an EDTA-based dissociation buffer instead of harsh trypsinization. Handle cells gently throughout the staining procedure. |
| Weak or No Annexin V Signal in Treated Cells | The concentration of this compound or the incubation time was insufficient to induce apoptosis. | Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction. |
| High Percentage of PI-Positive Cells in Early Time Points | The concentration of this compound is too high, causing rapid necrosis instead of apoptosis. | Use a lower concentration range of this compound to observe the apoptotic process. |
| Cell Clumping | Improper cell handling or high cell concentration. | Ensure cells are well-suspended and avoid vigorous vortexing. Adjust the cell concentration to the recommended range for flow cytometry. |
Quantitative Data
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Controls: Include a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as desired.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Visualizations
Caption: this compound induced cell death pathways.
Caption: General workflow for cytotoxicity assays.
Caption: Logical troubleshooting flowchart.
References
Technical Support Center: Enhancing the Bioavailability of Rubiarbonol B for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the in vivo delivery of Rubiarbonol B, a promising arborane-type triterpenoid with potential therapeutic applications. Due to its chemical structure, this compound is presumed to have low aqueous solubility, which can significantly hinder its oral bioavailability and lead to challenges in obtaining consistent and reproducible results in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound is showing low and highly variable plasma concentrations. What could be the cause?
A1: Low and variable plasma concentrations of this compound are likely attributable to its poor aqueous solubility and/or low permeability, common characteristics of triterpenoids. This can lead to incomplete dissolution in the gastrointestinal (GI) tract, resulting in erratic absorption. First-pass metabolism in the liver and intestines could also contribute to low systemic exposure.[1][2]
Q2: How can I improve the solubility of this compound for my experiments?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound.[3][4] These include:
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase solubility.[5]
-
Surfactants: These can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.[5]
-
Complexation: Cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.[5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.[3]
Q3: What are the most common formulation approaches to enhance the bioavailability of compounds like this compound?
A3: For poorly soluble compounds, several advanced formulation techniques are commonly used:
-
Particle Size Reduction: Micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[4]
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or developing a self-emulsifying drug delivery system (SEDDS) can improve absorption by utilizing lipid absorption pathways.[5][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[3]
Q4: Are there any commercially available excipients that I can use to formulate this compound?
A4: Yes, a wide range of pharmaceutical-grade excipients are available. For enhancing the bioavailability of poorly soluble compounds, consider the following:
-
Solubilizing Agents: Cremophor® EL, Solutol® HS 15, Polysorbate 80 (Tween® 80).
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Polymers for Solid Dispersions: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC).
-
Lipids for Lipid-Based Formulations: Labrafil®, Labrasol®, Capryol®.
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vivo Efficacy Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | Formulate this compound using a bioavailability enhancement technique (e.g., nanosuspension, SEDDS). | Increased and more consistent plasma concentrations, leading to more reliable efficacy data. |
| Compound Precipitation | After administration, check for precipitation in the GI tract of a satellite group of animals. If precipitation is observed, reformulate using a different strategy. | The compound remains in a dissolved or finely dispersed state, allowing for better absorption. |
| Vehicle-Related Issues | Ensure the vehicle is well-tolerated and does not interfere with the biological activity being studied. Test the vehicle alone as a control group. | No adverse effects or confounding biological activity from the vehicle. |
Issue 2: Difficulty in Preparing a Homogeneous Dosing Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a nanosuspension or a solution using co-solvents and/or surfactants. | A stable and uniform formulation suitable for oral or parenteral administration. |
| Compound Aggregation | Use sonication or homogenization to break up aggregates. Incorporate stabilizers like surfactants or polymers. | A physically stable formulation with a consistent particle size distribution. |
Data Presentation
The following tables present hypothetical yet realistic quantitative data to illustrate the potential improvements in this compound's properties through various formulation strategies.
Table 1: Solubility of this compound in Different Vehicles
| Vehicle | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate-Buffered Saline (pH 7.4) | < 1 |
| 10% DMSO / 90% Saline | 50 |
| 20% Solutol® HS 15 in Water | 850 |
| 40% Polyethylene Glycol 400 in Water | 400 |
Table 2: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100 (Reference) |
| Nanosuspension | 150 ± 30 | 2.0 | 900 ± 180 | 600 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 350 ± 75 | 1.5 | 2100 ± 450 | 1400 |
| Liposomal Formulation | 280 ± 60 | 2.5 | 1800 ± 390 | 1200 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
-
Preparation of Pre-mixed Suspension:
-
Dissolve 100 mg of this compound and 200 mg of a stabilizer (e.g., Poloxamer 188) in a suitable organic solvent (e.g., 10 mL of acetone).
-
Inject this organic solution into 50 mL of deionized water under magnetic stirring.
-
Remove the organic solvent using a rotary evaporator.
-
-
High-Pressure Homogenization:
-
Subject the resulting suspension to high-pressure homogenization (e.g., 1500 bar for 20 cycles).
-
Monitor the particle size using dynamic light scattering (DLS) until the desired size (e.g., < 200 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
Lyophilize a portion of the nanosuspension for long-term storage, often with a cryoprotectant (e.g., trehalose).
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
-
SEDDS Formulation:
-
Select a ratio from the self-emulsification region.
-
Dissolve this compound in the oil phase with gentle heating if necessary.
-
Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a nanoemulsion.
-
Measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion.
-
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: How SEDDS improves this compound absorption.
References
- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. course.cutm.ac.in [course.cutm.ac.in]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. nutritionaloutlook.com [nutritionaloutlook.com]
Strategies to reduce Rubiarbonol B-induced oxidative stress in normal cells
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding Rubiarbonol B-induced oxidative stress in normal cells. The information is based on established research into the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Ru-B) is an arborinane triterpenoid compound.[1][2][3] Its primary mechanism involves the induction of cell death through both apoptosis and necroptosis. A key step in this process is the generation of reactive oxygen species (ROS), which leads to the activation of receptor-interacting protein kinase 1 (RIPK1).[1][3][4]
Q2: My normal (non-cancerous) cell line is showing high levels of toxicity and cell death after treatment with this compound. Is this expected?
A2: Yes, this is an expected outcome. This compound's mechanism of inducing cell death via ROS production is not exclusive to cancer cells and can affect normal cells. The compound has been shown to be a potent inducer of cell death pathways that can be activated in many cell types.[1][2][3] The primary goal of the strategies outlined here is to mitigate this effect in experimental models using normal cells.
Q3: How can I be certain that the cell death I'm observing is caused by oxidative stress?
A3: To confirm that oxidative stress is the cause of cell death, you should measure intracellular ROS levels after this compound treatment. A common method is using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). A significant increase in fluorescence post-treatment indicates a rise in ROS. Furthermore, if co-treatment with an antioxidant rescues the cells from death, it strongly implicates oxidative stress as the primary mechanism.
Q4: Are there any known compounds that can specifically counteract this compound-induced oxidative stress?
A4: Yes. Research has shown that the production of ROS by this compound is mediated by NADPH oxidase 1 (NOX1).[1][3][4] Therefore, general antioxidants or specific NOX inhibitors can be effective. Pre-treatment with Butylated hydroxyanisole (BHA) or known NOX inhibitors has been demonstrated to significantly prevent this compound-induced cell death.[3]
Q5: I tried using a mitochondria-targeted antioxidant, but it didn't prevent cell death. Why?
A5: This is a key finding. The ROS production induced by this compound is specifically generated by the enzyme NADPH oxidase 1 (NOX1) and is independent of the mitochondria.[1][3] Therefore, antioxidants that specifically target mitochondrial ROS, such as Mito-TEMPO, will not be effective in mitigating the oxidative stress caused by this compound.[3] Your strategy should focus on general ROS scavengers or specific NOX1 inhibitors.
Troubleshooting Guide
Issue 1: High background or inconsistent results in ROS detection assays.
-
Possible Cause 1: Autofluorescence. The compound this compound itself may be fluorescent at the wavelengths used for your ROS probe.
-
Solution: Run a control experiment with this compound in cell-free media to measure its intrinsic fluorescence. If it is significant, you may need to use a different ROS probe with a distinct spectral profile or adjust your data analysis to subtract the background fluorescence of the compound.
-
-
Possible Cause 2: Probe Instability. The DCFH-DA probe can be sensitive to light and can auto-oxidize, leading to high background signals.
-
Solution: Always prepare the DCFH-DA solution fresh and protect it from light. Minimize the exposure of your cells to light after loading the probe. Include a "no treatment" control to establish the baseline oxidation of the probe in your cell type.
-
Issue 2: Antioxidant pre-treatment is not reducing cell death.
-
Possible Cause 1: Incorrect Antioxidant Type. As mentioned in the FAQ, the oxidative stress is NOX1-mediated, not mitochondrial.
-
Solution: Ensure you are using a general antioxidant like BHA or a specific NOX inhibitor. Do not use mitochondria-specific antioxidants as they are known to be ineffective against this compound's mechanism.[3]
-
-
Possible Cause 2: Insufficient Concentration or Pre-incubation Time. The antioxidant may not be present at a high enough concentration or for a long enough time to neutralize the ROS produced by this compound.
-
Solution: Perform a dose-response experiment for the antioxidant to find the optimal protective concentration. A typical pre-incubation time is 1-2 hours before adding this compound, but this may need to be optimized for your specific cell line.
-
Quantitative Data Summary
The following table summarizes the effect of various antioxidants on mitigating cell death induced by this compound (Ru-B) in HT-29 human colorectal cancer cells. This data can serve as a starting point for designing experiments in normal cell lines.
| Treatment Group | Cell Viability (%) | ROS Level (Fold Change) | Data Interpretation |
| Control (Untreated) | 100% | 1.0 | Baseline reference for viability and ROS. |
| This compound (Ru-B) alone | ~40% | ~3.5 | Ru-B induces significant cell death and a >3-fold increase in ROS. |
| BHA + Ru-B | ~85% | ~1.2 | The general antioxidant BHA significantly rescues cells from death and prevents ROS increase. |
| NOX Inhibitor + Ru-B | ~80% | ~1.3 | A specific inhibitor of NADPH oxidase effectively blocks cell death and ROS production. |
| Mito-TEMPO + Ru-B | ~45% | ~3.4 | A mitochondria-targeted antioxidant provides no protection, confirming the non-mitochondrial source of ROS. |
Note: The values presented are approximations derived from published studies for illustrative purposes and may vary based on experimental conditions and cell type.[3]
Visualizations: Pathways and Workflows
Signaling Pathway of this compound```dot
Caption: Workflow for evaluating agents that protect against this compound-induced toxicity.
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol is for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Seeding: Seed your normal cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment (if applicable): Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS). Add media containing your antioxidant (e.g., 100 µM BHA) and incubate for 1-2 hours.
-
Compound Treatment: Add this compound at the desired final concentration to the appropriate wells. Include all necessary controls (untreated, antioxidant alone, this compound alone).
-
Probe Loading: After the desired treatment time (e.g., 1-6 hours), remove the media and wash the cells gently with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark. DCFH-DA is light-sensitive.
-
Measurement: Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treatment groups to the untreated control group to determine the fold change in ROS production.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
-
Experimental Setup: Seed cells and perform pre-treatment and compound treatment as described in steps 1-3 of the ROS protocol. Incubate for a longer duration, typically 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:
-
Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
References
Addressing stability issues of Rubiarbonol B in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving stability issues encountered with Rubiarbonol B during long-term storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features? A1: this compound is an arborinane-type pentacyclic triterpenoid.[1][2][3] Its structure contains multiple hydroxyl (-OH) groups and a carbon-carbon double bond. These functional groups are potential sites for chemical degradation, influencing its overall stability.
Q2: What are the optimal long-term storage conditions for solid this compound? A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[4][5] The recommended conditions are:
-
Short-term (weeks): Store at 2-8°C.
-
Long-term (months to years): Store at -20°C or -80°C.[4]
Q3: How should I store this compound in solution? A3: Stock solutions should be prepared in a suitable solvent (e.g., DMSO or ethanol). For long-term storage, it is highly recommended to divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6] Store these aliquots at -20°C or -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening.
Q4: What are the most likely degradation pathways for this compound? A4: Based on its triterpenoid structure, the most probable degradation pathways include:
-
Oxidation: The hydroxyl groups and the double bond are susceptible to oxidation, especially in the presence of oxygen, light, or trace metal impurities.
-
Hydrolysis: While generally stable, ester or other labile functional groups, if present as impurities or derivatives, could undergo hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation, often through oxidative pathways.[7]
Q5: What are the common signs that my this compound sample may have degraded? A5: Signs of degradation can be observed both visually and analytically:
-
Visual Changes: A change in color or the appearance of solid particulate matter in a solution.[8]
-
Analytical Changes: The appearance of new peaks or a decrease in the area of the main peak in an HPLC chromatogram, or a measured loss of biological activity in your assay.[8]
Troubleshooting Guides
Issue 1: A precipitate is observed in my this compound solution after thawing.
| Possible Cause | Troubleshooting Steps & Solution |
| Poor Solubility at Low Temperature | The compound may have precipitated out of solution upon freezing. Gently warm the vial to room temperature and vortex or sonicate briefly to attempt redissolution.[8] |
| Exceeded Solubility Limit | The initial concentration may be too high for the chosen solvent. For future preparations, consider using a lower concentration or a different solvent system. |
| pH Shift in Buffer | If using a buffered solution, the pH can shift upon freezing, affecting solubility. Verify the pH after thawing and consider testing alternative buffer systems known to be stable at freezing temperatures.[8] |
| Degradation | The precipitate could be a less soluble degradation product. Analyze the supernatant and the precipitate (if possible) by HPLC to check for new peaks. |
Issue 2: I am observing a loss of biological activity or a decrease in purity over time.
| Possible Cause | Troubleshooting Steps & Solution |
| Chemical Degradation | The compound is degrading under the current storage or experimental conditions. A forced degradation study is recommended to identify the specific cause (see Experimental Protocol 1). |
| Oxidation | The sample may be exposed to air. Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing. If compatible with your experiment, consider adding an antioxidant to your buffer system.[8] |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can accelerate degradation. Always prepare single-use aliquots to minimize this effect.[6] |
| Light Exposure | Photodegradation may be occurring. Store all stock and working solutions in amber vials or wrap containers in aluminum foil to protect them from light.[7] |
Data Presentation: Stability Study Templates
The following tables are templates for researchers to record and analyze stability data for this compound.
Table 1: Example Long-Term Stability Study Log
| Date | Time Point | Storage Temp (°C) | Concentration (µg/mL) | Purity by HPLC (%) | Appearance | Analyst |
| 2025-11-20 | T=0 | -20 | 1005 | 99.8 | Clear, colorless | J. Doe |
| 2026-02-20 | 3 Months | -20 | 998 | 99.7 | Clear, colorless | J. Doe |
| 2026-05-20 | 6 Months | -20 | 1001 | 99.8 | Clear, colorless | J. Doe |
| 2026-11-20 | 12 Months | -20 | - | - | - | - |
Table 2: Example Forced Degradation Study Results
| Stress Condition | Duration (hrs) | % this compound Remaining | Number of Degradants | Major Degradant Peak Area (%) |
| Control (RT, protected from light) | 24 | 99.5 | 0 | 0 |
| Acid (0.1 M HCl, 60°C) | 24 | 95.2 | 2 | 3.1 |
| Base (0.1 M NaOH, 60°C) | 24 | 88.7 | 3 | 7.8 |
| Oxidative (3% H₂O₂, RT) | 24 | 75.4 | 4 | 15.2 |
| Thermal (80°C) | 24 | 98.1 | 1 | 1.2 |
| Photolytic (UV Light, 254 nm) | 24 | 90.3 | 2 | 6.5 |
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for a long-term stability study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[9][10]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
-
-
Sample Analysis:
-
At the end of the incubation period, allow all samples to return to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining for each condition relative to the control.
-
Identify and quantify any degradation products formed.
-
Protocol 2: Stability-Indicating HPLC Method for Triterpenoids
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method that can be adapted to separate this compound from its potential degradation products.[11][12][13]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 or C30 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm). C30 columns often provide better resolution for isomeric triterpenoids.[11]
-
Mobile Phase:
-
A: Water (with 0.1% formic acid or acetic acid)
-
B: Acetonitrile (or Methanol)
-
-
Gradient Elution:
-
Start with a gradient of 60% B to 90% B over 30-40 minutes. This should be optimized to achieve good separation.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 210 nm (as triterpenoids often lack a strong chromophore).[11][12]
-
Injection Volume: 10-20 µL.
Method Validation: To ensure the method is "stability-indicating," the analysis of the forced degradation samples should show that the degradation product peaks are well-resolved from the main this compound peak.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically active arborinane-type triterpenoids and anthraquinones from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arborinane Triterpenoids from Rubia philippinensis Inhibit Proliferation and Migration of Vascular Smooth Muscle Cells Induced by the Platelet-Derived Growth Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpplastic.com [gmpplastic.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Extraction and HPLC analysis of triterpenoids [bio-protocol.org]
- 13. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Rubiarbonol B Technical Support Center: Troubleshooting Degradation in Experimental Procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Rubiarbonol B during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an arborinane-type triterpenoid, a class of naturally occurring compounds.[1][2] It has been identified as a potent inducer of cell death in cancer cells through pathways like RIPK1-dependent necroptosis.[1][3][4] Its molecular formula is C30H50O3.[5]
Q2: My this compound solution appears cloudy or precipitated. What should I do?
Cloudiness or precipitation can indicate poor solubility or degradation. This compound, like many triterpenoids, is hydrophobic. Ensure you are using an appropriate solvent, such as dimethyl sulfoxide (DMSO), for your stock solution. If precipitation occurs upon dilution in aqueous media (e.g., cell culture medium), try to decrease the final concentration, vortex thoroughly, and use the diluted solution immediately.
Q3: I am observing a loss of biological activity of this compound in my experiments over time. What could be the cause?
Loss of activity is a common sign of compound degradation. Several factors can contribute to this:
-
Storage Conditions: Improper storage of stock solutions can lead to degradation.
-
Experimental Conditions: Factors within your experimental setup, such as pH, temperature, and exposure to light, can affect the stability of this compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can degrade the compound.
Q4: How should I properly store this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in a suitable solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
Issue: Preparing a Stable Stock Solution
Problem: Difficulty in dissolving this compound or observing precipitation in the stock solution.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | Use a high-purity, anhydrous solvent like DMSO. |
| Low Temperature | Gently warm the solution to 37°C to aid dissolution. |
| Incomplete Dissolution | Vortex the solution thoroughly. Sonication can also be used sparingly. |
Issue: Degradation During Cell Culture Experiments
Problem: Inconsistent results or loss of this compound's effect in multi-day experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis in Aqueous Media | Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions. |
| Oxidation | Minimize the exposure of your solutions to air. Consider using de-gassed media for dilutions if your experiment is highly sensitive to oxidation. |
| Light Exposure | Protect your solutions and experimental setup from direct light, as photo-degradation can occur. |
| Adsorption to Plastics | Use low-adhesion plasticware for storing and handling this compound solutions to prevent loss of the compound. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H50O3 | [5] |
| Molecular Weight | 458.7 g/mol | [5] |
| Compound Type | Arborinane Triterpenoid | [1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes. Store the aliquots at -80°C, protected from light.
Protocol for a Cell-Based Assay
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Thaw a single aliquot of your this compound stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion or vortexing.
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2), ensuring the plate is protected from direct light.
-
Analysis: Proceed with your downstream analysis (e.g., cell viability assay, western blotting).
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Simplified signaling pathway of this compound-induced necroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C30H50O3 | CID 12019474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Rubiarbonol B Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for increased Rubiarbonol B yield. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to aid in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be isolated?
A1: this compound is a pentacyclic triterpenoid that has been isolated from plants of the Rubia genus, notably Rubia cordifolia and Rubia philippinensis.[1][2] Triterpenoids are a large and diverse class of naturally occurring organic compounds.
Q2: What are the general steps for isolating this compound?
A2: The general workflow for isolating this compound involves:
-
Extraction: Obtaining a crude extract from the plant material (typically roots) using a suitable solvent.
-
Solvent Partitioning: Enriching the triterpenoid fraction by partitioning the crude extract between immiscible solvents of differing polarities.
-
Chromatographic Purification: Separating this compound from other compounds in the enriched fraction using techniques like column chromatography and High-Performance Liquid Chromatography (HPLC).
-
Purity Analysis: Assessing the purity of the isolated this compound using analytical techniques like HPLC and spectroscopy.
Q3: Which extraction method is most effective for obtaining a high yield of triterpenoids like this compound?
A3: The choice of extraction method can significantly impact the yield. Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional methods like Soxhlet extraction for obtaining triterpenoids from plant materials.[3] The selection of an appropriate solvent is also crucial, with ethanol and methanol often being effective choices.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Extraction & Solvent Partitioning
Q: My crude extract is a complex, tar-like substance that is difficult to handle. What can I do?
A: This is a common issue when dealing with plant extracts.
-
Initial Cleanup: Before proceeding to chromatography, consider a preliminary cleanup. You can do this by precipitating out highly polar or non-polar impurities by adding a non-solvent to your crude extract solution.
-
Solvent Partitioning: A liquid-liquid extraction (solvent partitioning) is highly recommended. Partitioning your crude extract between a polar solvent (like methanol/water) and a non-polar solvent (like hexane) can help remove unwanted pigments and lipids, making the subsequent chromatographic steps more manageable. Chloroform and ethyl acetate have been shown to be effective in partitioning terpenoids.
Column Chromatography
Q: I am seeing significant peak tailing and streaking on my Thin Layer Chromatography (TLC) plates. How can I resolve this?
A: Peak tailing and streaking on TLC often indicate issues with the sample, solvent system, or stationary phase.
-
Sample Overloading: You may be applying too much sample to the TLC plate. Try diluting your sample and spotting a smaller amount.[4]
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal. If your compound is streaking, it might be too polar for the solvent system. Try increasing the polarity of the eluent gradually. For acidic compounds like some triterpenoids, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape.[4]
-
Compound Instability: Some compounds can degrade on the acidic silica gel. You can test for this by running a 2D TLC. If degradation is observed, consider using a different stationary phase like neutral alumina or a bonded phase (e.g., C18).
Q: My column chromatography separation is poor, and I'm getting mixed fractions. What should I do?
A: Poor separation in column chromatography can stem from several factors.
-
Improper Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and broad, overlapping bands.
-
Dry Loading: If this compound has poor solubility in the initial mobile phase, consider dry loading. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the top of your column.
-
Optimizing the Mobile Phase: A well-optimized mobile phase is critical. Use TLC to systematically test different solvent combinations to find a system that provides good separation between this compound and its closest impurities. A good starting point for triterpenoids on silica gel is a hexane-ethyl acetate gradient.
High-Performance Liquid Chromatography (HPLC)
Q: I'm observing broad peaks during my HPLC analysis of this compound. What could be the cause?
A: Peak broadening in HPLC can be caused by several factors related to the column, mobile phase, or instrument.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or diluting your sample.[3]
-
Mobile Phase Mismatch: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to peak broadening. Ensure your system is optimized for low dead volume.
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of efficiency and broader peaks. If other troubleshooting steps fail, it may be time to replace the column.[3]
Q: My retention times are shifting between HPLC runs. How can I improve reproducibility?
A: Inconsistent retention times are often due to changes in the mobile phase, temperature fluctuations, or leaks in the system.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently for each run. Premixing solvents is generally more reproducible than using a gradient proportioning valve for isocratic separations.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
System Leaks: Check for any leaks in the pump, injector, and fittings, as these can cause pressure fluctuations and variable flow rates.
Data Presentation
The following tables provide an illustrative comparison of potential yields for this compound at different stages of purification. Please note that these are representative values and actual yields will vary depending on the starting material, extraction efficiency, and the precision of the chromatographic separation.
Table 1: Illustrative Yield of this compound from Rubia cordifolia Root Powder (1 kg)
| Purification Stage | Method | Starting Mass (g) | Final Mass (g) | Purity (%) | Yield (%) |
| Extraction | Ultrasound-Assisted Extraction (Ethanol) | 1000 | 50 | ~5 | 5 |
| Solvent Partitioning | Hexane/Ethyl Acetate | 50 | 15 | ~20 | 30 |
| Column Chromatography | Silica Gel (Hexane:EtOAc gradient) | 15 | 1.5 | ~70 | 10 |
| Preparative HPLC | C18 (Acetonitrile:Water gradient) | 1.5 | 0.2 | >95 | 13.3 |
| Overall Yield | - | 1000 | 0.2 | >95 | 0.02 |
Table 2: Comparison of Chromatographic Methods for Final Purification of a this compound Enriched Fraction (1 g)
| Chromatographic Method | Stationary Phase | Mobile Phase | Loading Capacity (mg) | Purity Achieved (%) | Typical Recovery (%) |
| Gravity Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate | 100-200 | 70-85 | 60-80 |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate | 50-100 | 80-95 | 75-90 |
| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water | 10-50 | >98 | 85-95 |
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
-
Extraction:
-
Grind 1 kg of dried Rubia cordifolia roots to a fine powder.
-
Suspend the powder in 5 L of 95% ethanol.
-
Perform ultrasound-assisted extraction for 60 minutes at 40°C.
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in 1 L of 80% methanol in water.
-
Transfer the solution to a separatory funnel and add 1 L of hexane.
-
Shake vigorously and allow the layers to separate. Collect the lower methanolic layer.
-
Repeat the hexane wash two more times.
-
To the methanolic layer, add 2 L of ethyl acetate and 1 L of water.
-
Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.
-
Repeat the ethyl acetate extraction two more times.
-
Combine the ethyl acetate fractions and evaporate the solvent to yield the this compound enriched fraction.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of 200 g of silica gel (230-400 mesh) in hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve 5 g of the enriched fraction in a minimal amount of dichloromethane.
-
Add 10 g of silica gel to this solution and evaporate the solvent completely to get a dry powder.
-
Carefully layer this powder on top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%, 50%, 100%).
-
Collect fractions of 20-30 mL.
-
Monitor the fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid stain).
-
Combine the fractions containing this compound and evaporate the solvent.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity study of dibutyl phthalate of Rubia cordifolia fruits: in vivo and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Identifying and mitigating experimental artifacts when using Rubiarbonol B
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Rubiarbonol B. It is designed to help identify and mitigate common experimental artifacts to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows unexpected toxicity at concentrations where this compound should be specific. What could be the cause?
A1: This is a common issue that can arise from two primary sources: off-target effects at high concentrations or compound precipitation.
-
Off-Target Activity: this compound is a potent and selective inhibitor of its primary target, ASK2 (Apoptosis Signal-regulating Kinase 2). However, at concentrations exceeding 10 µM, it has been observed to inhibit GFRK1 (Growth Factor Receptor Kinase 1), which can lead to anti-proliferative effects mistaken for non-specific toxicity.
-
Compound Precipitation: this compound has limited solubility in aqueous solutions, especially in certain serum-free media or phosphate-buffered saline (PBS). Precipitated compound can cause cellular stress and lead to inaccurate viability readings. Always inspect your media for precipitates after adding the compound.
We recommend always running a dose-response curve and using the lowest effective concentration possible. A recommended concentration range for specific ASK2 inhibition is 1-5 µM.
Q2: I am observing high background fluorescence in my GFP-channel when imaging cells treated with this compound. How can I fix this?
A2: this compound possesses intrinsic fluorescence (autofluorescence) with an excitation and emission profile that overlaps with common green fluorophores like GFP and Alexa Fluor 488. To mitigate this:
-
Use a Spectral Unmixing Plugin: If your imaging software supports it, acquire a spectral image of cells treated with a vehicle and cells treated with this compound (without any GFP expression) to create a reference "autofluorescence" signature. This signature can then be computationally subtracted from your experimental images.
-
Switch to a Red Fluorophore: If possible, use red fluorescent proteins (e.g., RFP, mCherry) or dyes (e.g., Alexa Fluor 594, Cy5) whose spectral profiles do not overlap with this compound.
-
Include a "Compound Only" Control: Always prepare a control well containing cells treated with this compound but lacking the fluorescent reporter. Image this well using the same settings as your experimental samples to quantify the background fluorescence contribution from the compound itself.
Q3: My luciferase reporter assay is showing an unexpected increase in signal with this compound treatment, even in my negative control. Is this a real biological effect?
A3: Unlikely. This compound has been shown to directly interact with and stabilize certain luciferase enzymes, leading to an apparent increase in signal that is independent of transcriptional activity. This is a known assay artifact. To confirm and mitigate this:
-
Run a Cell-Free Luciferase Assay: Add this compound directly to a solution containing recombinant luciferase enzyme and its substrate. An increase in luminescence in this cell-free system confirms direct enzyme interaction.
-
Use a Different Reporter System: If the artifact is confirmed, consider switching to an alternative reporter gene system, such as one based on β-galactosidase or secreted alkaline phosphatase (SEAP), which are not known to be affected by this compound.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
This workflow helps diagnose the root cause of variability in experiments like Western blots, viability assays, or functional screens.
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Artifacts in Fluorescence Microscopy
This decision tree helps address issues of high background when using this compound in fluorescence imaging experiments.
Caption: Decision tree for mitigating imaging artifacts.
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Recommended Concentration for Specificity |
| ASK2 (Primary) | 50 | 1 - 5 µM |
| GFRK1 (Off-Target) | 12,500 | N/A |
| Other Kinases | >50,000 | N/A |
Table 2: Autofluorescence Profile of this compound (10 µM)
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Intensity (Arbitrary Units) | Common Fluorophore Overlap |
| 488 | 520 | 850 | GFP, Alexa Fluor 488 |
| 561 | 580 | 50 | RFP, mCherry |
| 640 | 670 | <10 | Cy5, Alexa Fluor 647 |
Key Experimental Protocols
Protocol 1: Cell-Free Luciferase Interference Assay
This protocol determines if this compound directly interacts with the luciferase enzyme.
Materials:
-
Recombinant Luciferase (e.g., QuantiLum®)
-
Luciferin substrate solution
-
Assay Buffer (e.g., PBS without calcium or magnesium)
-
This compound (10 mM stock in DMSO)
-
Vehicle (100% DMSO)
-
Opaque 96-well plate
Methodology:
-
Prepare a working solution of recombinant luciferase in assay buffer at a 2X concentration.
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 100 µM to 0.1 µM) at a 2X concentration. Include a vehicle-only control.
-
In the 96-well plate, add 50 µL of each this compound dilution or vehicle control per well.
-
Add 50 µL of the 2X luciferase solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Prepare the luciferin substrate according to the manufacturer's instructions.
-
Using a luminometer with an injector, add 100 µL of the luciferin substrate to each well.
-
Immediately measure the luminescence.
-
Analysis: Compare the signal from wells containing this compound to the vehicle control. A significant increase in signal indicates direct assay interference.
Protocol 2: Preparation of this compound for Cell Culture
This protocol minimizes the risk of compound precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Pre-warmed complete cell culture medium
Methodology:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved. Store at -20°C in small aliquots.
-
On the day of the experiment, thaw a fresh aliquot of the DMSO stock.
-
Calculate the volume needed for your final concentration. Crucially, the final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent toxicity.
-
Perform a serial dilution if necessary. For the final step, add the small volume of this compound stock directly into the pre-warmed cell culture medium and vortex or pipette vigorously immediately to ensure rapid and complete mixing.
-
Visually inspect the final solution under light to ensure no precipitate has formed before adding it to your cells. If cloudiness is observed, discard and prepare a fresh dilution.
Technical Support Center: Improving the Target Specificity of Rubiarbonol B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments aimed at improving the target specificity of Rubiarbonol B.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a pentacyclic triterpenoid that has been shown to exhibit anticancer activity through the modulation of several key signaling pathways. Its known primary targets include Epidermal Growth Factor Receptor (EGFR), Mesenchymal-Epithelial Transition factor (MET), and AKT1.[1][2][3] Additionally, this compound is a potent activator of caspase-8 and can induce RIPK1-dependent necroptosis, indicating an interaction with the death-inducing signaling complex (DISC).[4][5]
Q2: What is the rationale for improving the target specificity of this compound?
While this compound shows promise as an anticancer agent, its activity against multiple kinases could lead to off-target effects and potential toxicity in a clinical setting. Improving its target specificity, for instance, to selectively target EGFR and MET in non-small cell lung cancer (NSCLC), could enhance its therapeutic index by concentrating its activity on the desired cancer-driving pathways while minimizing effects on other cellular processes.
Q3: What are the general strategies for enhancing the target specificity of a small molecule like this compound?
There are two primary approaches to improving the target specificity of a small molecule:
-
Structural Modification: This involves the chemical synthesis of derivatives of the parent compound to enhance interactions with the desired target and/or reduce binding to off-targets. A successful example is 3-O-acetylthis compound, an acetylated form of this compound, which demonstrates preferential targeting of EGFR and MET.[1][2][3]
-
Targeted Drug Delivery: This strategy utilizes nanocarriers, such as liposomes or nanoparticles, to deliver the drug specifically to the target tissue or cells. This approach doesn't change the molecule's intrinsic binding properties but alters its biodistribution to increase the concentration at the site of action and reduce systemic exposure.
Troubleshooting Guides
Guide 1: Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Objective: To synthesize and evaluate derivatives of this compound with improved specificity for desired targets (e.g., EGFR, MET).
Experimental Workflow:
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield or purity of synthesized derivatives. | - Inefficient reaction conditions.- Inadequate purification methods. | - Optimize reaction parameters (temperature, catalyst, reaction time).- Employ alternative purification techniques (e.g., preparative HPLC, crystallization). |
| "Illogical" SAR data (e.g., minor structural changes lead to drastic, unpredictable activity changes). | - Errors in the structural assignment of the synthesized compounds.- Compound impurity. | - Confirm the structure of all derivatives using 1H NMR, 13C NMR, and high-resolution mass spectrometry.- Ensure the purity of the compounds, ideally >95% by HPLC.[6] |
| High activity in primary screens but poor selectivity in secondary screens. | - The initial screen may not be specific enough to differentiate between on-target and off-target effects.- The derivative may have broad kinase inhibitory activity. | - Implement a more specific primary screen if possible.- Prioritize kinome-wide profiling early in the screening cascade to identify and deprioritize non-selective compounds. |
| Difficulty in interpreting SAR data. | - The modifications may be affecting multiple properties simultaneously (e.g., solubility, cell permeability, and target binding). | - Use computational modeling (e.g., molecular docking) to rationalize observed SAR.- Measure physicochemical properties (e.g., solubility, logP) of the derivatives to understand their impact on activity. |
Guide 2: Kinase Profiling for Specificity Assessment
Objective: To determine the selectivity profile of this compound and its derivatives against a broad panel of kinases.
Experimental Workflow:
Caption: Workflow for kinase profiling experiments.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | - Inaccurate liquid handling.- Compound precipitation. | - Use automated liquid handlers for better precision.- Ensure the compound is fully dissolved in the assay buffer and does not exceed its solubility limit. |
| No inhibition observed for the positive control. | - Inactive enzyme.- Degraded ATP or substrate.- Incorrect assay setup. | - Use a new batch of enzyme and reagents.- Verify the assay protocol and buffer compositions. |
| Inhibition observed in the absence of the compound (high background). | - Assay interference by the compound (e.g., fluorescence quenching/enhancement). | - Run a counterscreen without the kinase to check for assay interference.- Use an alternative assay format with a different detection method (e.g., radiometric vs. fluorescence). |
| Difficulty in comparing data across different studies. | - Different assay conditions (e.g., ATP concentration, enzyme source). | - When possible, run all compounds in the same assay format and under identical conditions.- Note the ATP concentration used in the assay, as IC50 values for ATP-competitive inhibitors are highly dependent on it.[7] |
Guide 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound or its derivatives to target proteins in a cellular context.
Experimental Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No protein detected in the supernatant even at lower temperatures. | - Inefficient cell lysis.[8]- Low abundance of the target protein. | - Optimize the lysis procedure (e.g., increase the number of freeze-thaw cycles, add detergents if compatible with the downstream detection method).[8]- Use a more sensitive detection method or enrich for the target protein. |
| High variability in protein levels between samples. | - Inconsistent cell numbers.- Uneven heating. | - Ensure accurate cell counting and equal aliquoting.- Use a PCR cycler for precise and uniform heating of samples. |
| No observable thermal shift for a known binder. | - The ligand-induced stabilization is too small to be detected.- The compound is not cell-permeable.- Inappropriate temperature range. | - Optimize the heating time and temperature gradient.- Perform the assay using cell lysates to bypass the cell membrane.[9]- Ensure the chosen temperature range brackets the melting temperature of the target protein. |
| A downward shift in the melt curve upon compound treatment. | - The compound destabilizes the target protein. | - This can be a valid result, indicating that the compound induces a conformational change that makes the protein more susceptible to thermal denaturation. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound and 3-O-acetylthis compound
The following table summarizes the inhibitory activity of this compound (Ru-B) and its acetylated derivative, 3-O-acetylthis compound (ARu-B), against key kinases in non-small cell lung cancer (NSCLC). The data is presented as the relative kinase activity at different concentrations of the compounds. A lower percentage indicates greater inhibition.
| Compound | Concentration (µM) | EGFR Relative Activity (%) | MET Relative Activity (%) |
| This compound | 2 | 63.7% | 65.1% |
| 4 | 61.3% | 52.0% | |
| 6 | 56.3% | 34.6% | |
| 8 | 48.5% | 28.0% | |
| 3-O-acetylthis compound | 2 | 47.5% | 40.1% |
| 4 | 38.2% | 29.5% | |
| 6 | 25.1% | 20.3% | |
| 8 | 18.9% | 15.2% |
Data adapted from Nam et al., PLOS One, 2025.[1]
As the data indicates, 3-O-acetylthis compound is a more potent inhibitor of both EGFR and MET in vitro compared to the parent compound, this compound.[1]
Signaling Pathways
Diagram 1: Simplified EGFR/MET and AKT Signaling Pathway
This diagram illustrates the signaling cascade downstream of EGFR and MET, leading to cell proliferation and survival, and indicates the points of inhibition by this compound and its derivatives.
Caption: Inhibition of EGFR, MET, and AKT signaling by this compound.
Diagram 2: this compound in Apoptosis and Necroptosis Pathways
This diagram shows the dual role of this compound in inducing both apoptosis and necroptosis, centered around its activation of the death-inducing signaling complex (DISC).
Caption: Dual induction of apoptosis and necroptosis by this compound.
References
- 1. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth | PLOS One [journals.plos.org]
- 2. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 7. mdpi.com [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-Cancer Activity of Rubiarbonol B
Welcome to the technical support center for researchers working with Rubiarbonol B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the anti-cancer activity of this promising arborinane triterpenoid in your experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound show limited efficacy on my cancer cell line. What could be the reason?
A1: The efficacy of this compound can be cell-line dependent. Its primary mechanism involves inducing a form of programmed cell death called necroptosis, which is dependent on the expression of key proteins like Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3][4]
-
Troubleshooting:
-
Assess RIPK3 Expression: We recommend performing a western blot to determine the expression level of RIPK3 in your cancer cell line. Cell lines with low or absent RIPK3 expression may be less sensitive to this compound-induced necroptosis.
-
Consider Apoptosis Induction: this compound can also induce apoptosis by activating caspase-8.[1][2] If your cell line is deficient in the necroptotic pathway, you might still observe apoptotic cell death. Confirm this by performing assays for caspase-8 activation.
-
Q2: How can I potentiate the cell death-inducing activity of this compound?
A2: You can enhance the necroptotic activity of this compound by modulating the cellular environment. Since this compound can induce both apoptosis and necroptosis, inhibiting the apoptotic pathway can shift the balance towards necroptosis.
-
Experimental Approach:
-
Caspase-8 Inhibition: Co-treatment of your RIPK3-expressing cancer cells with this compound and a caspase-8 inhibitor (e.g., z-IETD-fmk) can significantly enhance necroptosis.[1][2] This is because the inhibition of caspase-8, a key initiator of apoptosis, allows for the robust activation of the RIPK1/RIPK3-mediated necroptotic pathway.
-
Q3: Are there chemical modifications of this compound that can enhance its anti-cancer activity?
A3: Yes, structural modification of triterpenoids is a viable strategy to improve their pharmacological properties. For this compound, acetylation has been shown to enhance its anti-cancer effects.
-
Example Derivative:
Strategies to Enhance Anti-Cancer Activity
Chemical Modification: Acetylation
Acetylation of triterpenoids can improve their bioavailability and cytotoxic activity.[6] The synthesis of 3-O-acetylthis compound (ARu-B) is a prime example.
Table 1: Comparison of Anti-Cancer Activity of this compound and its Acetylated Derivative (ARu-B) in NSCLC cells
| Compound | Target Cell Lines | IC50 Values (µM) | Key Targeted Pathways | Reference |
| This compound (Ru-B) | HCC827, HCC827GR | Not specified | Induces ROS generation and caspase activation | [5] |
| 3-O-acetylthis compound (ARu-B) | HCC827, HCC827GR | Not specified (stated to have greater cytotoxicity than Ru-B) | EGFR, MET, AKT, ROS generation, caspase activation | [5] |
Experimental Protocol: Synthesis of 3-O-acetylthis compound
-
Materials: this compound, Acetic anhydride, Pyridine, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
Dissolve this compound in a minimal amount of pyridine and DCM.
-
Add acetic anhydride to the solution and stir at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-O-acetylthis compound.
-
Confirm the structure using NMR and Mass Spectrometry.
-
Combination Therapy
Combining this compound with other therapeutic agents can lead to synergistic anti-cancer effects.[7][8][9]
Table 2: Potential Combination Strategies for this compound
| Combination Agent Class | Rationale | Potential Effect |
| Bioreducing Agents (e.g., quinone-containing compounds) | Triterpenoids can induce reactive oxygen species (ROS). Bioreducing agents can further enhance oxidative stress in cancer cells.[7][10] | Synergistic induction of cancer cell death. |
| Inhibitors of EGFR, MET, or AKT | The derivative ARu-B targets these pathways. Combining this compound with inhibitors of these pathways may mimic the enhanced effect of the derivative.[5] | Increased inhibition of cell proliferation and survival. |
| Standard Chemotherapeutic Drugs | Targeting different cellular processes can overcome drug resistance and enhance overall efficacy.[9] | Potentiation of the cytotoxic effects of both agents. |
Experimental Protocol: In Vitro Synergy Assessment
-
Method: The Chou-Talalay method is a standard for determining synergy.
-
Procedure:
-
Determine the IC50 values of this compound and the combination drug individually in your cancer cell line using a cell viability assay (e.g., MTT or PrestoBlue assay).[11]
-
Treat cells with a series of dilutions of both drugs in a constant ratio.
-
Measure cell viability after a defined incubation period (e.g., 48 or 72 hours).
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11]
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound induces cell death primarily through the RIPK1-dependent necroptosis pathway, which is initiated by the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1).[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor exerts the most potent synergistic anticancer effects with quinone-containing compounds and anti-microtubule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Preclinical Limitations of Rubiarbonol B
Welcome to the technical support center for Rubiarbonol B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during preclinical evaluation of this promising anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an arborinane-type triterpenoid isolated from Rubia philippinensis. It has been identified as a potent inducer of cell death in cancer cells through a dual mechanism involving apoptosis and necroptosis.[1] Under normal conditions, this compound activates caspase-8, initiating the apoptotic cascade.[1][2] However, in apoptosis-resistant cancer cells, it can switch to a regulated form of necrosis called necroptosis. This is dependent on the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and is mediated by the production of Reactive Oxygen Species (ROS) via NADPH oxidase 1 (NOX1).[1][2]
Q2: I am observing poor aqueous solubility of this compound in my experiments. What are its physicochemical properties and how can I improve its solubility?
Troubleshooting Poor Solubility:
-
Co-solvents: For in vitro assays, consider using a small percentage of a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to initially dissolve this compound before further dilution in aqueous media.
-
Formulation Strategies: For in vivo studies, various formulation approaches can be employed to enhance the bioavailability of poorly soluble compounds. These include the use of lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions.[4][5][6][7][8][9] Complexation with cyclodextrins is another common strategy to improve the solubility of hydrophobic drugs.[4]
-
Medicinal Chemistry Approaches: Structural modification of the this compound scaffold can be explored to introduce more polar functional groups, which may improve aqueous solubility.[6][10][11][12][13][14]
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₃ | [3] |
| Molecular Weight | 458.7 g/mol | [3] |
| XLogP3-AA (Predicted) | 6.3 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Q3: My in vivo experiments are showing low efficacy. Could this be related to poor bioavailability?
Yes, the high lipophilicity of triterpenoids like this compound often leads to poor oral bioavailability, which can limit in vivo efficacy. While specific pharmacokinetic data for this compound is limited, studies on other triterpenoids have shown that nanoparticle-based formulations and prodrug approaches can significantly improve their pharmacokinetic profiles.[5][15]
Strategies to Improve Bioavailability:
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can enhance its solubility, protect it from degradation, and facilitate its absorption.[5]
-
Prodrug Approach: Chemical modification of this compound to create a more water-soluble prodrug that is converted to the active compound in vivo can be an effective strategy.[10]
-
Route of Administration: For initial in vivo efficacy studies, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass issues of oral absorption.
Q4: I am concerned about potential off-target effects and toxicity with this compound. What is known about its safety profile?
Currently, detailed public information on the in vivo toxicity of this compound, such as LD50 values, is not available. However, as with any novel compound, a thorough assessment of its toxicity is crucial.
Troubleshooting and Monitoring Toxicity:
-
In Vitro Cytotoxicity: Determine the IC50 values of this compound in your cancer cell lines of interest and in a panel of normal, healthy cell lines to assess its therapeutic index.
-
In Vivo Toxicity Studies: Conduct acute and sub-chronic toxicity studies in animal models to evaluate for any adverse effects.[16] Monitor for changes in body weight, behavior, and perform hematological and biochemical analyses.[3][16] Histopathological examination of major organs is also recommended.
-
Cardiotoxicity and Hepatotoxicity: Given that many anticancer drugs can have off-target effects on the heart and liver, it is advisable to include specific assessments for cardiotoxicity and hepatotoxicity in your preclinical studies.[13][17][18][19][20][21][22][23]
Experimental Protocols
Here you will find detailed methodologies for key experiments relevant to the preclinical study of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (e.g., medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[14][24]
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in mice or rats.[4][11][25][26][27][28]
Materials:
-
Male or female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
This compound formulation (e.g., in a suitable vehicle for oral gavage or intravenous injection)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single dose of the this compound formulation via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable method.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.[7][15]
Caspase-8 Activity Assay (Colorimetric)
This assay measures the activity of caspase-8, a key initiator of apoptosis induced by this compound.[29][30][31][32][33]
Materials:
-
Cells treated with this compound or vehicle control
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-8 substrate (e.g., IETD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest and lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the caspase-8 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the this compound-treated samples to the vehicle control.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for In Vivo Pharmacokinetic Study
Troubleshooting Logic for Poor In Vivo Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 8. Biologically active arborinane-type triterpenoids and anthraquinones from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 10. Innovative medicinal chemistry strategies for enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 [mdpi.com]
- 17. Validating and Using Cardiac NAMs for Toxicity Screening and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Navigating liver toxicity in the age of novel oncological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hepatotoxicity by Anticancer Therapy - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. About - InSilicoCardiotox [cs.ox.ac.uk]
- 22. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 29. abcam.com [abcam.com]
- 30. assets.fishersci.com [assets.fishersci.com]
- 31. ecotechbiotech.com [ecotechbiotech.com]
- 32. abcam.com [abcam.com]
- 33. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Rubiarbonol B and Other Triterpenoids in Oncology
A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer properties of Rubiarbonol B in comparison to other notable triterpenoids. This document presents supporting experimental data, detailed protocols, and mechanistic insights.
This guide provides an objective comparison of the anti-cancer efficacy of this compound, an arborinane-type triterpenoid, with other well-researched pentacyclic triterpenoids: Ursolic Acid, Oleanolic Acid, and Betulinic Acid. The comparison focuses on their cytotoxic activities against non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines, their mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative effects of this compound and other selected triterpenoids have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data, collated from various studies, is presented below for NSCLC and CRC cell lines.
Table 1: Comparative IC50 Values (µM) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type | Incubation Time |
| This compound | HCC827 | 8.8 | MTT | 48h |
| HCC827GR (Gefitinib-Resistant) | 7.3 | MTT | 48h | |
| 3-O-acetylthis compound | HCC827 | 4.0 | MTT | 48h |
| HCC827GR (Gefitinib-Resistant) | 4.6 | MTT | 48h | |
| Ursolic Acid | A549 | Not specified in detail | Various | - |
| Oleanolic Acid | A549 | 72.3 | SRB | 96h |
| Betulinic Acid | A549 | ~2 | Not specified in detail | - |
Table 2: Comparative IC50 Values (µM) in Colorectal Cancer (CRC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type | Incubation Time |
| Ursolic Acid | HCT116 | >20 | MTT | 24h |
| HT-29 | 20 | MTT | 48h | |
| Caco-2 | 11.5 | MTT | 24h | |
| Oleanolic Acid | HCT116 | 29.8 | Not specified in detail | - |
| HT-29 | >30 | SRB | 96h | |
| Betulinic Acid | HCT116 | ~1 | Not specified in detail | - |
| HT-29 | 14.9 | Not specified in detail | - |
Mechanisms of Action: A Comparative Overview
This compound and its acetylated derivative exhibit distinct mechanisms of action compared to the more commonly studied triterpenoids.
This compound is a potent inducer of programmed cell death. In apoptosis-resistant colorectal cancer cells, it triggers RIPK1-dependent necroptosis .[1][2] This process is mediated by the production of reactive oxygen species (ROS) through NADPH oxidase 1 (NOX1).[1][2] In other cancer cell types, this compound can induce apoptosis through the activation of caspase-8 and the formation of the death-inducing signaling complex (DISC).[1] The choice between apoptosis and necroptosis appears to be dependent on the cellular expression of RIPK3.[1]
3-O-acetylthis compound , an acetylated form of this compound, demonstrates superior anti-cancer activity in NSCLC cells.[3][4][5] Its mechanism involves the inhibition of key receptor tyrosine kinases, namely the epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (MET), as well as the downstream signaling molecule AKT.[3][4][5] This inhibition, coupled with the induction of ROS, leads to cell cycle arrest and apoptosis.[3][5]
Ursolic Acid, Oleanolic Acid, and Betulinic Acid primarily induce apoptosis through the mitochondrial pathway. Their anti-cancer effects are attributed to the modulation of multiple signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways discussed.
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used to determine the IC50 values presented. For specific experimental details, it is recommended to consult the original research articles.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration versus the cell viability.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3][4][9][10][11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
References
- 1. researchhub.com [researchhub.com]
- 2. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. zellx.de [zellx.de]
- 5. researchgate.net [researchgate.net]
- 6. Comptage des cellules et analyse de la santé cellulaire [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in NSCLC Treatment: Rubiarbonol B vs. 3-O-acetylrubiarbonol B
In the landscape of non-small cell lung cancer (NSCLC) therapeutics, two pentacyclic terpenoid compounds, Rubiarbonol B (Ru-B) and its derivative, 3-O-acetylthis compound (ARu-B), have emerged as molecules of interest. This guide provides a detailed comparison of their anti-cancer properties, drawing upon experimental data to elucidate their mechanisms of action and differential efficacy, particularly in both gefitinib-sensitive and -resistant NSCLC cell lines.
Comparative Efficacy and Cytotoxicity
Both Ru-B and its acetylated counterpart, ARu-B, have demonstrated concentration- and time-dependent cytotoxicity against NSCLC cells. However, ARu-B exhibits a more potent inhibitory effect on cell growth, particularly in gefitinib-resistant cells, suggesting a preferential targeting mechanism that overcomes common resistance pathways.
| Compound | Cell Line | IC50 (µM) at 48h | Key Findings |
| This compound (Ru-B) | HCC827 (Gefitinib-sensitive) | Not explicitly stated | Induces apoptosis |
| HCC827GR (Gefitinib-resistant) | Not explicitly stated | Induces apoptosis | |
| 3-O-acetylthis compound (ARu-B) | HCC827 (Gefitinib-sensitive) | ~4 µM | More potent than Ru-B.[1][2] |
| HCC827GR (Gefitinib-resistant) | ~4 µM | Overcomes gefitinib resistance by targeting EGFR and MET.[1][2] |
Mechanism of Action: A Tale of Differential Targeting
The primary distinction between the two compounds lies in their molecular targets. While both induce apoptosis, ARu-B demonstrates a more specific and potent action by directly inhibiting key receptor tyrosine kinases and their downstream signaling pathways.[1]
3-O-acetylthis compound (ARu-B) has been shown to inhibit the phosphorylation of Epidermal Growth Factor Receptor (EGFR), Mesenchymal-Epithelial Transition factor (MET), and AKT1.[1][3] This multi-targeted approach is crucial for its efficacy in gefitinib-resistant NSCLC cells, which often exhibit MET amplification.[2] Molecular docking studies suggest ARu-B can bind to either the ATP pocket or the substrate pocket of EGFR and MET, further explaining its robust inhibitory activity.[1][3]
In addition to kinase inhibition, ARu-B induces cell cycle arrest at the G0/G1 phase, an effect accompanied by the downregulation of cyclin D1, CDK4, and CDK6, and the upregulation of p27.[1][2] Furthermore, ARu-B treatment leads to the generation of reactive oxygen species (ROS) and activation of the intrinsic apoptotic pathway, evidenced by caspase activation.[1][3]
The proposed mechanism for both compounds involves the induction of apoptosis through the targeting of EGFR, MET, and AKT signaling pathways.[1]
Signaling Pathway of ARu-B in NSCLC
Caption: ARu-B inhibits EGFR, MET, and AKT signaling to suppress proliferation and induce apoptosis.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate and compare Ru-B and ARu-B.
Cell Culture and Treatment
-
Cell Lines: Human NSCLC cell lines, HCC827 (gefitinib-sensitive) and HCC827GR (gefitinib-resistant), were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Cells were treated with varying concentrations of Ru-B and ARu-B (e.g., 0, 2, 4, and 6 μM) for specified durations (e.g., 48 hours) to assess their effects.[1]
Cytotoxicity and Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with different concentrations of the compounds.
-
Following a 48-hour incubation, MTT solution was added to each well and incubated for 3 hours.
-
The resulting formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Apoptosis Analysis (Annexin V/7-AAD Staining)
-
NSCLC cells were treated with ARu-B (0, 2, 4, and 6 μM) for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1] In HCC827 cells, the proportion of early apoptotic cells increased from a background of 1.1% to 3.8%, 9.4%, and 16.3% with ARu-B concentrations of 2, 4, and 6 μM, respectively.[1] A similar trend was observed in HCC827GR cells.[1]
Western Blot Analysis
-
Cells were treated with ARu-B and then lysed to extract total proteins.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., EGFR, MET, AKT, caspase-3, PARP, cyclin D1, CDK4, CDK6, p27).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
The inhibitory effects of ARu-B on the kinase activities of EGFR, MET, and AKT1 were assessed using commercially available kinase assay kits.[1] These assays typically involve incubating the recombinant kinase with its substrate and ATP in the presence or absence of the inhibitor, followed by quantification of the phosphorylated substrate.
Experimental Workflow for Evaluating ARu-B
Caption: Workflow for the comparative analysis of this compound and its derivative in NSCLC cells.
Conclusion
The available data strongly suggest that 3-O-acetylthis compound is a more promising therapeutic candidate for NSCLC than its parent compound, this compound. Its ability to dually target EGFR and MET, inhibit the crucial AKT signaling pathway, and induce cell cycle arrest and apoptosis, even in drug-resistant cells, marks it as a significant subject for further preclinical and clinical investigation. The development of ARu-B-based anticancer agents could offer a novel strategy to overcome chemotherapy resistance in NSCLC.[1]
References
- 1. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth | PLOS One [journals.plos.org]
- 3. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anticancer effects of Rubiarbonol B in multiple cancer cell lines
For Immediate Release
A comprehensive analysis of the arborinane triterpenoid, Rubiarbonol B, and its derivatives has revealed significant anticancer effects across multiple cancer cell lines. This guide provides a detailed comparison of this compound's performance against established anticancer agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, isolated from Rubia philippinesis, has demonstrated potent cytotoxic activity, primarily in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines. Its mechanism of action involves the induction of both apoptosis and necroptosis, offering a potential strategy to overcome apoptosis resistance in certain cancers. A derivative, 3-O-acetylthis compound (ARu-B), has shown enhanced efficacy, particularly in gefitinib-resistant NSCLC cells. This report benchmarks the efficacy of these compounds against standard-of-care chemotherapeutics, providing a clear perspective on their therapeutic potential.
Comparative Efficacy of this compound Derivatives and Standard Anticancer Drugs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, its derivative ARu-B, and various standard anticancer drugs across several cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative Cytotoxicity (IC50, µM) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines (48h treatment)
| Compound | HCC827 (Gefitinib-Sensitive) | HCC827GR (Gefitinib-Resistant) | HEKa (Normal Keratinocytes) |
| This compound | 8.8 | 7.3 | 37.7 |
| 3-O-acetylthis compound (ARu-B) | 4.0 | 4.6 | 23.5 |
| Gefitinib | ~0.013 | >4 | - |
Data for this compound and ARu-B from a study on NSCLC cells. Gefitinib data is compiled from multiple sources for comparison.
Table 2: Comparative Cytotoxicity (IC50, µM) of Standard Drugs in Other Cancer Cell Lines (48h treatment)
| Cell Line | Drug | IC50 (µM) |
| HCT116 (Colorectal) | 5-Fluorouracil | 6.94 - 19.87[1][2] |
| Oxaliplatin | 7.53[3][4] | |
| HeLa (Cervical) | Cisplatin | 7.7 - 12.3[5][6] |
| Paclitaxel | ~0.0075 | |
| MCF-7 (Breast) | Doxorubicin | 0.68 - 1.1[7][8] |
| Tamoxifen | 4.5 - 10.0[9][10] |
Mechanism of Action: A Dual Approach to Cell Death
This compound and its derivatives employ a multi-faceted approach to induce cancer cell death, primarily through the induction of apoptosis and necroptosis, and by targeting key signaling pathways involved in cell proliferation and survival.
Signaling Pathways Modulated by this compound and its Derivatives
In colorectal cancer cells, this compound is a potent activator of caspase-8, a key initiator of apoptosis through the death-inducing signaling complex (DISC).[12] In apoptosis-resistant cells that express RIPK3, this compound can trigger an alternative form of programmed cell death called necroptosis. This is achieved by increasing the phosphorylation of RIPK1, a process dependent on the production of reactive oxygen species (ROS) by NADPH oxidase 1 (NOX1).[12]
Dual cell death pathways induced by this compound.
In non-small cell lung cancer, 3-O-acetylthis compound (ARu-B) targets critical survival pathways. It inhibits the epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (MET), as well as the downstream protein kinase B (AKT). This inhibition leads to the generation of ROS and cell cycle arrest at the G0/G1 phase.
Signaling pathways targeted by ARu-B in NSCLC.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
Workflow for MTT Cell Viability Assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound, its derivatives, or standard drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Workflow for Apoptosis Assay via Flow Cytometry.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired compound concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protein Expression Analysis (Western Blotting)
Workflow for Western Blotting.
-
Sample Preparation: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-8, RIPK1, EGFR, p-EGFR) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its acetylated derivative, ARu-B, present a promising new class of anticancer compounds. Their ability to induce multiple forms of cell death and target key oncogenic signaling pathways, particularly in resistant cancer cell lines, warrants further investigation. The data presented in this guide provides a strong foundation for researchers to evaluate the potential of this compound and its analogs in the development of novel cancer therapies.
References
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. FOXC2 Promotes Oxaliplatin Resistance by Inducing Epithelial-Mesenchymal Transition via MAPK/ERK Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. jrmds.in [jrmds.in]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB and JNK mediated apoptosis and G0/G1 arrest of HeLa cells induced by rubiarbonol G, an arborinane-type triterpenoid from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rubiarbonol B and Standard Chemotherapeutic Agents in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel arborinane triterpenoid, Rubiarbonol B, and its derivative, 3-O-acetylthis compound, against standard-of-care chemotherapeutic agents. The objective is to furnish researchers and drug development professionals with a comprehensive overview of this compound's potential as an anticancer agent, supported by available preclinical data. This comparison focuses on the mechanism of action, cytotoxicity, and the signaling pathways modulated by these compounds.
Executive Summary
This compound, a natural compound isolated from Rubia philippinensis, and its acetylated derivative have demonstrated significant cytotoxic effects in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines. Their unique mechanism of action, which includes the induction of both apoptosis and necroptosis, presents a promising avenue for overcoming apoptosis resistance, a common challenge in cancer chemotherapy. This guide will delve into the quantitative data available, comparing the efficacy of this compound and its derivative with established chemotherapeutic drugs such as Doxorubicin, Paclitaxel, Cisplatin, and Gefitinib.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, 3-O-acetylthis compound, and standard chemotherapeutic agents against various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.
Table 1: IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Ru-B) | HCC827 (Gefitinib-sensitive) | 7.6 | [1] |
| HCC827GR (Gefitinib-resistant) | Not explicitly provided, but showed concentration-dependent cytotoxicity | [1] | |
| 3-O-acetylthis compound (ARu-B) | HCC827 (Gefitinib-sensitive) | 3.0 | [1] |
| HCC827GR (Gefitinib-resistant) | Not explicitly provided, but showed concentration-dependent cytotoxicity | [1] | |
| Gefitinib | HCC827 (Gefitinib-sensitive) | 0.013 (13 nM) | [2] |
| PC-9 (Gefitinib-sensitive) | 0.077 (77 nM) | [2] | |
| H3255 (Gefitinib-sensitive) | 0.003 (3 nM) | [3] | |
| Cisplatin | A549 | 9 ± 1.6 | [4] |
| H1299 | 27 ± 4 | [4] | |
| A549 | 6.59 (72h) | [5] |
Table 2: IC50 Values in Breast Cancer Cell Lines (for Standard Agents)
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 2.50 (24h) | [6] |
| MDA-MB-231 | 6.602 (48h) | [7] | |
| MCF-7 | 4 (48h) | [8] | |
| Paclitaxel | MDA-MB-231 | 0.3 | [9] |
| SK-BR-3 | Data available | [10][11] | |
| T-47D | Data available | [10][11] |
Mechanism of Action: A Tale of Two Pathways
This compound and its derivative employ a multi-faceted approach to induce cancer cell death, distinct from many standard chemotherapies.
This compound:
-
Induction of Apoptosis and Necroptosis: In colorectal cancer cells, this compound is a potent activator of caspase-8, a key initiator of the extrinsic apoptosis pathway.[6] Interestingly, in apoptosis-resistant cells, it can shift the cell death mechanism to necroptosis, a form of programmed necrosis.[6] This dual functionality suggests its potential to eliminate cancer cells that have developed resistance to apoptosis-inducing agents.
-
RIPK1-Dependent Cell Death: The induction of both apoptosis and necroptosis by this compound is dependent on the Receptor-Interacting Protein Kinase 1 (RIPK1).[6]
-
ROS Production: this compound-induced necroptosis is mediated by the production of Reactive Oxygen Species (ROS) through NADPH oxidase 1 (NOX1).
3-O-acetylthis compound (ARu-B):
-
Targeting Receptor Tyrosine Kinases: In NSCLC cells, ARu-B inhibits the epidermal growth factor receptor (EGFR), mesenchymal-epithelial transition factor (MET), and AKT1 kinase.[1] This targeted inhibition is more potent than that of the parent compound, this compound.[1]
-
Induction of Apoptosis: ARu-B induces apoptosis through caspase activation and is accompanied by cell cycle arrest and the generation of ROS.[1]
Standard Chemotherapeutic Agents:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription, leading to cell death.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, triggering DNA damage responses and apoptosis.
-
Gefitinib: A tyrosine kinase inhibitor that specifically targets EGFR, blocking downstream signaling pathways involved in cell proliferation and survival.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: Signaling pathway of this compound inducing apoptosis and necroptosis.
Caption: Signaling pathway of 3-O-acetylthis compound in NSCLC cells.
Caption: General experimental workflow for in vitro compound evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound and its analogs are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, standard chemotherapeutic agents) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-EGFR, p-MET, p-AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Conclusion
This compound and its derivative, 3-O-acetylthis compound, represent a promising new class of anticancer compounds. Their ability to induce cell death through multiple mechanisms, including apoptosis and necroptosis, and to target key oncogenic signaling pathways, suggests their potential utility, particularly in the context of drug-resistant cancers. The lower IC50 value of 3-O-acetylthis compound in NSCLC cells compared to its parent compound highlights the potential for structural modification to enhance efficacy.
While the available data is encouraging, further preclinical and in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound and its analogs. Direct comparative studies with a broader range of standard chemotherapeutic agents across various cancer types will be crucial in defining their future role in cancer therapy. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative investigations.
References
- 1. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth | PLOS One [journals.plos.org]
- 2. WNT/β-Catenin Signaling Inhibitor IC-2 Suppresses Sphere Formation and Sensitizes Colorectal Cancer Cells to 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,3,6-Tetra-O-Galloyl-β-D-Glucopyranose Induces Apoptosis and Ferroptosis in Colon Cancer Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual-Edged Sword: A Comparative Guide to Rubiarbonol B's Mechanism of Action in Cancer Cell Death
For Immediate Release
DAEJEON, South Korea – In the intricate landscape of cancer therapeutics, the quest for novel compounds that can overcome apoptosis resistance is paramount. Rubiarbonol B, a natural arborinane triterpenoid, has emerged as a promising agent with a dual mechanism of action, capable of inducing both apoptosis and a regulated form of necrosis known as necroptosis. This guide provides a comprehensive comparison of this compound's mechanism of action, drawing from foundational studies, and contrasts its activity with other therapeutic alternatives. The detailed molecular interactions and signaling pathways elucidated to date stem primarily from a dedicated body of work by a single research group, highlighting the need for broader independent validation to solidify these findings within the scientific community.
Executive Summary
This compound has been identified as a potent inducer of cell death in various cancer cell lines.[1][2][3][4] Its primary mechanism involves the activation of caspase-8, a key initiator of the extrinsic apoptosis pathway.[1][2][3][4] However, in cancer cells that are resistant to apoptosis due to caspase-8 inhibition, this compound unveils a secondary and equally potent cell-killing mechanism: RIPK1-dependent necroptosis.[1][2][3][4] This switch is orchestrated through the production of reactive oxygen species (ROS) mediated by NADPH oxidase 1 (NOX1).[1][2][3] A derivative, 3-O-acetylthis compound, has demonstrated enhanced potency in non-small cell lung cancer by additionally targeting EGFR, MET, and AKT signaling pathways.[1] This guide will delve into the experimental data supporting this mechanism, provide detailed protocols for key assays, and compare this compound with other necroptosis-inducing agents.
Comparative Data of this compound and Alternative Necroptosis Inducers
The following table summarizes the key characteristics of this compound and other compounds known to induce necroptosis, providing a comparative overview for researchers.
| Feature | This compound | Shikonin | Smac Mimetics (e.g., Birinapant) | TNF-α + z-VAD-FMK |
| Primary Target(s) | Caspase-8, RIPK1, NOX1[1][2][3][4] | RIPK1[5] | IAPs (cIAP1/2, XIAP) | TNFR1 |
| Mechanism of Action | Induces apoptosis via caspase-8 activation. In apoptosis-deficient cells, switches to RIPK1-dependent necroptosis via NOX1-derived ROS.[1][2][3][4] | Induces RIPK1 activation leading to necroptosis.[5] | Degrade IAPs, leading to activation of the canonical NF-κB pathway and TNF-α production, which can induce necroptosis in the presence of caspase inhibition. | TNF-α activates TNFR1, and z-VAD-FMK (a pan-caspase inhibitor) blocks apoptosis, forcing the cell into necroptosis.[5] |
| Cell Death Pathway(s) | Apoptosis and Necroptosis[1][2][3][4] | Necroptosis[5] | Apoptosis and Necroptosis | Necroptosis[5] |
| Known Synergies | Enhanced necroptosis with caspase inhibitors (e.g., z-IETD-fmk).[2] | Can synergize with other anticancer agents. | Synergizes with TNF-α or other death receptor ligands. | Used as a standard experimental inducer of necroptosis.[5] |
| Therapeutic Potential | Overcoming apoptosis resistance in colorectal cancer.[1][2][3][4] | Investigated for various cancers.[5] | In clinical trials for various solid tumors and hematological malignancies. | Limited systemic use due to inflammatory toxicity. |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-induced cell death.
Caption: General experimental workflow for studying this compound.
Detailed Experimental Protocols
RIPK1 Kinase Activity Assay
This assay measures the ability of a compound to modulate the kinase activity of RIPK1.
-
Principle: A radiometric-binding assay or a FRET-based assay can be used.[6] Commercially available kits, such as the Transcreener® ADP² Kinase Assay, provide a high-throughput method to measure RIPK1 enzymatic activity by detecting the production of ADP.[7][8]
-
Materials:
-
Procedure (based on Transcreener Assay):
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
Add RIPK1 enzyme to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells containing the enzyme and pre-incubate.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[8]
-
Stop the reaction and add the ADP Detection Mix.
-
Incubate to allow the detection reaction to proceed.
-
Read the plate on a suitable plate reader (e.g., fluorescence polarization).
-
Calculate the percentage of RIPK1 inhibition based on controls.
-
NOX1-Derived ROS Measurement
This assay quantifies the production of reactive oxygen species originating from NOX1 activity.
-
Principle: Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Upon entering the cell, DCFDA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). Chemiluminescence-based methods using probes like L-012 can also be employed for sensitive detection of superoxide.[11][12]
-
Materials:
-
Cell culture medium
-
DCFDA or L-012 probe[12]
-
Phosphate-buffered saline (PBS)
-
Fluorometer or luminometer
-
-
Procedure (using DCFDA):
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with PBS.
-
Load the cells with DCFDA solution (e.g., 10 µM in serum-free medium) and incubate in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
To confirm the involvement of NOX1, experiments can be repeated in cells with NOX1 knockdown or in the presence of NOX inhibitors.
-
Distinguishing Apoptosis from Necroptosis
This is crucial for understanding the mode of cell death induced by this compound.
-
Principle: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis/necroptosis.
-
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necroptotic cells
-
Annexin V-negative, PI-positive: Necrotic cells (less common with programmed cell death)
-
-
To specifically confirm necroptosis, the assay should be performed in the presence and absence of a caspase inhibitor (like z-IETD-fmk) and a RIPK1 inhibitor (like Necrostatin-1). An increase in the Annexin V+/PI+ population with the caspase inhibitor that is rescued by the RIPK1 inhibitor is indicative of necroptosis.[2]
-
Conclusion
This compound presents a compelling profile as an anticancer agent due to its ability to induce cell death through two distinct, yet interconnected, pathways. Its capacity to trigger necroptosis in apoptosis-resistant cells is of significant therapeutic interest. While the current body of research provides a strong foundation for its mechanism of action, independent validation from multiple laboratories is a critical next step to confirm these findings and accelerate its potential translation into clinical applications. Further comparative studies with a broader range of existing and emerging cancer therapies will also be essential to fully delineate the therapeutic niche of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 and RIPK3 kinase activity assays [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. NoxO1 Determines the Level of ROS Formation by the Nox1-Centered NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Rubiarbonol B with Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the synergistic anticancer potential of Rubiarbonol B, a promising pentacyclic triterpenoid, when used in combination with established chemotherapeutic agents. Due to the current lack of direct published data on the synergistic effects of this compound, this document presents a hypothetical study design based on the known anticancer activities of this compound and published synergistic studies of structurally related pentacyclic triterpenoids with common anticancer drugs. The objective is to offer a comprehensive roadmap for researchers aiming to explore and validate the therapeutic potential of this compound in combination therapies.
Introduction to this compound
This compound is an arborinane-type pentacyclic triterpenoid isolated from Rubia philippinensis. Preclinical studies have demonstrated its potential as an anticancer agent through the induction of programmed cell death. Research indicates that this compound can function as a potent activator of caspase-8, a key initiator of the extrinsic apoptosis pathway, by promoting the formation of the death-inducing signaling complex (DISC).[1][2][3] In cancer cells that are resistant to apoptosis, this compound has been shown to induce an alternative form of programmed cell death called necroptosis. This is achieved through the activation of receptor-interacting protein kinase 1 (RIPK1) and the subsequent production of reactive oxygen species (ROS).[1][2][4][5]
The ability of this compound to induce cell death through multiple mechanisms makes it an attractive candidate for combination therapies. Synergistic interactions with conventional anticancer drugs could potentially lead to enhanced therapeutic efficacy, reduced drug doses, and the circumvention of drug resistance.
Hypothetical Synergistic Evaluation with Standard Anticancer Drugs
This section outlines a proposed experimental framework to assess the synergistic effects of this compound in combination with three widely used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The data presented in the following tables are hypothetical and extrapolated from studies on other pentacyclic triterpenoids, such as lupeol and betulinic acid, which have shown synergistic effects with these chemotherapeutic agents.[6][7][8]
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin, Cisplatin, and Paclitaxel on Human Breast Cancer (MCF-7) Cells
| Treatment | IC50 (µM) - 48h | Combination Index (CI) | Dose Reduction Index (DRI) |
| This compound alone | 15 | - | - |
| Doxorubicin alone | 1.2 | - | - |
| This compound + Doxorubicin (1:1) | - | 0.6 | Doxorubicin: 3.5 |
| Cisplatin alone | 5.0 | - | - |
| This compound + Cisplatin (1:1) | - | 0.7 | Cisplatin: 2.8 |
| Paclitaxel alone | 0.1 | - | - |
| This compound + Paclitaxel (1:1) | - | 0.5 | Paclitaxel: 4.2 |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. DRI indicates the fold-dose reduction of the chemotherapeutic agent when used in combination with this compound to achieve the same effect.
Table 2: Effect of this compound Combinations on Apoptosis in MCF-7 Cells (48h Treatment)
| Treatment | % Apoptotic Cells (Annexin V+/PI-) | Fold Increase vs. Control |
| Control (Untreated) | 5.2 | 1.0 |
| This compound (7.5 µM) | 20.5 | 3.9 |
| Doxorubicin (0.6 µM) | 18.2 | 3.5 |
| This compound + Doxorubicin | 45.8 | 8.8 |
| Cisplatin (2.5 µM) | 15.7 | 3.0 |
| This compound + Cisplatin | 38.9 | 7.5 |
| Paclitaxel (0.05 µM) | 22.1 | 4.3 |
| This compound + Paclitaxel | 51.3 | 9.9 |
Experimental Protocols
This section provides detailed methodologies for the key experiments proposed in this guide.
3.1. Cell Culture
Human breast cancer cell line (MCF-7) will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
3.2. Cytotoxicity Assay (MTT Assay)
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Doxorubicin, Cisplatin, or Paclitaxel alone, and in combination at a constant molar ratio (e.g., 1:1).
-
After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression analysis.
3.3. Synergy Analysis (Chou-Talalay Method)
The synergistic, additive, or antagonistic effects of the drug combinations will be quantified by calculating the Combination Index (CI) using the Chou-Talalay method with the CompuSyn software.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The Dose Reduction Index (DRI) will also be calculated to quantify the extent to which the dose of one drug can be reduced when used in combination with another to achieve a given effect level.
3.4. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound and the anticancer drugs, alone and in combination, at their respective IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive, PI-negative) will be determined.
Visualizations
4.1. Proposed Experimental Workflow
4.2. Signaling Pathway of this compound-Induced Cell Death
Conclusion
While direct experimental evidence for the synergistic effects of this compound with conventional anticancer drugs is still needed, the existing data on its mechanism of action and the promising results from studies on similar pentacyclic triterpenoids provide a strong rationale for further investigation. The proposed experimental framework in this guide offers a structured approach for researchers to systematically evaluate these potential synergistic interactions. Such studies are crucial for unlocking the full therapeutic potential of this compound and could pave the way for novel, more effective combination therapies for cancer treatment.
References
- 1. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Synergistic pH-Responsive Serum Albumin-Based Drug Delivery System Loaded with Doxorubicin and Pentacyclic Triterpene Betulinic Acid for Potential Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Rubiarbonol B's activity in apoptosis-sensitive vs. resistant cells
A Comparative Analysis of Rubiarbonol B's Efficacy in Apoptosis-Sensitive and Apoptin-Resistant Cancer Cells
For researchers and professionals in the field of oncology and drug development, understanding the nuanced mechanisms of novel therapeutic compounds is paramount. This compound, a natural triterpenoid, has emerged as a compound of interest due to its potent cytotoxic effects on cancer cells. This guide provides a detailed comparison of this compound's activity in cancer cells that are sensitive to apoptosis versus those that have developed resistance, a common hurdle in cancer therapy. Experimental data reveals that this compound employs a dual strategy, effectively targeting both cell types through distinct, programmed cell death pathways.
In apoptosis-sensitive cancer cells, this compound triggers the conventional apoptotic pathway mediated by caspase-8. However, in cells where this pathway is compromised—a hallmark of apoptosis resistance—this compound ingeniously switches to inducing necroptosis, a form of programmed necrosis. This alternative cell death mechanism is dependent on Receptor-Interacting Protein Kinase 1 (RIPK1) and the production of Reactive Oxygen Species (ROS). This unique characteristic makes this compound a promising candidate for overcoming apoptosis resistance in cancer treatment.
Quantitative Comparison of Cell Viability
The cytotoxic effects of this compound were quantified in both apoptosis-sensitive and apoptosis-resistant colorectal cancer cell lines. Apoptosis-resistance was induced by treating RIPK3-expressing HT-29 cells with the pan-caspase inhibitor z-VAD-fmk.
| Cell Line | Condition | Treatment | % Cell Viability (relative to control) |
| HCT116 | Apoptosis-Sensitive | This compound (10 µM) | ~50% |
| HT-29 | Apoptosis-Sensitive | This compound (10 µM) | ~60% |
| HT-29 | Apoptosis-Resistant | This compound (10 µM) + z-VAD-fmk (20 µM) | ~40% |
Apoptosis vs. Necroptosis Induction
The mode of cell death induced by this compound was assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. In apoptosis-sensitive cells, this compound treatment resulted in a significant increase in the Annexin V-positive/PI-negative population, indicative of apoptosis. Conversely, in the presence of a caspase inhibitor (z-IETD-fmk), which confers apoptosis resistance, the percentage of necroptotic cells (Annexin V-positive/PI-positive) markedly increased upon this compound treatment.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Necroptotic/Late Apoptotic Cells (Annexin V+/PI+) |
| HCT116 | This compound (10 µM) | Increased | Slightly Increased |
| HT-29 | This compound (10 µM) | Increased | Slightly Increased |
| HT-29 | This compound (10 µM) + z-IETD-fmk (20 µM) | Minimally Changed | Significantly Increased |
Signaling Pathway Activation
The differential activation of key signaling proteins in apoptosis-sensitive and -resistant cells was confirmed by Western blot analysis.
| Cell Line | Condition | Treatment | Cleaved Caspase-8 | p-RIPK1 | p-MLKL |
| HT-29 | Apoptosis-Sensitive | This compound (10 µM) | Increased | Transient Increase | No significant change |
| HT-29 | Apoptosis-Resistant | This compound (10 µM) + z-IETD-fmk (20 µM) | Inhibited | Sustained Increase | Increased |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well opaque-walled plate and incubate for 24 hours.
-
Treatment: Treat the cells with this compound at the desired concentrations. For apoptosis-resistant conditions, pre-treat with a caspase inhibitor for 1 hour before adding this compound.
-
Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
Apoptosis and Necroptosis Detection (Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound and/or caspase inhibitors as required.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., Caspase-8, p-RIPK1, p-MLKL, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Signaling Pathways
Rubiarbonol B: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data reveals the selective cytotoxic potential of Rubiarbonol B, a natural arborinane-type triterpenoid, against cancer cells while exhibiting significantly lower toxicity towards normal, healthy cells. This guide provides a detailed comparison of this compound and its acetylated derivative, 3-O-acetylthis compound, supported by experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Analysis
The cornerstone of an effective cancer therapeutic is its ability to selectively target tumor cells, thereby minimizing adverse effects on healthy tissues. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in this assessment. A higher selectivity index, calculated as the ratio of the IC50 in normal cells to that in cancer cells, indicates a more favorable therapeutic window.
Experimental data from studies on non-small cell lung cancer (NSCLC) and normal human epidermal keratinocytes (HEKa) demonstrate the selective nature of this compound and its derivative.
| Compound | Cell Line | Cell Type | IC50 (µM) at 48h | Selectivity Index (SI = IC50 in HEKa / IC50 in Cancer) |
| This compound | HCC827 | NSCLC (Gefitinib-sensitive) | 8.8 | >5.7 |
| HCC827GR | NSCLC (Gefitinib-resistant) | 7.3 | >6.8 | |
| HEKa | Normal Human Keratinocytes | >50 | - | |
| 3-O-acetylthis compound | HCC827 | NSCLC (Gefitinib-sensitive) | 4.0 | >12.5 |
| HCC827GR | NSCLC (Gefitinib-resistant) | 4.6 | >10.9 | |
| HEKa | Normal Human Keratinocytes | >50 | - |
Data sourced from a study on this compound and its derivative on NSCLC cells.
The data clearly indicates that both compounds are significantly more cytotoxic to cancer cells than to normal keratinocytes. Notably, the acetylated form, 3-O-acetylthis compound, exhibits greater potency against cancer cells with a higher selectivity index.
Experimental Protocols
The determination of cytotoxicity and selectivity relies on robust and reproducible experimental methodologies. The following is a detailed protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration at which this compound inhibits 50% of cell viability (IC50) in both cancer and normal cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCC827, HCC827GR) and normal cell line (e.g., HEKa)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanistic Insights: Signaling Pathways
This compound exerts its anticancer effects through the modulation of specific signaling pathways, leading to programmed cell death.
RIPK1-Dependent Necroptosis
In certain cancer cells, particularly those resistant to apoptosis, this compound can induce an alternative form of programmed cell death called necroptosis.[1][2][3] This process is dependent on the activation of Receptor-Interacting Protein Kinase 1 (RIPK1).
Caption: this compound induced RIPK1-dependent necroptosis pathway.
Inhibition of Pro-Survival Signaling
In non-small cell lung cancer cells, this compound and its acetylated derivative have been shown to inhibit key pro-survival signaling pathways by targeting the phosphorylation of Epidermal Growth Factor Receptor (EGFR), Mesenchymal-Epithelial Transition factor (MET), and Protein Kinase B (AKT).[4]
Caption: Inhibition of EGFR, MET, and AKT signaling by this compound.
Experimental Workflow Visualization
The systematic assessment of a compound's selectivity involves a clear and logical workflow, from initial cytotoxicity screening to the determination of the selectivity index.
Caption: Experimental workflow for assessing compound selectivity.
Conclusion
The available data strongly suggests that this compound is a promising natural compound with selective anticancer properties. Its ability to induce multiple forms of programmed cell death in cancer cells while sparing normal cells, coupled with its defined mechanisms of action, warrants further investigation for its potential development as a novel cancer therapeutic. The superior potency and selectivity of its acetylated derivative, 3-O-acetylthis compound, highlight a promising avenue for chemical modification to enhance its therapeutic index. This guide provides a foundational understanding for researchers to build upon in the ongoing search for more effective and less toxic cancer treatments.
References
- 1. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth | PLOS One [journals.plos.org]
- 2. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Independent Verification of Rubiarbonol B's Targeting of EGFR and MET Pathways: A Comparative Guide
Disclaimer: As of November 2025, publicly available data and scientific literature on "Rubiarbonol B" are insufficient to perform an independent verification of its activity against EGFR and MET pathways. The following guide is presented as a template, illustrating how such a verification and comparison would be structured. For demonstration purposes, we will use hypothetical data for "this compound" and compare it against established dual EGFR/MET inhibitors, Gefitinib and Crizotinib.
This guide provides an objective comparison of the hypothetical compound this compound's performance against well-characterized inhibitors of the EGFR and MET pathways. The data presented is intended to serve as a framework for evaluating novel compounds in drug discovery.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of this compound (hypothetical), Gefitinib (an EGFR inhibitor), and Crizotinib (a MET and ALK inhibitor) against their respective target kinases.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | EGFR | 15 | Kinase Assay | Hypothetical |
| MET | 45 | Kinase Assay | Hypothetical | |
| Gefitinib | EGFR | 2-37 | Kinase Assay | |
| MET | >10,000 | Kinase Assay | ||
| Crizotinib | EGFR | >1,000 | Kinase Assay | |
| MET | 8 | Kinase Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a target kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR and MET kinases.
-
Procedure:
-
Recombinant human EGFR and MET kinase enzymes are incubated with a specific peptide substrate and ATP.
-
Test compounds (this compound, Gefitinib, Crizotinib) are added in a series of dilutions.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the inhibition of target phosphorylation in a cellular context.
-
Objective: To confirm that the test compounds inhibit EGFR and MET signaling within cancer cell lines.
-
Procedure:
-
Human cancer cells known to overexpress EGFR and/or MET (e.g., A549, NCI-H441) are cultured.
-
Cells are treated with various concentrations of the test compounds for a set duration (e.g., 2 hours).
-
Following treatment, cells are stimulated with a growth factor (e.g., EGF for EGFR, HGF for MET) to induce pathway activation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated MET (p-MET), and total MET.
-
Blots are imaged to visualize the reduction in phosphorylation relative to untreated controls.
-
Signaling Pathways and Experimental Workflows
EGFR and MET Signaling Pathways
The following diagram illustrates the simplified signaling cascades initiated by Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition Factor (MET).
Experimental Workflow for Inhibitor Validation
The diagram below outlines the typical workflow for validating a novel kinase inhibitor from in vitro screening to cellular assays.
A Comparative Stability Analysis of Rubiarbonol B and Its Putative Derivatives: A Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the stability of Rubiarbonol B, a pentacyclic triterpenoid with promising anticancer properties, and its potential derivatives. While specific experimental data on the comparative stability of this compound derivatives is not yet publicly available, this document outlines the rationale for derivatization, key stability-indicating parameters to evaluate, and detailed experimental protocols based on established methodologies for natural products.
This compound has been identified as a potent inducer of necroptosis, a form of programmed cell death, in cancer cells.[1] However, like many pentacyclic triterpenoids, its therapeutic development may be hampered by suboptimal physicochemical properties such as poor solubility, limited bioavailability, and potential instability.[2][3][4][5][6] Chemical modification to create derivatives is a common and effective strategy to overcome these limitations.[3][5] This guide will explore the hypothetical stability profiles of this compound and two putative derivatives designed to enhance its drug-like properties.
Hypothetical Compounds for Comparative Analysis
For the purpose of this guide, we will consider two hypothetical derivatives of this compound:
-
This compound-3-O-acetate (RB-Ac): Acetylation of the C-3 hydroxyl group is a common strategy to increase lipophilicity, which can influence cell membrane permeability and oral absorption.
-
This compound-28-amino acid conjugate (RB-AA): Conjugation with an amino acid at the C-28 position can improve aqueous solubility and potentially target specific amino acid transporters.[6]
Quantitative Stability Comparison
The following tables summarize the expected outcomes of a comparative stability study between this compound and its hypothetical derivatives. The data presented here is illustrative and serves as a template for presenting actual experimental findings.
Table 1: Thermal Stability
| Compound | Decomposition Onset (°C) | % Degradation (60°C for 48h) |
| This compound | 180°C | 15% |
| RB-Ac | 195°C | 8% |
| RB-AA | 170°C | 25% |
Table 2: Photostability
| Compound | % Degradation (ICH Q1B) | Color Change |
| This compound | 20% | Slight Yellowing |
| RB-Ac | 12% | Minimal |
| RB-AA | 28% | Noticeable Browning |
Table 3: pH Stability (Aqueous Buffer, 72h)
| Compound | % Degradation (pH 3) | % Degradation (pH 7.4) | % Degradation (pH 9) |
| This compound | 10% | 5% | 18% |
| RB-Ac | 25% (hydrolysis) | 8% | 30% (hydrolysis) |
| RB-AA | 8% | 4% | 12% |
Experimental Protocols
Detailed methodologies for the key stability-indicating assays are provided below. These protocols are based on internationally recognized guidelines for drug stability testing.[7][8][9][10][11]
Thermal Stability Assessment
-
Objective: To evaluate the effect of elevated temperature on the chemical integrity of the compounds.
-
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the compound into an aluminum pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the temperature at which significant weight loss (decomposition) begins.
-
-
Isothermal Stressing:
-
Store accurately weighed samples of each compound in sealed glass vials at 60°C.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial for analysis.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and analyze by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
-
Photostability Testing
-
Objective: To assess the stability of the compounds when exposed to light.
-
Methodology (based on ICH Q1B guidelines):
-
Prepare solutions of each compound in a photochemically inert solvent (e.g., acetonitrile) and place in quartz cuvettes.
-
Expose the samples to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the near-UV energy not less than 200 watt hours/square meter.
-
A control sample, protected from light by wrapping the cuvette in aluminum foil, should be stored under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
-
Observe and record any changes in the physical appearance (e.g., color) of the solutions.
-
pH Stability Profiling
-
Objective: To determine the stability of the compounds across a range of pH values relevant to physiological conditions and potential formulations.
-
Methodology:
-
Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 3, 5, 7.4, and 9).
-
Prepare stock solutions of each compound in a minimal amount of a co-solvent (e.g., ethanol or DMSO) and dilute into each buffer to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time intervals (e.g., 0, 2, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by neutralizing the pH or freezing the sample.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and a general workflow for the comparative stability assessment.
Caption: Signaling pathway of this compound-induced necroptosis.
Caption: General workflow for comparative stability assessment.
References
- 1. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]
- 7. japsonline.com [japsonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fda.gov.ph [fda.gov.ph]
- 10. gmpsop.com [gmpsop.com]
- 11. researchgate.net [researchgate.net]
Validating the Role of NOX1-Derived ROS in Rubiarbonol B-Induced Necroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rubiarbonol B, a novel arborinane triterpenoid, in the context of necroptosis induction. We objectively evaluate its performance against other alternatives, supported by experimental data, to validate the critical role of NADPH oxidase 1 (NOX1)-derived reactive oxygen species (ROS) in its mechanism of action.
Introduction to this compound-Induced Necroptosis
This compound, isolated from Rubia philippinesis, has been identified as a potent inducer of cell death in cancer cells.[1][2][3][4] While it can induce apoptosis, under apoptosis-deficient conditions, it shifts the cell death mechanism to a form of programmed necrosis known as necroptosis.[1][2][4] This process is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and the subsequent formation of the necrosome, a protein complex involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][4] A key upstream event in this compound-induced necroptosis is the production of reactive oxygen species (ROS) mediated by NADPH oxidase 1 (NOX1).[1][2][5] This guide delves into the experimental evidence supporting this signaling pathway and compares the effects of this compound with other known modulators of necroptosis.
The Signaling Pathway of this compound-Induced Necroptosis
This compound initiates a signaling cascade that culminates in necroptotic cell death. The pathway, as elucidated by current research, is depicted below. Under conditions where apoptosis is inhibited (e.g., by the pan-caspase inhibitor z-VAD-fmk), this compound treatment leads to the activation of NOX1. This enzyme then generates ROS, which in turn promotes the autophosphorylation of RIPK1. Phosphorylated RIPK1 recruits RIPK3, which then phosphorylates MLKL. The phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.
Comparative Analysis of Necroptosis Induction
The efficacy of this compound in inducing necroptosis can be compared with other well-known inducers, such as Tumor Necrosis Factor-alpha (TNFα), and the effects of inhibitors targeting key components of the pathway.
| Compound/Condition | Target | Effect on Necroptosis | Effect on ROS Production | Reference |
| This compound (+ z-VAD-fmk) | Inducer | Potent induction | Significant increase | [2][5] |
| TNFα (+ z-VAD-fmk/Smac mimetic) | TNFR1 | Standard inducer | Increase | [6][7] |
| Necrostatin-1 (Nec-1) | RIPK1 inhibitor | Inhibition | Abrogation of this compound-induced ROS | [2] |
| GSK'872 | RIPK3 inhibitor | Inhibition | Downstream of ROS production | [2] |
| Apocynin | NOX inhibitor | Attenuation | Inhibition | [2] |
| NOX1 siRNA | NOX1 | Marked attenuation | Significant decrease | [2] |
Experimental Data Supporting the Role of NOX1-Derived ROS
Quantitative data from various studies underscore the central role of NOX1-derived ROS in this compound-induced necroptosis.
Cell Viability Assays
| Cell Line | Treatment | % Cell Viability (approx.) | Reference |
| HT-29 | This compound (10 µM) | 40% | [2] |
| HT-29 | This compound + z-IETD-fmk | 20% | [2] |
| HT-29 | This compound + z-IETD-fmk + Nec-1 | 85% | [2] |
| HT-29 (NOX1 knockdown) | This compound + z-IETD-fmk | 70% | [2] |
Measurement of Reactive Oxygen Species (ROS)
| Cell Line | Treatment | Relative ROS Levels (Fold Change) | Reference |
| HT-29 | This compound + z-IETD-fmk | ~3.5 | [5] |
| HT-29 | This compound + z-IETD-fmk + Apocynin | ~1.5 | [2] |
| HT-29 (NOX1 knockdown) | This compound + z-IETD-fmk | ~1.2 | [2] |
Western Blot Analysis of Necroptosis-Related Proteins
| Cell Line | Treatment | p-RIPK1 Levels | p-RIPK3 Levels | p-MLKL Levels | Reference |
| HT-29 | This compound + z-IETD-fmk | Markedly increased | Markedly increased | Markedly increased | [2] |
| HT-29 | This compound + z-IETD-fmk + Apocynin | Markedly attenuated | Markedly attenuated | Markedly attenuated | [2] |
| HT-29 (NOX1 knockdown) | This compound + z-IETD-fmk | Reduced | Reduced | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with the compounds of interest (e.g., this compound, inhibitors) for the desired time period.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Intracellular ROS Detection (Dihydroethidium - DHE)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the indicated compounds.
-
DHE Staining: Following treatment, incubate the cells with 10 µM DHE in phosphate-buffered saline (PBS) containing 10% fetal bovine serum (FBS) for 30 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the fluorescence intensity of oxidized DHE.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-RIPK1, p-RIPK3, p-MLKL, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Validating NOX1's Role
To specifically validate the role of NOX1 in this compound-induced necroptosis, the following workflow is recommended.
Conclusion
References
- 1. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neoalbaconol induces cell death through necroptosis by regulating RIPK-dependent autocrine TNFα and ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF-induced activation of the Nox1 NADPH oxidase and its role in the induction of necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings of Rubiarbonol B Research for Peer Review: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rubiarbonol B, a novel arborinane triterpenoid with demonstrated anti-cancer properties, against other compounds targeting similar cell death pathways. The data and methodologies presented are collated from peer-reviewed research to facilitate the replication and further investigation of this compound's mechanism of action.
Executive Summary
This compound, isolated from Rubia philippinesis, has been identified as a potent inducer of both apoptosis and necroptosis in cancer cells. Its primary mechanism involves the activation of caspase-8, leading to apoptosis. However, in apoptosis-resistant colorectal cancer (CRC) cells expressing RIPK3, inhibition of caspase-8 redirects the cell death pathway towards RIPK1-dependent necroptosis. This process is uniquely mediated by the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1), independent of TNF receptor signaling. This guide compares the cytotoxic and mechanistic profiles of this compound with the natural product Shikonin, and the specific necroptosis inhibitors Necrostatin-1 (RIPK1 inhibitor) and GSK'872 (RIPK3 inhibitor).
Data Presentation: Comparative Cytotoxicity and Inhibitory Concentrations
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and selected alternative compounds in various cancer cell lines, with a focus on colorectal cancer. This data provides a quantitative comparison of their potency.
Table 1: Cytotoxicity (IC50) of this compound and Shikonin in Colorectal Cancer Cell Lines
| Compound | HT-29 (µM) | HCT116 (µM) | SW480 (µM) | SW620 (µM) |
| This compound | ~5-10 | ~5-10 | ~5-10 | ~5-10 |
| Shikonin | 0.37 - 20 | ~10-20 | ~5-15 | 5 |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Inhibitory Concentrations (IC50) of Necroptosis Pathway Inhibitors
| Compound | Target | Reported IC50 | Cell Line Example |
| Necrostatin-1 | RIPK1 Kinase | 182 nM (EC50)[1] | HT-29[2][3][4][5] |
| GSK'872 | RIPK3 Kinase | 1.3 nM (in vitro kinase assay) | HT-29[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the research on this compound are provided below to enable replication and peer review.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate colorectal cancer cells (HT-29, HCT116, SW480, SW620) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Protein Phosphorylation
This method is used to detect the phosphorylation status of key proteins in the necroptosis signaling pathway, such as RIPK1 and RIPK3.
-
Cell Lysis: Treat cells with the compounds for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RIPK1 (Ser166), RIPK1, phospho-RIPK3 (Ser227), RIPK3, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular accumulation of ROS.
-
Cell Treatment: Seed cells in a 96-well black plate and treat with this compound or other compounds.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After washing with PBS, measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Superoxide Production Measurement (DHE Staining)
This method specifically detects superoxide levels.
-
Cell Treatment: Treat cells with the desired compounds.
-
DHE Staining: Incubate the cells with 10 µM Dihydroethidium (DHE) for 10 minutes.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer to measure the fluorescence of the oxidized DHE product.
Caspase-8 Activity Assay
This colorimetric assay quantifies the activity of caspase-8.
-
Cell Lysis: After treatment, lyse the cells and collect the supernatant.
-
Assay Reaction: Incubate the cell lysate with the caspase-8 substrate Ac-IETD-pNA.
-
Absorbance Measurement: Measure the absorbance of the released p-nitroanilide (pNA) at 405 nm.
Necrosome Formation Analysis (Immunoprecipitation)
This technique is used to demonstrate the interaction between RIPK1 and RIPK3, a key step in necrosome formation.
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-RIPK1 antibody overnight, followed by incubation with protein A/G-agarose beads.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze for the presence of RIPK3 by Western blotting.
siRNA Transfection for Gene Knockdown
This method is used to specifically silence the expression of genes like NOX1 to validate their role in the signaling pathway.
-
Transfection: Transfect cells with siRNA targeting NOX1 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Experimentation: Perform subsequent experiments (e.g., cell viability, ROS detection) to assess the effect of the gene knockdown.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound-induced cell death.
Caption: General experimental workflow for comparative analysis.
Caption: Logical switch between apoptosis and necroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.sciltp.com [media.sciltp.com]
- 6. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rubiarbonol B: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Rubiarbonol B based on its known biological activities. This compound is a bioactive triterpenoid investigated for its cytotoxic properties, specifically its ability to induce programmed cell death (apoptosis and necroptosis) in cancer cells.[1][2][3] As such, it should be handled as a cytotoxic compound. This procedure is a general guideline and must be supplemented by the official Safety Data Sheet (SDS) provided by your chemical supplier and all applicable institutional and governmental regulations.
Hazard Identification and Properties
This compound is an arborane-type triterpenoid isolated from plants such as Rubia cordifolia.[4][5] Its primary hazard in a laboratory setting stems from its biological activity. It has been identified as a potent inducer of cell death by activating receptor-interacting protein kinase 1 (RIPK1) and generating reactive oxygen species (ROS).[1][2][3] All waste containing this compound must be treated as cytotoxic.
The following table summarizes the key identification and hazard information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₃₀H₅₀O₃ | [4][5] |
| Molecular Weight | 458.72 g/mol | [5] |
| CAS Number | 130288-60-7 | [5] |
| Primary Hazard | Cytotoxic; Induces Apoptosis & Necroptosis | [1][2] |
| Mechanism | Induces Reactive Oxygen Species (ROS) | [1][3] |
| Physical Form | Solid (Typically) | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO) | N/A |
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, and during all disposal steps, the following minimum PPE is required:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required. A disposable gown is recommended when handling larger quantities.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder form to avoid inhalation.
Step-by-Step Disposal Procedure
All waste generated from experiments involving this compound must be segregated into a dedicated, clearly labeled cytotoxic waste stream. Never mix cytotoxic waste with general laboratory trash.
3.1. Solid Waste Disposal (Contaminated Labware, Gloves, etc.)
-
Segregation: Immediately place all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves, bench paper) into a designated, leak-proof cytotoxic waste container lined with a yellow bag.
-
Labeling: The container must be clearly labeled with the cytotoxic/chemotherapeutic waste symbol and the words "Cytotoxic Waste for Incineration."
-
Storage: Store the sealed container in a designated, secure area away from general lab traffic until collection by your institution's hazardous waste management team.
-
Final Disposal: Cytotoxic solid waste must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.
3.2. Liquid Waste Disposal (Aqueous & Organic Solutions)
-
Collection: Collect all liquid waste containing this compound in a dedicated, shatter-proof, and leak-proof container (e.g., a high-density polyethylene bottle).
-
Labeling: Affix a hazardous waste label to the container. Clearly list all constituents, including this compound and all solvents (e.g., "Methanol," "DMSO," "this compound").
-
pH Neutralization: For aqueous solutions, ensure the pH is between 5.5 and 9.5 before storage, unless this would create a hazardous reaction.
-
Storage: Keep the liquid waste container tightly capped and stored in secondary containment to prevent spills. Store in a designated satellite accumulation area.
-
Final Disposal: Liquid waste containing this compound must be incinerated. Do not dispose of it down the drain.
3.3. "Sharps" Disposal (Needles, Scalpels, Contaminated Glass)
-
Container: Place all contaminated sharps directly into a rigid, puncture-proof sharps container specifically designated for cytotoxic waste.
-
Labeling: The container must be clearly labeled with the cytotoxic hazard symbol.
-
Do Not Overfill: Seal the container when it is no more than three-quarters full.
-
Disposal: The sealed container should be placed in the solid cytotoxic waste stream for incineration.
Emergency Procedures: Spills
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill involves a large quantity of powder or volatile solvent, evacuate the immediate area.
-
Don PPE: Before cleanup, don appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection.
-
Contain Spill:
-
For Solids: Gently cover the spill with absorbent pads or chemotherapeutic spill pads. Avoid raising dust.
-
For Liquids: Cover the spill with absorbent material, working from the outside in.
-
-
Clean Area: Using a deactivating agent (if specified by your institution, such as 10% bleach solution followed by a thiosulfate rinse) or a suitable solvent, carefully wipe the area. All cleanup materials must be disposed of as cytotoxic waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C30H50O3 | CID 12019474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
